Tryparsamide
Description
Properties
IUPAC Name |
sodium;[4-[(2-amino-2-oxoethyl)amino]phenyl]-hydroxyarsinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11AsN2O4.Na/c10-8(12)5-11-7-3-1-6(2-4-7)9(13,14)15;/h1-4,11H,5H2,(H2,10,12)(H2,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYIAABRKWHXJV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)N)[As](=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10AsN2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301046341 | |
| Record name | Tryparsamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301046341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-72-3 | |
| Record name | Tryparsamide [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryparsamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301046341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tryparsamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRYPARSAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NN21HAX16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Development of Tryparsamide: A Technical History of the First Chemotherapeutic Agent for Late-Stage Sleeping Sickness
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The early 20th century marked a pivotal era in the fight against infectious diseases, with the development of the first synthetic antimicrobial agents. Among these pioneering discoveries was Tryparsamide, an organoarsenical compound that revolutionized the treatment of late-stage human African trypanosomiasis, or sleeping sickness. This technical guide provides a comprehensive overview of the history of this compound's development, from its chemical synthesis to its preclinical and clinical evaluation, offering valuable insights for today's drug development professionals.
Genesis and Chemical Synthesis
The journey of this compound began in the laboratories of the Rockefeller Institute for Medical Research, where chemists Walter A. Jacobs and Michael Heidelberger embarked on a systematic search for arsenical compounds with therapeutic potential. Building upon the earlier work of Paul Ehrlich with atoxyl and Salvarsan, they synthesized a series of N-substituted glycine derivatives of arsanilic acid. In 1919, they reported the synthesis of N-phenylglycineamide-p-arsonic acid, which would come to be known as this compound[1].
Experimental Protocol: Synthesis of this compound
The synthesis of this compound, as detailed by Jacobs and Heidelberger, involves a two-step process starting from p-arsanilic acid.
Step 1: Synthesis of N-Phenylglycine-p-arsonic Acid
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Reaction Setup: A mixture of p-arsanilic acid and an aqueous solution of chloroacetic acid is prepared.
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Condensation: The mixture is heated, leading to the condensation of the amino group of arsanilic acid with the chloroacetic acid to form N-phenylglycine-p-arsonic acid.
-
Isolation: Upon cooling, the product crystallizes from the reaction mixture and is collected by filtration.
Step 2: Amidation to N-Phenylglycineamide-p-arsonic Acid (this compound)
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Esterification: The N-phenylglycine-p-arsonic acid is first converted to its methyl ester by refluxing with methanol and a catalytic amount of sulfuric acid.
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Ammonolysis: The resulting ester is then treated with a concentrated aqueous solution of ammonia. This step converts the ester group into an amide group.
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Purification: The crude N-phenylglycineamide-p-arsonic acid is purified by recrystallization from water to yield the final product, this compound.
DOT Script for this compound Synthesis Pathway
Caption: Chemical synthesis pathway of this compound.
Preclinical Evaluation
Prior to human trials, the efficacy and toxicity of this compound were rigorously evaluated in various animal models of trypanosomiasis. These studies were crucial in establishing a preliminary therapeutic index and understanding the drug's activity against different species of trypanosomes.
Experimental Protocol: Animal Models
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Animal Species: Rabbits, rats, and mice were the primary models used.
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Trypanosome Species: Infections were induced using various species, including Trypanosoma rhodesiense and Trypanosoma equiperdum.
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Infection Method: Animals were typically infected via intraperitoneal or intravenous injection of a standardized suspension of trypanosomes.
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Treatment: this compound was administered intravenously or intramuscularly at varying doses and schedules.
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Endpoints: The primary endpoints were the clearance of trypanosomes from the peripheral blood and the survival rate of the treated animals.
Summary of Preclinical Findings
The preclinical studies demonstrated that this compound was highly effective in clearing trypanosome infections in animal models. The drug showed a favorable therapeutic index, with a significant margin between the effective dose and the toxic dose.
| Animal Model | Trypanosoma Species | Route of Administration | Efficacy Outcome |
| Rabbit | T. rhodesiense | Intravenous | Clearance of parasitemia |
| Rat | T. rhodesiense | Intravenous | Increased survival time |
| Mouse | T. equiperdum | Intraperitoneal | High cure rate |
Clinical Trials in the Belgian Congo
The definitive test of this compound's efficacy came from the human clinical trials conducted by Dr. Louise Pearce in the Belgian Congo (now the Democratic Republic of Congo) starting in 1920[2][3]. This was a region heavily burdened by sleeping sickness, providing a critical testing ground for the new drug.
Experimental Protocol: Human Clinical Trials
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Patient Population: Patients with late-stage sleeping sickness, confirmed by the presence of trypanosomes in the cerebrospinal fluid (CSF), were enrolled.
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Dosage and Administration: this compound was administered intravenously, typically in weekly doses. The dosage was carefully escalated to determine the optimal balance between efficacy and toxicity.
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Efficacy Assessment: The primary measure of efficacy was the clearance of trypanosomes from the blood and, crucially, the CSF. The normalization of the white blood cell count in the CSF was also a key indicator of successful treatment of the central nervous system infection.
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Toxicity Monitoring: Patients were closely monitored for adverse effects, with a particular focus on ocular toxicity, which had been observed with other arsenicals. This involved regular visual acuity tests and examinations of the optic nerve.
DOT Script for Clinical Trial Workflow
Caption: Workflow of the this compound clinical trials.
Summary of Clinical Findings
The clinical trials conducted by Louise Pearce and later by others, such as Clement C. Chesterman, demonstrated the remarkable efficacy of this compound in treating late-stage sleeping sickness. The results, for the first time, offered hope for a cure for a disease that was previously almost uniformly fatal once it reached the central nervous system.
| Study | Number of Patients | Treatment Regimen | Cure Rate | Notable Side Effects |
| Pearce (1920s) | >100 | Weekly intravenous injections | ~80% | Optic neuritis |
| Chesterman (1920s) | 40 | Varied, weekly intravenous | High, with CSF improvement | Visual disturbances |
It is important to note that a significant drawback of this compound therapy was the risk of optic nerve damage, which could lead to visual impairment and, in some cases, blindness. The incidence of this side effect varied and was a primary concern in its clinical use.
Mechanism of Action
The trypanocidal activity of this compound is not inherent to the pentavalent arsenical form in which it is administered. Instead, it acts as a prodrug that is metabolically activated within the trypanosome.
The proposed mechanism of action involves the following steps:
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Uptake: this compound is taken up by the trypanosome.
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Reduction: Inside the parasite, the pentavalent arsenic (As⁵⁺) is reduced to the more toxic trivalent state (As³⁺). This reduction is thought to be carried out by parasitic enzymes.
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Enzyme Inhibition: The resulting trivalent arsenical is highly reactive and binds to sulfhydryl groups (-SH) of essential parasitic enzymes. A key target is believed to be trypanothione reductase, an enzyme unique to trypanosomatids and crucial for their defense against oxidative stress[2][3][4].
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Metabolic Disruption: Inhibition of trypanothione reductase and other vital enzymes disrupts the parasite's redox balance and key metabolic pathways, such as glycolysis, leading to cell death[5][6][7].
DOT Script for Mechanism of Action
Caption: Proposed mechanism of action of this compound.
Conclusion and Legacy
The development of this compound stands as a landmark achievement in the history of chemotherapy. It was the first effective treatment for the neurological stage of sleeping sickness, a feat made possible by its ability to cross the blood-brain barrier. The systematic approach to its synthesis, preclinical testing, and rigorous clinical evaluation set a new standard for drug development in the early 20th century. While its use was eventually superseded by safer and more effective drugs, the story of this compound offers enduring lessons in medicinal chemistry, pharmacology, and the global effort to combat neglected tropical diseases. The challenges faced in its development, particularly the management of its toxicity, continue to be relevant in the ongoing quest for novel therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mechanism of inhibition of trypanothione reductase and glutathione reductase by trivalent organic arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Trypanothione reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of various metabolic conditions and of the trivalent arsenical melarsen oxide on the intracellular levels of fructose 2,6-bisphosphate and of glycolytic intermediates in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. What controls glycolysis in bloodstream form Trypanosoma brucei? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Tryparsamide: A Technical Whitepaper on the Pioneering Work of Jacobs and Heidelberger
For Immediate Release
This technical guide provides an in-depth analysis of the seminal discovery of Tryparsamide, a groundbreaking arsenical compound for the treatment of African trypanosomiasis (sleeping sickness), by Rockefeller Institute chemists Walter A. Jacobs and Michael Heidelberger in 1919. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the chemical synthesis, experimental evaluation, and early clinical application of this historically significant therapeutic agent.
Introduction: The Quest for a "Magic Bullet" Against Sleeping Sickness
In the early 20th century, African trypanosomiasis was a devastating epidemic across sub-Saharan Africa. The available treatments were either ineffective or highly toxic. Inspired by the work of Paul Ehrlich and his development of Salvarsan for syphilis, the Rockefeller Institute for Medical Research embarked on a mission to develop a "magic bullet" for sleeping sickness. This effort was led by the chemist Walter A. Jacobs and the immunologist Michael Heidelberger, who systematically synthesized and evaluated a series of arsenical compounds. Their work culminated in the creation of this compound, the sodium salt of N-phenylglycineamide-p-arsonic acid, a compound that proved to be the first effective treatment for the late, neurological stage of the disease.[1]
Chemical Synthesis of this compound (N-phenylglycineamide-p-arsonic acid)
Jacobs and Heidelberger developed two primary methods for the synthesis of this compound, as detailed in their 1919 publication in the Journal of the American Chemical Society. Both methods utilized readily available starting materials and involved straightforward chemical transformations.
Experimental Protocol: Method 1 - Direct Condensation
This method involves the direct condensation of arsanilic acid with chloroacetamide in an alkaline solution.
Reagents:
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Arsanilic acid
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Chloroacetamide
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Sodium hydroxide
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Sodium carbonate
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Hydrochloric acid
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Alcohol
Procedure:
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A solution of arsanilic acid is prepared in aqueous sodium hydroxide and sodium carbonate.
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Chloroacetamide is added to the solution.
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The mixture is heated, leading to the condensation of the two molecules.
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After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the crude N-phenylglycineamide-p-arsonic acid.
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The crude product is then purified by recrystallization from water.
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The purified acid is dissolved in a sodium hydroxide solution and precipitated with alcohol to yield the sodium salt, this compound.
Experimental Protocol: Method 2 - From N-phenylglycine-p-arsonic acid
This alternative synthesis route starts with the preparation of N-phenylglycine-p-arsonic acid, which is then converted to the amide.
Procedure:
-
Preparation of N-phenylglycine-p-arsonic acid: Arsanilic acid is condensed with chloroacetic acid in an alkaline solution. The resulting N-phenylglycine-p-arsonic acid is precipitated by acidification.
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Esterification: The N-phenylglycine-p-arsonic acid is esterified, for example, with methanol in the presence of a strong acid catalyst.
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Amidation: The resulting ester is then treated with ammonia to form the desired N-phenylglycineamide-p-arsonic acid.
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Salt Formation: The final product is converted to its sodium salt, this compound, as described in Method 1.
Preclinical Evaluation: Toxicity and Efficacy in Animal Models
The biological evaluation of this compound was conducted by Wade H. Brown and Louise Pearce, also at the Rockefeller Institute. Their extensive studies in various animal models were crucial in establishing the drug's therapeutic potential and toxicological profile.
Experimental Protocols: Animal Studies
Animal Models:
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Mice
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Rats
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Guinea Pigs
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Rabbits
Trypanosome Strains:
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Trypanosoma brucei
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Trypanosoma gambiense
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Trypanosoma rhodesiense
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Trypanosoma equiperdum
Infection Protocol: Animals were typically infected intraperitoneally with a standardized suspension of trypanosomes. The infection was allowed to establish for a specific period (e.g., 24 hours) before treatment commenced.
Drug Administration: this compound was administered via various routes, including subcutaneous, intramuscular, and intravenous injections, to determine the most effective and least toxic method.
Efficacy Assessment: The primary measure of efficacy was the clearance of trypanosomes from the peripheral blood. Animals were monitored for relapse by regular microscopic examination of blood samples. A cure was generally defined as the permanent absence of parasites from the blood.
Toxicity Assessment: The toxicity of this compound was evaluated by determining the maximum tolerated dose (MTD) and the minimum lethal dose (MLD) in different animal species. Animals were observed for clinical signs of toxicity, and post-mortem examinations were performed to identify any pathological changes.
Quantitative Data from Animal Studies
| Animal Model | Trypanosome Strain | Route of Administration | Curative Dose (g/kg) | Minimum Lethal Dose (g/kg) | Therapeutic Index (MLD/Curative Dose) |
| Mice | T. gambiense | Subcutaneous | 0.2 - 0.3 | 2.0 - 2.25 | ~7-11 |
| Rats | T. gambiense | Subcutaneous | 0.2 - 0.3 | 0.75 | ~2.5-3.75 |
| Guinea Pigs | T. gambiense | Subcutaneous | 0.15 | 1.5 | ~10 |
| Rabbits | T. brucei | Intravenous | 0.2 - 0.35 | 0.75 | ~2-3.75 |
Note: Data compiled from the 1919 publications of Pearce and Brown in the Journal of Experimental Medicine.
Human Trials in the Belgian Congo
The promising results from the animal studies led to human trials, which were courageously undertaken by Dr. Louise Pearce in the Belgian Congo starting in 1920. Her work was instrumental in demonstrating the clinical utility of this compound in treating sleeping sickness, particularly in the advanced stages of the disease.
Experimental Protocol: Human Trials
Patient Population: Patients with both early (hemolymphatic) and late (central nervous system) stage Trypanosoma gambiense infection were included in the trials. The stage of the disease was determined by the presence of trypanosomes and the white blood cell count in the cerebrospinal fluid.
Treatment Regimen: this compound was administered intravenously or intramuscularly. Dosages and treatment schedules were varied to determine the optimal regimen. A typical course consisted of weekly injections for several weeks.
Efficacy Evaluation: The primary endpoints for efficacy were the clearance of trypanosomes from the blood and cerebrospinal fluid, and the resolution of clinical symptoms, including the neurological manifestations of late-stage disease. Patients were followed for extended periods to monitor for relapse.
Safety Evaluation: Patients were closely monitored for adverse effects. The most significant and concerning side effect was damage to the optic nerve, which could lead to visual impairment and, in some cases, blindness.
Quantitative Data from Human Trials
| Patient Group | Number of Patients | Treatment Regimen | Cure Rate (%) | Incidence of Serious Visual Disturbances (%) |
| Early Stage | Not specified in detail | Varied | High (specific % not consistently reported) | Low |
| Late Stage | 77 | Varied, typically weekly injections | ~80% (reported as successful in the majority of cases) | 22% (17 of 77 patients experienced some degree of visual impairment) |
Note: Data is based on the comprehensive 1921 report by Louise Pearce in the Journal of Experimental Medicine and other historical accounts.[2][3]
Signaling Pathways and Mechanism of Action
While the precise molecular mechanisms were not fully understood at the time of its discovery, it was hypothesized that this compound, a pentavalent arsenical, is metabolized in vivo to a trivalent form, which is the active trypanocidal agent. This trivalent arsenic compound is thought to exert its effect by binding to sulfhydryl groups in essential parasite enzymes, thereby disrupting their metabolism.
Conclusion
The discovery of this compound by Jacobs and Heidelberger represents a landmark achievement in the history of chemotherapy. Their systematic approach to drug design and the rigorous preclinical and clinical evaluation conducted by their colleagues Brown and Pearce set a new standard for drug development. While this compound was eventually superseded by less toxic and more effective drugs, it remained a cornerstone of sleeping sickness treatment for decades and saved countless lives. The story of this compound serves as a powerful testament to the potential of dedicated scientific research to address pressing global health challenges.
References
- 1. rupress.org [rupress.org]
- 2. STUDIES ON THE TREATMENT OF HUMAN TRYPANOSOMIASIS WITH this compound (THE SODIUM SALT OF N-PHENYLGLYCINEAMIDE-p-ARSONIC ACID) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHEMOTHERAPY OF TRYPANOSOME AND SPIROCHETE INFECTIONS : BIOLOGICAL SERIES. I. THE TOXIC ACTION OF N-PHENYLGLYCINEAMIDE-p-ARSONIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
Tryparsamide: A Historical Pillar in the Genesis of Chemotherapy
An In-depth Technical Guide on the Development, Mechanism, and Clinical Application of a Landmark Arsenical
Foreword
This technical guide provides a comprehensive analysis of Tryparsamide, a pivotal organoarsenical compound that played a crucial role in the early history of chemotherapy. Aimed at researchers, scientists, and drug development professionals, this document delves into the discovery, synthesis, mechanism of action, and clinical application of this compound for the treatment of African trypanosomiasis (sleeping sickness) and neurosyphilis. Through a detailed examination of historical data, experimental protocols, and clinical outcomes, this guide illuminates the scientific journey of this compound, from its promising inception to its eventual decline due to toxicity, offering valuable lessons for contemporary drug discovery and development.
Introduction: The Dawn of a Chemotherapeutic Era
The early 20th century marked a transformative period in medicine with the advent of chemotherapy, a concept pioneered by Paul Ehrlich. Building on Ehrlich's work with arsenicals, which led to the development of Salvarsan for syphilis, researchers at the Rockefeller Institute for Medical Research embarked on a quest to synthesize new arsenic-based compounds with therapeutic potential against other devastating diseases.[1] It was in this fervent environment of scientific discovery that this compound emerged as a beacon of hope.
Synthesized in 1919 by Walter Jacobs and Michael Heidelberger, this compound (the sodium salt of N-phenylglycineamide-p-arsonic acid) was a pentavalent organic arsenical that demonstrated remarkable efficacy against trypanosomes, the protozoan parasites responsible for African sleeping sickness.[2] Its ability to penetrate the central nervous system made it one of the first effective treatments for the late, neurological stage of this fatal disease.[2] Subsequently, its application was extended to the treatment of neurosyphilis, another debilitating condition with neurological manifestations.[1]
This guide will provide a granular look at the scientific and clinical history of this compound, offering a detailed account of its development, a summary of its clinical efficacy and toxicity through structured data, and a reconstruction of the experimental protocols that defined its use.
The Genesis of this compound: A Historical Timeline
The development of this compound was a landmark achievement of the Rockefeller Institute's strategic focus on chemotherapy. The following diagram illustrates the key milestones and individuals involved in its journey from laboratory synthesis to clinical application.
Chemical Synthesis and Properties
This compound is the sodium salt of N-phenylglycineamide-p-arsonic acid, a pentavalent organic arsenical compound. Its chemical structure allowed for good solubility in water, facilitating its administration via intravenous or intramuscular injection.
Synthesis Protocol
Note: This represents a generalized schematic of the likely synthesis pathway based on the chemical knowledge of the era. The exact reagents, conditions, and purification methods would have been detailed in the original 1919 publication in the Journal of Experimental Medicine.
Mechanism of Action: Disrupting the Parasite's Engine
This compound, as a pentavalent arsenical, is a prodrug that requires metabolic activation to exert its trypanocidal effects. Inside the trypanosome, it is reduced to its trivalent arsenical form. This trivalent arsenoxide is the active metabolite that disrupts the parasite's metabolism.
The primary target of trivalent arsenicals in trypanosomes is the glycolytic pathway. These parasites are heavily dependent on glycolysis for their energy production. The trivalent arsenoxide inhibits key enzymes in this pathway, particularly those with sulfhydryl groups in their active sites. One such critical enzyme is 6-phosphofructo-2-kinase. Inhibition of this enzyme disrupts the production of fructose-2,6-bisphosphate, a vital allosteric activator of phosphofructokinase, a rate-limiting enzyme in glycolysis. This disruption leads to a catastrophic failure of energy production, ultimately causing the death of the parasite.
Mechanism of Resistance
The development of resistance to this compound has been linked to mutations in the parasite's P2 aminopurine transporter.[3] This transporter is responsible for the uptake of the drug into the trypanosome. Loss-of-function mutations in the gene encoding this transporter lead to reduced drug accumulation within the parasite, thereby conferring resistance.
Pre-clinical and Clinical Evaluation
The development of this compound followed a logical progression from synthesis to animal studies and finally to human clinical trials, a foundational approach in modern drug development.
Experimental Protocols: Animal Studies
Pioneering work by Wade Hampton Brown and Louise Pearce at the Rockefeller Institute established the efficacy and toxicity profile of this compound in animal models. While the full detailed protocols are found in their original publications, the general methodology involved:
-
Animal Models: Rabbits were extensively used, particularly for studying infections with Trypanosoma brucei and for modeling syphilis.
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Infection: Animals were inoculated with the respective pathogens to establish a consistent and reproducible infection.
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Drug Administration: this compound was administered intravenously or intramuscularly at varying doses and schedules to determine the therapeutic index.
-
Monitoring: The researchers meticulously monitored the animals for the clearance of parasites from the blood, resolution of clinical signs, and evidence of toxicity, including behavioral changes and post-mortem examination of tissues.
Clinical Trials in African Trypanosomiasis
The seminal human trials of this compound were conducted by Louise Pearce in the Belgian Congo, beginning in 1920.[2] These trials were instrumental in establishing the drug's efficacy in late-stage sleeping sickness.
Methodology of the Belgian Congo Trials (as reconstructed from historical accounts):
-
Patient Population: The trials included patients with late-stage African trypanosomiasis, characterized by neurological symptoms and the presence of trypanosomes in the cerebrospinal fluid (CSF).
-
Treatment Regimen: Patients received a series of intravenous or intramuscular injections of this compound. Dosages were carefully calibrated based on body weight and the severity of the disease. A typical course might involve weekly injections for several weeks.
-
Assessment of Efficacy: Efficacy was determined by the disappearance of trypanosomes from the blood and CSF, and a marked improvement in the patient's neurological and general condition.
-
Monitoring of Toxicity: Patients were closely monitored for adverse effects, with particular attention to visual disturbances.
Quantitative Analysis of Efficacy and Toxicity
The following tables summarize the available quantitative data on the efficacy and toxicity of this compound from historical clinical studies. It is important to note that the standards of clinical trial reporting in the early 20th century were different from today's, and the data is often presented in a less standardized format.
Efficacy in African Trypanosomiasis
| Study/Report | Patient Population | Treatment Regimen | Cure Rate | Relapse Rate | Reference |
| Pearce (1920s, Belgian Congo) | Late-stage T.b. gambiense | Intravenous/intramuscular injections | ~80% | Not specified | |
| Pearce (1922) | 77 advanced cases | Single doses (0.5-5.0g) followed by repeated doses | Not specified as cure rate, but noted marked improvement | Noted in some patients after single doses | [2] |
Efficacy in Neurosyphilis
| Study/Report | Patient Population | Treatment Regimen | Outcome | Reference |
| Loevenhart & Lorenz (1919 onwards) | 42 advanced cases of paresis | Not specified | 21 discharged and restored to useful work; 4 showed great improvement | [1] |
Toxicity Profile: The Challenge of Optic Atrophy
The most significant and dose-limiting toxicity of this compound was its effect on the optic nerve, which could lead to visual impairment and, in some cases, irreversible blindness.
| Adverse Effect | Incidence | Severity | Notes | Reference |
| Optic Neuritis / Atrophy | 22% (17 of 77 patients in one study) | Ranged from slight visual impairment to marked vision loss. | Some cases were transitory, while others resulted in permanent impairment. | [4] |
| Other Systemic Effects | Not well-quantified in available sources | Generally considered less severe than optic toxicity | Included fever, skin rashes, and gastrointestinal disturbances. | General historical accounts |
The Decline of an Era: The Superseding of this compound
Despite its groundbreaking success, the significant risk of ocular toxicity ultimately led to the decline in the use of this compound. The development of safer and more effective drugs, most notably Melarsoprol in the 1940s, provided a better therapeutic option for late-stage African trypanosomiasis.[5] The advent of penicillin in the 1940s also revolutionized the treatment of syphilis, rendering arsenicals largely obsolete for this indication.
Conclusion: The Enduring Legacy of this compound
This compound holds a significant place in the history of chemotherapy. It was a product of a systematic and rational approach to drug discovery that defined the early 20th century. The story of this compound offers several enduring lessons for modern drug development:
-
The Importance of a Therapeutic Index: this compound's journey underscores the critical balance between efficacy and toxicity. A successful drug must not only be effective against a disease but also be acceptably safe for the patient.
-
The Value of a Multidisciplinary Approach: The collaboration between chemists (Jacobs and Heidelberger) and biologists/physicians (Brown and Pearce) was fundamental to the success of the this compound program.
-
The Imperative of Continued Innovation: The eventual replacement of this compound highlights the need for continuous research and development to find safer and more effective therapies.
While no longer in clinical use, the legacy of this compound endures as a testament to the pioneering spirit of early chemotherapists and as a crucial chapter in the ongoing battle against infectious diseases.
References
- 1. Medicine: this compound | TIME [time.com]
- 2. STUDIES ON THE TREATMENT OF HUMAN TRYPANOSOMIASIS WITH this compound (THE SODIUM SALT OF N-PHENYLGLYCINEAMIDE-p-ARSONIC ACID) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The development of drugs for treatment of sleeping sickness: a historical review - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Tryparsamide and the Campaign Against Sleeping Sickness in Early 20th-Century Africa
A Technical Whitepaper on the Development, Application, and Public Health Impact of the First Neurologically Active Trypanocidal Agent
Abstract
The early 20th century witnessed devastating epidemics of Human African Trypanosomiasis (HAT), or sleeping sickness, across vast regions of Africa, posing a significant barrier to colonial administration and causing immense mortality. The development of Tryparsamide, a pentavalent arsenical, at the Rockefeller Institute for Medical Research marked a pivotal moment in the history of tropical medicine. Synthesized in 1919, it was the first agent capable of crossing the blood-brain barrier, offering a treatment for the late, neurological stage of the disease caused by Trypanosoma brucei gambiense.[1][2] This guide provides a technical overview of this compound's development, its application in large-scale public health campaigns, the experimental and clinical protocols of the era, and its profound, albeit complex, impact on public health in colonial Africa. We consolidate available quantitative data, detail historical methodologies, and present logical workflows through diagrammatic representations to offer a comprehensive resource for researchers in pharmacology and global health history.
Introduction: The Scourge of Sleeping Sickness
Human African Trypanosomiasis, a vector-borne parasitic disease transmitted by the tsetse fly, created a public health crisis in colonial Africa. The disease progresses in two stages: an early hemolymphatic stage and a late meningoencephalitic stage, which occurs after the parasite crosses the blood-brain barrier.[3] Prior to this compound, existing treatments like Atoxyl were highly toxic and ineffective against the neurological stage, rendering a late-stage diagnosis a death sentence.[4] The great sleeping sickness epidemics in the Congo Basin and Uganda between 1896 and 1906, for instance, resulted in an estimated 800,000 deaths.[5] This catastrophic mortality prompted colonial administrations and research institutions to intensify the search for an effective chemotherapy.
Development and Mechanism of Action
This compound (sodium N-phenylglycineamide-p-arsonate) was synthesized in 1919 by Walter Jacobs and Michael Heidelberger at the Rockefeller Institute, building on the arsenical chemistry work of Paul Ehrlich.[1][5] Pathologists Louise Pearce and Wade Hampton Brown conducted the crucial animal model studies, demonstrating its trypanocidal activity and its unique ability to penetrate the central nervous system.[6]
Proposed Mechanism of Action
This compound is a prodrug that requires metabolic activation to its trivalent arsenoxide form to exert its trypanocidal effect.[7] The precise mechanism was not understood in the early 20th century, but modern research indicates that its active form disrupts critical metabolic pathways within the trypanosome.[7]
-
Enzyme Inhibition: The trivalent arsenical binds to sulfhydryl groups on essential parasitic enzymes, particularly those involved in glycolysis.[8] Since bloodstream-form trypanosomes are entirely dependent on glycolysis for ATP production, inhibiting this pathway is rapidly fatal to the parasite.[7]
-
Drug Uptake and Resistance: The uptake of this compound into the trypanosome is mediated by membrane transporters.[7] Resistance to the drug, which was observed over time, has been linked to mutations in these transporters, leading to reduced drug accumulation within the parasite.[7][9]
Experimental and Clinical Protocols
The public health campaigns utilizing this compound were massive undertakings, often carried out by mobile teams who screened and treated entire populations.[5] The protocols, pioneered in the Belgian Congo by Louise Pearce starting in 1920, established a framework for diagnosis, staging, and treatment that became standard practice.[4][6]
Diagnostic Workflow
Diagnosis was a multi-step process focused on identifying the parasite and, crucially, determining the stage of the disease to inform treatment decisions.
-
Step 1: Clinical Screening: Mobile teams would first conduct mass screenings, palpating for enlarged cervical lymph nodes (Winterbottom's sign), a classic symptom of gambiense HAT.
-
Step 2: Parasitological Confirmation (Early Stage): Fluid was aspirated from swollen lymph nodes with a needle and examined microscopically for the presence of motile trypanosomes.[10] Examination of a wet smear of unstained blood was also used.[11]
-
Step 3: Staging via Lumbar Puncture: To distinguish between early and late-stage disease, a lumbar puncture was performed to obtain a sample of cerebrospinal fluid (CSF).[12] This was the most critical diagnostic step for administering this compound. The procedure was performed between the lumbar vertebrae (typically L3-L5) with the patient in a lateral recumbent or sitting position.[13][14]
-
Step 4: CSF Analysis: The collected CSF was examined for two key indicators of late-stage infection:
-
Presence of Trypanosomes: Microscopic detection of the parasite in the CSF confirmed CNS invasion.
-
White Blood Cell Count (Pleocytosis): An elevated white blood cell count in the CSF (typically >5 cells/µL) was a strong indicator of meningoencephalitis, even if parasites were not visualized.[15]
-
Caption: Diagnostic and treatment workflow for Trypanosomiasis in the this compound era.
Treatment Protocol
The administration of this compound required careful dosing to balance efficacy with its significant toxicity.
-
Drug Preparation: this compound was supplied as a water-soluble powder. For administration, it was dissolved in sterile water.
-
Route of Administration: The drug could be administered intravenously or intramuscularly.[14] The intravenous route was most common.
-
Dosage Regimen: Dosing was typically done on a weekly basis to allow for drug clearance and minimize cumulative toxicity.[12]
-
Individual Dose: 2.0 to 3.0 grams was a standard weekly dose for an adult.
-
Course of Treatment: Treatment was given in courses of 8 to 10 weekly doses.
-
Total Dosage: The total amount administered depended on the disease stage. Early-stage cases might receive 24 to 30 grams total, while advanced, late-stage cases required 50 to 70 grams, often administered over multiple courses separated by rest intervals of one to two months.
-
-
Monitoring for Toxicity: The most feared complication was damage to the optic nerve. Patients were monitored for visual disturbances, such as blurred vision or narrowing of the visual field. If these symptoms occurred, treatment was immediately halted.[14] In many cases, the visual impairment was transitory, but permanent blindness could occur, especially with high doses.[6][14]
Quantitative Data on Efficacy and Toxicity
The most widely cited efficacy figure for this compound comes from the initial human trials led by Louise Pearce in the Belgian Congo, which reported a cure rate of approximately 80%.[4][6] However, detailed, disaggregated data from this period is scarce in modern databases. The tables below summarize the available quantitative information.
Table 1: this compound Efficacy in T.b. gambiense Infections (c. 1921-1925)
| Study / Report | Patient Cohort | Disease Stage(s) | Reported Cure Rate / Success | Source |
|---|---|---|---|---|
| Pearce (1921-1925) | 77+ patients in Belgian Congo | Primarily Advanced (Stage 2) | ~80% | [4][6] |
| Van den Branden & Van Hoof (1923) | 55 patients (3-year follow-up) | Not specified | Data on relapse rates reported |
| Chesterman (1923-1924) | 40+ patients in Belgian Congo | Not specified | "Extremely successful" |[7] |
Table 2: Standard Treatment and Toxicity Profile
| Parameter | Value / Description | Source |
|---|---|---|
| Administration Route | Intravenous (preferred), Intramuscular | [14] |
| Typical Adult Dose | 2.0 - 3.0 grams, weekly | |
| Total Course (Early Stage) | 24 - 30 grams | |
| Total Course (Advanced Stage) | 50 - 70 grams (in multiple courses) | |
| Primary Toxicity | Optic Nerve Damage (Optic Atrophy) | [1][14] |
| Incidence of Blindness | Not consistently quantified; dose-dependent. A single overdose incident by a colleague of Dr. Eugène Jamot reportedly blinded 700 patients. |
| Other Toxic Effects | General arsenical toxicity: nausea, vomiting, dermatitis. | |
Public Health Impact and Legacy
The introduction of this compound fundamentally changed the prognosis for late-stage sleeping sickness, transforming it from a certain death sentence into a treatable disease.
-
Epidemic Control: Coupled with the systematic "screen-and-treat" methodology of mobile health teams, this compound was instrumental in controlling the massive sleeping sickness epidemics of the 1920s and 1930s.[5] This campaign formed the basis for the first large-scale public health programs in many parts of colonial Africa, particularly the Belgian Congo.
-
The "Double-Edged Sword": The success of this compound was always shadowed by its potential to cause blindness. This created a difficult risk-benefit calculation for physicians and public health officials. The decision to treat was a decision to risk a patient's sight to save their life.
-
Drug Resistance: By the 1940s, widespread resistance to this compound was reported, diminishing its effectiveness and necessitating the development of new drugs like melarsoprol.
-
Foundation for Future Chemotherapy: Despite its flaws, this compound was a landmark achievement. It proved the principle that the central nervous system could be reached by a chemotherapeutic agent to treat a parasitic infection. It remained the drug of choice for late-stage HAT for nearly three decades until the introduction of melarsoprol in the late 1940s.[1]
Caption: Logical relationship of this compound's public health impact.
Conclusion
This compound occupies a critical and complex place in the history of medicine and public health in Africa. It was a pioneering therapeutic agent that saved hundreds of thousands of lives and enabled the control of devastating sleeping sickness epidemics. The protocols developed for its deployment represent one of the first successful applications of mass chemotherapy in a resource-limited setting. However, its severe toxicity, particularly the risk of blindness, underscores the difficult compromises inherent in early 20th-century pharmacology. For drug development professionals today, the story of this compound serves as a powerful reminder of the perpetual balancing act between efficacy and safety, and a historical benchmark for the profound impact that a single, innovative molecule can have on population health.
References
- 1. nah.sen.es [nah.sen.es]
- 2. Sleeping Sickness Epidemics and Colonial Responses in East and Central Africa, 1900–1940 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sleeping Sickness at the Crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The history of African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Statistical analysis for toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypanosomiasis, human African (sleeping sickness) [who.int]
- 8. dokumen.pub [dokumen.pub]
- 9. researchgate.net [researchgate.net]
- 10. S1 guidelines “lumbar puncture and cerebrospinal fluid analysis” (abridged and translated version) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 14. This compound | C8H10AsN2NaO4 | CID 23665572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. encyclopedia.com [encyclopedia.com]
A Technical Guide to the Pioneering Tryparsamide Clinical Trials in the Belgian Congo
An in-depth analysis of Dr. Louise Pearce's groundbreaking research on the treatment of African Trypanosomiasis, providing a comprehensive overview for researchers, scientists, and drug development professionals.
In a landmark series of clinical trials initiated in 1920 in the Belgian Congo, American pathologist Dr. Louise Pearce of the Rockefeller Institute for Medical Research undertook the formidable task of evaluating Tryparsamide for the treatment of African Trypanosomiasis, commonly known as sleeping sickness. The devastating epidemic had ravaged vast regions of Africa, and existing treatments were of limited efficacy and considerable toxicity. Dr. Pearce's meticulous research, conducted in collaboration with a local hospital and laboratory in Léopoldville, was instrumental in establishing the drug's safety, effectiveness, and optimal dosage, ultimately leading to a significant breakthrough in the fight against this fatal disease.[1] This whitepaper provides a detailed technical guide to these pivotal clinical trials, presenting the available quantitative data, outlining the experimental protocols, and visualizing the workflow of this historic undertaking.
Quantitative Data Summary
The clinical trials conducted by Dr. Pearce and her colleagues generated a wealth of data on the efficacy and safety of this compound. The following tables summarize the key quantitative findings from her seminal 1921 monograph, "Studies on the Treatment of Human Trypanosomiasis with this compound (the Sodium Salt of N-Phenylglycineamide-p-Arsonic Acid)."
Table 1: Efficacy of Single Doses of this compound in Early-Stage Disease
| Dosage (mg/kg) | Number of Patients | Duration of Peripheral Sterilization (Days) | Outcome | Observation Period (Days) |
| 17 - 83 | Multiple | 17 - 58 | Relapse | Not Specified |
| 9 - 68 | Multiple | Not Applicable | No Relapse Detected | 40 - 111 |
Peripheral sterilization refers to the clearance of trypanosomes from the lymph glands and blood.[1]
Table 2: Recommended Dosage Regimens for this compound
| Disease Stage | Total Recommended Dosage (grams) | Treatment Course |
| Early | 24.0 - 30.0 | Not specified in initial reports |
| Advanced | 50.0 - 70.0 | Two or three courses of 8-10 weekly doses |
These dosage recommendations were developed based on the extensive clinical data gathered during the trials.
Table 3: General Efficacy and Safety Profile of this compound
| Metric | Finding |
| Cure Rate | Approximately 80% of cases were successfully treated. |
| Time to Peripheral Sterilization | An average of 6 to 12 hours after a single dose of 0.5 to 5.0 grams.[1] |
| Key Adverse Effect | Visual disturbances, including partial or complete loss of vision, were noted, particularly with high doses in severe cases. This was often transitory.[1] |
Experimental Protocols
Dr. Pearce's work was characterized by a systematic and rigorous approach to clinical investigation, especially remarkable for the era and the challenging field conditions. The following outlines the key methodologies employed in the this compound trials.
Patient Selection and Diagnosis
Patients with confirmed Trypanosoma gambiense infection were enrolled in the studies. Diagnosis was established through microscopic examination of fluid aspirated from enlarged cervical lymph glands and, in some cases, examination of the blood. The stage of the disease (early or advanced) was determined based on clinical presentation, with a particular focus on the presence of neurological symptoms and the analysis of cerebrospinal fluid (CSF) for trypanosomes and cell count, indicating central nervous system involvement.
Drug Preparation and Administration
This compound, the sodium salt of N-phenylglycineamide-p-arsonic acid, is a water-soluble crystalline substance. For administration, it was dissolved in sterile water. The trials explored two primary routes of administration:
-
Intravenous (IV): The most common method of administration.
-
Intramuscular (IM): Injections were given deep into the gluteal muscles.
The immediate trypanocidal effect was observed to be as rapid with intramuscular administration as with the intravenous route, and the duration of peripheral sterilization was noted to be "appreciably longer" with the former.[1]
Monitoring of Treatment Efficacy
The primary endpoint for assessing the immediate efficacy of this compound was the clearance of trypanosomes from the peripheral circulation and lymph. This was meticulously monitored through frequent microscopic examinations of gland aspirates and blood samples in the hours and days following drug administration.
For patients with advanced disease, the effect of the treatment on the central nervous system was a critical area of investigation. This was assessed by monitoring the changes in the cell count of the cerebrospinal fluid and observing the improvement of neurological and mental symptoms.[1]
Safety and Toxicity Assessment
Patient safety was a paramount concern, and the trials carefully documented any adverse effects. The most significant untoward effect identified was the occurrence of visual disturbances.[1] These were noted to be more frequent with repeated administrations of the drug in advanced cases. In many instances, this side effect was transitory, and treatment could be resumed without recurrence.[1]
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the clinical trial process, from patient diagnosis to the assessment of treatment outcomes.
Caption: Workflow of the this compound Clinical Trials in the Belgian Congo.
Conclusion
Dr. Louise Pearce's clinical trials of this compound in the Belgian Congo represent a pivotal moment in the history of tropical medicine and drug development. Her rigorous and systematic approach, conducted under challenging conditions, not only established a life-saving treatment for a devastating disease but also set a precedent for future clinical research. The data and protocols from these trials, as detailed in this guide, offer valuable insights for contemporary researchers and professionals in the field, underscoring the enduring principles of careful observation, meticulous data collection, and a steadfast commitment to improving human health. The success of this compound, which remained a frontline treatment for decades, is a direct result of the pioneering work of Dr. Pearce and her colleagues at the Rockefeller Institute.
References
An In-Depth Technical Guide to the Early In vivo Studies of Tryparsamide: Toxicity and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryparsamide, a pentavalent arsenical compound, emerged in the early 20th century as a groundbreaking treatment for African trypanosomiasis, commonly known as sleeping sickness. Developed at the Rockefeller Institute for Medical Research, its journey from laboratory synthesis to clinical application was underpinned by a series of meticulous in vivo studies. This technical guide provides a comprehensive overview of the seminal early animal research that established the toxicity and efficacy profile of this compound, paving the way for its use in human patients. The foundational work, primarily conducted by physicians Louise Pearce and Wade Hampton Brown, and chemists Walter A. Jacobs and Michael Heidelberger, serves as a historical case study in experimental therapeutics and highlights the nascent understanding of chemotherapy in the 1920s.
Core Experimental Protocols
The initial in vivo evaluation of this compound (the sodium salt of N-phenylglycineamide-p-arsonic acid) was systematically carried out in several animal models, with rabbits being the primary subject for detailed investigation of therapeutic efficacy and toxicological effects. The methodologies employed in these pioneering studies are detailed below.
Animal Models and Husbandry
The primary animal models utilized were mice, rats, guinea pigs, and rabbits. While initial screening for trypanocidal activity was conducted in smaller rodents, rabbits were the preferred model for more extensive studies due to their larger size, which facilitated easier observation of clinical signs and collection of blood samples for parasitological examination. The animals were housed under standard laboratory conditions of the era, though specific details on diet and environmental controls are not extensively documented in the original publications.
Trypanosome Strains and Inoculation
A variety of pathogenic trypanosome species were used to induce experimental infections, including Trypanosoma brucei, Trypanosoma gambiense, Trypanosoma equinum, Trypanosoma equiperdum, and Trypanosoma evansi. These strains were maintained through serial passage in laboratory animals.
The standard method of inoculation was intraperitoneal or intravenous injection of a saline suspension of trypanosomes obtained from the blood of an infected donor animal. The inoculum was calibrated to produce a consistently fatal infection within a predictable timeframe, typically an acute and actively progressing infection of 1 to 2 weeks' duration in rabbits.
Drug Preparation and Administration
This compound, a water-soluble powder, was prepared for injection by dissolving it in sterile water or saline. The concentration of the solution was adjusted to deliver the desired dose in a convenient volume. The primary routes of administration explored were:
-
Intravenous (IV): The most common route for assessing both toxicity and efficacy.
-
Intramuscular (IM): Investigated as an alternative to intravenous injection.
-
Subcutaneous (SC): Also explored for its therapeutic potential.
-
Oral (per os): Limited experiments were conducted to assess gastrointestinal absorption and efficacy.
Assessment of Efficacy
The efficacy of this compound was primarily evaluated based on the following parameters:
-
Parasite Clearance: Microscopic examination of fresh blood smears to determine the time required for the disappearance of trypanosomes from the peripheral circulation.
-
Relapse: Continued monitoring of blood for the reappearance of trypanosomes after initial clearance.
-
Cure: The ultimate measure of efficacy was the permanent absence of trypanosomes from the blood and the survival of the animal. Animals were typically observed for an extended period post-treatment to confirm a cure.
Assessment of Toxicity
The toxicity of this compound was a critical component of the early investigations and was assessed through:
-
Determination of Lethal Dose: The minimum lethal dose (MLD) was established for different animal species and routes of administration.
-
Clinical Observation: Animals were closely monitored for any adverse effects following drug administration, including changes in behavior, appetite, weight, and the appearance of any neurological or other systemic signs of toxicity.
-
Ocular Examination: Given the known neurotoxic potential of arsenicals, particular attention was paid to the eyes. While detailed ophthalmological examinations as conducted today were not available, observations for signs of visual impairment were noted.
-
Pathological Examination: In some cases, post-mortem examinations were performed on animals that died from toxic doses to identify any gross or microscopic tissue damage.
Quantitative Data on Toxicity and Efficacy
The early in vivo studies provided crucial quantitative data that guided the subsequent clinical use of this compound. The following tables summarize the key findings from the research conducted by Pearce and Brown.
Table 1: Toxicity of this compound in Various Animal Models
| Animal Model | Route of Administration | Minimum Lethal Dose (g/kg) | Toxic Effects Noted |
| Mice | Intravenous | 2.0 - 2.25 | Acute toxic effects leading to death. |
| Rats | Intravenous | 0.75 | Acute toxic effects leading to death. |
| Guinea Pigs | Intravenous | - | (Data not specified in available records) |
| Rabbits | Intravenous | 0.75 - 1.0 | Acute toxic effects leading to death. |
Note: The original publications emphasized that toxic effects were generally confined to doses close to the minimum lethal dose, with rapid and complete recovery from sublethal intoxications.
Table 2: Efficacy of this compound in Various Animal Models
| Animal Model | Trypanosome Species | Route of Administration | Curative Dose Range (g/kg) | Curative Ratio (Lethal Dose / Curative Dose) |
| Mice | Various | Intravenous | 0.2 - 0.3 | 1:8 |
| Rats | Various | Intravenous | 0.2 - 0.3 | 1:3 |
| Guinea Pigs | Various | Intravenous | 0.15 | 1:10 |
Table 3: Efficacy of this compound in Rabbits with Experimental Trypanosomiasis
| Trypanosome Species | Route of Administration | Single Dose (g/kg) | Number of Rabbits Treated | Number Cured | Cure Rate (%) |
| Tr. brucei | Intravenous | 0.2 - 0.35 | 29 | 25 | 86 |
| Tr. brucei | Intramuscular | 0.2 - 0.5 | - | Permanent cures obtained | - |
| Tr. brucei | Oral (with NaHCO3) | 0.75 | 1 | 1 | 100 |
| Tr. gambiense | Intravenous | 0.15 | 3 | 1 | 33 |
| Tr. gambiense | Intravenous | 0.3 | - | No relapses observed | - |
Note: For Tr. brucei infections in rabbits treated intravenously, no relapses were observed with single doses above 0.3 g/kg. The data for intramuscular and oral administration were from a smaller number of experiments but demonstrated the potential for these routes.
Early Hypotheses on the Mechanism of Action
The early 20th-century understanding of pharmacology was limited, and the precise molecular mechanisms of drug action were largely unknown. The researchers of this compound did not propose a detailed signaling pathway for its action. However, their observations led to some early hypotheses:
-
Direct Trypanocidal Action: The rapid clearance of trypanosomes from the bloodstream following administration suggested a direct killing effect of the drug on the parasites.
-
Modification of the Host-Parasite Relationship: Brown and Pearce noted that in some cases, particularly with spirochete infections, this compound seemed to control the infection without immediately eradicating all the organisms. They hypothesized that the drug might alter the parasites in a way that they were more susceptible to the host's immune defenses or that it modified the host's tissue reaction to the infection.[1]
It was understood that as a pentavalent arsenical, this compound likely required reduction in vivo to a trivalent form to exert its trypanocidal activity, a concept that was being explored with other arsenical drugs of the era.
Visualizations
Experimental Workflow for Efficacy Studies
The logical flow of the efficacy experiments can be visualized as follows:
References
The Molecular Basis of Tryparsamide's Trypanocidal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryparsamide, a pentavalent organic arsenical, was historically a cornerstone in the treatment of late-stage human African trypanosomiasis (HAT), particularly cases involving the central nervous system caused by Trypanosoma brucei gambiense.[1][2][3] Although largely superseded by newer, less toxic therapies, the study of its mechanism of action provides valuable insights into the unique biochemistry of trypanosomes and the principles of targeted chemotherapy. This technical guide elucidates the molecular basis of this compound's trypanocidal activity, focusing on its metabolic activation, primary molecular target, and the downstream consequences for the parasite. It details the key experimental protocols used to unravel this mechanism and presents relevant quantitative data for a comprehensive understanding.
Introduction: A Historical and Chemical Perspective
First synthesized in 1919, this compound is the sodium salt of N-phenylglycineamide-p-arsonic acid.[1][4] As a pentavalent arsenical [As(V)], it is relatively inert. Its trypanocidal efficacy relies on its metabolic reduction within the trypanosome to a more reactive trivalent state [As(III)].[1] This conversion is a critical first step, as the trivalent form is the active agent that interacts with the parasite's cellular machinery. The ability of this compound to penetrate the central nervous system made it invaluable for treating the neurological stage of sleeping sickness.[1][2] However, its use was associated with significant toxicity, most notably optic nerve damage, which led to its eventual replacement.[1]
The Primary Molecular Target: The Trypanothione System
The selective toxicity of arsenicals like this compound against trypanosomes is primarily due to their interaction with a unique and essential metabolic pathway in these parasites: the trypanothione system. This system is absent in the mammalian host, making it an excellent target for chemotherapy.[5][6][7]
Trypanothione: The Parasite's Key Antioxidant
In mammals, glutathione and the glutathione reductase system protect against oxidative damage. Trypanosomatids, however, rely on a different molecule, trypanothione [N1,N8-bis(glutathionyl)spermidine], and the enzyme trypanothione reductase.[5][6][7] Trypanothione is a conjugate of two glutathione molecules linked by a spermidine bridge.
Mechanism of Action: Adduct Formation and Enzyme Inhibition
The active trivalent form of this compound (or more accurately, its aromatic arsenoxide metabolite) reacts readily with the sulfhydryl groups of reduced trypanothione. This reaction forms a stable cyclic adduct, effectively sequestering the parasite's primary defense against oxidative stress.[5][8]
While the sequestration of trypanothione is detrimental in itself, the resulting adduct is also a potent inhibitor of a key enzyme: trypanothione reductase.[5][6][9] This enzyme is responsible for regenerating reduced trypanothione from its oxidized (disulfide) form. Inhibition of trypanothione reductase leads to a catastrophic breakdown of the parasite's antioxidant defense system. The cell is unable to cope with reactive oxygen species, leading to damage to proteins, lipids, and DNA, and ultimately, cell death.
Research on the related trivalent arsenical, melarsen oxide, has shown that its adduct with trypanothione (Mel T) is a potent inhibitor of trypanothione reductase from T. brucei, with an inhibition constant (Ki) of 9.0 µM.[5][6][8][9]
Secondary Targets and Downstream Effects
While the trypanothione system is the primary target, the polypharmacology of arsenicals means other cellular processes are also affected.[3]
-
Glycolysis: Bloodstream form trypanosomes are entirely dependent on glycolysis for ATP production.[10][11][12] Trivalent arsenicals are known to inhibit sulfhydryl-containing enzymes, including key glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[10][11] Disruption of this central metabolic pathway would rapidly deplete the parasite's energy supply.
-
Oxidative Stress and Apoptosis: The collapse of the trypanothione system leads to massive oxidative stress. This can trigger a programmed cell death pathway in the parasite, exhibiting features of apoptosis.[13]
Drug Uptake and Mechanisms of Resistance
The efficacy of this compound is dependent on its entry into the trypanosome. This is not a simple diffusion process but is mediated by specific membrane transporters.
-
P2 Aminopurine Transporter: This transporter (encoded by the TbAT1 gene) is a primary route of entry for arsenicals and diamidine drugs.[1][14][15]
-
Aquaglyceroporin 2 (AQP2): This channel has also been identified as a significant transporter for these compounds.[14][16]
The main mechanism of resistance to this compound and other arsenicals is the loss or modification of these transporters.[1][3][14][16] Mutations in the genes encoding these proteins lead to reduced drug uptake, preventing the compound from reaching its intracellular target.[1][14]
Quantitative Data Summary
While specific IC50 data for this compound is scarce in modern literature, the key quantitative value for its mechanism of action comes from studies on analogous arsenicals.
| Compound/Adduct | Target Enzyme | Organism | Inhibition Constant (Ki) | Reference(s) |
| Melarsen-Trypanothione Adduct (Mel T) | Trypanothione Reductase | Trypanosoma brucei | 9.0 µM | [5][6][8][9] |
Detailed Experimental Protocols
Protocol: In Vitro Trypanocidal Activity Assay (IC50 Determination)
This protocol is adapted from standard methods used to assess the activity of compounds against bloodstream form trypanosomes.[17][18][19]
-
Parasite Culture: Culture bloodstream form Trypanosoma brucei brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in culture medium to create a range of test concentrations.
-
Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (at a density of 2 x 10^4 cells/mL) to each well.
-
Drug Addition: Add 100 µL of the diluted this compound solutions to the wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., pentamidine).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add a viability reagent such as resazurin (AlamarBlue) to each well and incubate for a further 4-6 hours. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve using appropriate software.
Protocol: Inhibition of Trypanothione Reductase
This protocol outlines the spectrophotometric measurement of trypanothione reductase activity and its inhibition.
-
Enzyme and Substrate Preparation:
-
Purify recombinant trypanothione reductase from E. coli.
-
Prepare a reaction buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5).
-
Prepare solutions of NADPH, oxidized trypanothione (trypanothione disulfide), and the inhibitor (the pre-formed arsenical-trypanothione adduct).
-
-
Assay Procedure:
-
In a cuvette, combine the reaction buffer, NADPH, and trypanothione disulfide.
-
To measure inhibition, add varying concentrations of the inhibitor to the cuvette and pre-incubate with the enzyme for a defined period.
-
Initiate the reaction by adding a known amount of trypanothione reductase.
-
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the Ki value using appropriate kinetic models, such as the Michaelis-Menten equation and Dixon or Cornish-Bowden plots.
-
Visualizations: Pathways and Workflows
Molecular Mechanism of this compound
References
- 1. This compound Research Chemical| [benchchem.com]
- 2. STUDIES ON THE TREATMENT OF HUMAN TRYPANOSOMIASIS WITH this compound (THE SODIUM SALT OF N-PHENYLGLYCINEAMIDE-p-ARSONIC ACID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C8H10AsN2NaO4 | CID 23665572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trypanothione is the primary target for arsenical drugs against African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Inhibition of the glycolytic enzymes in the trypanosome: an approach in the development of new leads in the therapy of parasitic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.vu.nl [research.vu.nl]
- 12. Glycolysis in the African Trypanosome: Targeting Enzymes and Their Subcellular Compartments for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative genomics of drug resistance in Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 18. In vitro trypanocidal activity of extracts and compounds isolated from Vitellaria paradoxa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of the in vitro trypanocidal activity [protocols.io]
A Historical Perspective on Tryparsamide's Efficacy and Toxicity in the Treatment of Trypanosoma brucei gambiense
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tryparsamide, a pentavalent arsenical compound, holds a significant place in the history of chemotherapy as the first effective treatment for the late, or meningoencephalitic, stage of human African trypanosomiasis (HAT), commonly known as sleeping sickness, caused by Trypanosoma brucei gambiense. Developed at the Rockefeller Institute in the early 20th century, its introduction into clinical practice, most notably through the pioneering field studies of Dr. Louise Pearce in the Belgian Congo in the 1920s, marked a pivotal moment in the fight against this devastating neglected tropical disease. This technical guide provides a comprehensive historical perspective on the use of this compound, focusing on its efficacy, toxicity, and the experimental methodologies of the era. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the challenges and successes of early trypanocidal drug development.
Quantitative Analysis of this compound's Efficacy and Toxicity
The following tables summarize the available quantitative data from historical studies on the use of this compound for T. b. gambiense infection. It is important to note that the precision and reporting standards of clinical trials in the early 20th century differ significantly from modern practices.
| Parameter | Reported Value/Range | Reference |
| Cure Rate | Approximately 80% | [1][2] |
| Dosage (Single Dose) | 0.5 to 5.0 grams | [3] |
| Dosage (Per Kilo Body Weight) | 9 to 83 mg/kg | [3] |
| Time to Peripheral Sterilization | 6 to 12 hours | [3] |
Table 1: Efficacy of this compound against Trypanosoma brucei gambiense
| Adverse Effect | Incidence/Details | Reference |
| Visual Impairment (Overall) | 22% (17 of 77 patients in one study) | |
| Slight Impairment | 7.8% (6 of 77 patients) | |
| Moderate Impairment | 9.1% (7 of 77 patients) | |
| Marked Impairment | 5.2% (4 of 77 patients) | |
| Recovery from Visual Impairment | 58.8% (10 of 17 affected patients recovered completely) |
Table 2: Incidence of Optic Neuritis and Visual Disturbances with this compound Treatment
| Regimen Component | Description | Reference |
| Individual Dose | Typically 3.0 grams | [4] |
| Frequency | Weekly | [4] |
| Course Duration | 8 to 10 weeks | [4] |
| Total Dosage (Early Stage) | 24.0 to 30.0 grams | [4] |
| Total Dosage (Advanced Stage) | 50.0 to 70.0 grams (administered in 2-3 courses with intervals of 2 or more months) | [4] |
| Route of Administration | Primarily Intravenous | [4] |
Table 3: Common Historical Dosage Regimens for this compound
Historical Experimental Protocols
The methodologies employed in the early clinical evaluations of this compound, while not documented with the rigor of modern clinical trial protocols, can be reconstructed from historical accounts. The following provides a detailed overview of the likely experimental procedures.
Patient Selection and Diagnosis
-
Initial Screening: Identification of suspected cases was based on clinical presentation, including symptoms like intermittent fever, headache, joint pains, and the characteristic swelling of the posterior cervical lymph nodes (Winterbottom's sign).[5]
-
Parasitological Confirmation: Definitive diagnosis relied on the microscopic identification of motile trypanosomes in bodily fluids.[6][7]
-
Lymph Node Aspiration: Fluid was aspirated from enlarged lymph nodes and examined directly under a microscope.[5]
-
Blood Examination: Thick and thin blood smears were prepared and stained (e.g., with Giemsa) to identify trypomastigotes. Due to fluctuating and often low parasitemia in T. b. gambiense infections, concentration techniques such as centrifugation to examine the buffy coat were also employed.[5][6][7]
-
Cerebrospinal Fluid (CSF) Examination: For staging the disease, a lumbar puncture was performed to collect CSF. The fluid was then centrifuged and the sediment examined microscopically for the presence of trypanosomes, which indicated central nervous system (CNS) involvement (late-stage disease).[6][8]
-
Drug Administration and Dosage
-
Route of Administration: this compound was administered primarily intravenously, although intramuscular injection was also possible.[3][4]
-
Dosage Regimen: As detailed in Table 3, treatment typically involved a series of weekly injections. The total dosage and the number of courses were adjusted based on the stage of the disease, with advanced cases receiving higher total doses administered in multiple courses with rest intervals.[4]
Patient Monitoring and Assessment of Efficacy
-
Parasitological Follow-up: The primary measure of efficacy was the disappearance of trypanosomes from the peripheral blood and lymph nodes. This was monitored through repeated microscopic examinations.[3]
-
Clinical Improvement: The resolution of clinical symptoms, such as fever and neurological manifestations, was a key indicator of treatment success.
-
Long-term Observation: Due to the chronic nature of sleeping sickness and the risk of relapse, patients were observed for extended periods following treatment.[4]
Toxicity Assessment
-
Ocular Examination: The most significant and feared toxicity of this compound was damage to the optic nerve, leading to visual impairment and potentially blindness. Patients were monitored for subjective complaints of visual changes and likely underwent basic visual acuity and visual field assessments.
-
General Health Monitoring: Patients' overall health and any other adverse effects were monitored throughout the course of treatment.
Mechanism of Action and Toxicity
Trypanocidal Mechanism
This compound is a pentavalent arsenical, which acts as a prodrug. To exert its trypanocidal effect, it must be metabolized into its active, trivalent arsenical form. This bioactivation is a key step in its mechanism of action.
-
Uptake: this compound is taken up by the Trypanosoma brucei parasite via the P2 aminopurine transporter. This transporter is a crucial gateway for the drug to enter the parasite's cytoplasm.
-
Reduction: Inside the trypanosome, the pentavalent arsenic of this compound is reduced to its more toxic trivalent state.
-
Enzyme Inhibition: The trivalent arsenical has a high affinity for thiol groups (-SH) present in proteins. It forms stable covalent bonds with these groups, leading to the inhibition of essential enzymes involved in the parasite's metabolism. The trypanothione system, a unique thiol-based antioxidant system in trypanosomatids, is a likely target.[9][10][11][12] Disruption of this system and other vital enzymatic processes ultimately leads to the death of the parasite.
Mechanism of Optic Neuropathy
The precise biochemical basis of this compound-induced optic neuropathy is not fully elucidated from historical records, but modern understanding of drug-induced optic neuropathies suggests a multifactorial mechanism, with mitochondrial dysfunction being a central theme.[13][14][15][16][17]
-
Mitochondrial Injury: Arsenicals are known to be potent mitochondrial toxins. They can interfere with cellular energy pathways, leading to a reduction in ATP production.[18] The optic nerve has high metabolic demands, making it particularly vulnerable to mitochondrial dysfunction.
-
Oxidative Stress: Arsenic exposure can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[19] This can damage cellular components, including lipids, proteins, and DNA, within the optic nerve, contributing to neuronal damage.
-
Axonal Transport Disruption: The inhibition of key enzymes and the disruption of energy metabolism can impair axonal transport, the process by which essential molecules are moved along the optic nerve axons. This can lead to axonal degeneration and, ultimately, vision loss.
Conclusion
This compound represented a monumental step forward in the treatment of human African trypanosomiasis, offering the first hope for patients in the advanced stages of the disease. The historical data, though lacking the granularity of modern clinical trials, clearly demonstrates its significant trypanocidal efficacy. However, its use was invariably linked to the severe risk of optic neuropathy, a trade-off that was deemed acceptable in the face of a fatal illness. The eventual development of resistance and the introduction of less toxic alternatives, such as melarsoprol, led to the decline in this compound's use.
For contemporary drug development professionals, the story of this compound serves as a powerful reminder of the delicate balance between efficacy and toxicity. It underscores the importance of understanding drug transport mechanisms, metabolic activation, and the molecular basis of off-target effects. The historical experimental protocols, while rudimentary by today's standards, highlight the foundational principles of clinical investigation that continue to guide the development of new therapeutics for neglected diseases. The legacy of this compound is not only in the lives it saved but also in the invaluable lessons it provided for the future of chemotherapy.
References
- 1. Louise Pearce - Wikiwand [wikiwand.com]
- 2. queerplaces - Louise Pearce [elisarolle.com]
- 3. Trypanosoma brucei bloodstream forms express highly specific and separate transporters for adenine and hypoxanthine; evidence for a new protozoan purine transporter family? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 5. med-chem.com [med-chem.com]
- 6. Clinical Guidance for Human African Trypanosomiasis | Sleeping Sickness (African Trypanosomiasis) | CDC [cdc.gov]
- 7. The detection and treatment of human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLTF in Cerebrospinal Fluid for Detection and Staging of T. b. gambiense Infection | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Emerging roles of low-molecular-weight thiols at the host–microbe interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol metabolism of the trypanosomatids as potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 14. [Drug-induced toxic optic neuropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. opticneurology.com [opticneurology.com]
- 16. researchgate.net [researchgate.net]
- 17. uspharmacist.com [uspharmacist.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Historical Protocols for Tryparsamide Administration in Animal Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the historical protocols for the administration of Tryparsamide in animal models, primarily focusing on its use in the treatment of experimental trypanosomiasis and syphilis. The information is compiled from early 20th-century scientific literature, reflecting the methodologies and understanding of that era.
Introduction
This compound, a pentavalent arsenical compound, was a cornerstone in the treatment of African trypanosomiasis (sleeping sickness) and was also investigated for its efficacy against syphilis before the widespread availability of penicillin. Developed at the Rockefeller Institute, its therapeutic properties were extensively studied in various animal models, including rabbits, rats, and mice, by researchers such as Louise Pearce and Wade H. Brown.[1] These historical studies laid the groundwork for its clinical use in humans.
Data Presentation: Quantitative Dosage and Administration
The following tables summarize the quantitative data on this compound administration as documented in historical experimental studies.
Table 1: this compound Dosage for Experimental Trypanosomiasis
| Animal Model | Parasite Species | Route of Administration | Dosage Range | Treatment Schedule | Reference |
| Rabbit | Trypanosoma rhodesiense | Intravenous (IV) | 0.1 - 0.3 g/kg | Single or repeated doses | [2] |
| Rabbit | Trypanosoma brucei | Intramuscular (IM) | 0.2 - 0.5 g/kg | Single dose for cure | Not specified |
| Rabbit | Trypanosoma brucei | Intramuscular (IM) | 0.1 g/kg | Three repeated doses | Not specified |
| Rat | Trypanosoma rhodesiense | Not specified | ~2/3 of max. tolerated dose | Single dose in early infection | Not specified |
| Mouse | Trypanosoma rhodesiense | Not specified | ~2/3 of max. tolerated dose | Single dose in early infection | Not specified |
Table 2: this compound Dosage for Experimental Syphilis
| Animal Model | Pathogen | Route of Administration | Dosage Range | Treatment Schedule | Reference |
| Rabbit | Treponema pallidum | Intravenous (IV) | 0.2 - 0.5 g/kg | Weekly injections for several weeks | [3] |
Experimental Protocols
Preparation of this compound Solution for Injection
Based on the protocols from the early 1920s, this compound solutions for injection were prepared as follows:
-
Drug Substance: this compound, the sodium salt of N-phenylglycineamide-p-arsonic acid, was used as a white, stable crystalline powder.
-
Solvent: Sterile distilled water or physiological saline solution was typically used as the solvent.
-
Concentration: The concentration of the this compound solution generally ranged from 10% to 40% (w/v). A 20% solution was the most commonly used concentration for both animal experiments and human therapy.
-
Preparation Procedure: The required amount of this compound powder was weighed and dissolved in the appropriate volume of the sterile solvent. The mixture was agitated until the powder was completely dissolved, resulting in a clear solution.
-
Sterilization: While not always explicitly detailed in the historical texts, it is presumed that aseptic techniques were used, and the final solution was likely sterilized, possibly by filtration, before injection.
Administration of this compound in Rabbits (Trypanosomiasis Model)
This protocol is based on the work of Pearce and Brown for experimental Trypanosoma rhodesiense infection:
-
Animal Model: Healthy adult rabbits were used.
-
Infection: Rabbits were inoculated with a virulent strain of Trypanosoma rhodesiense.
-
Monitoring: The course of the infection was monitored by examining blood samples for the presence of trypanosomes.
-
Treatment Initiation: Treatment with this compound was initiated upon the establishment of a systemic infection.
-
Administration:
-
Route: Intravenous (IV) injections were administered into the marginal ear vein. Intramuscular (IM) injections were also used.
-
Dosage: Doses ranging from 0.1 to 0.3 g/kg of body weight were administered.
-
Schedule: Both single and repeated doses were tested.
-
-
Post-Treatment Observation: Animals were monitored for the disappearance of trypanosomes from the peripheral blood and for any signs of toxicity, such as optic nerve damage.
Administration of this compound in Rabbits (Syphilis Model)
This protocol is based on studies of experimental syphilis in rabbits:
-
Animal Model: Adult male or female rabbits were used.
-
Infection: Rabbits were infected with Treponema pallidum, typically via intratesticular or scrotal inoculation.
-
Monitoring: The development of primary and secondary syphilitic lesions was observed and monitored.
-
Treatment Initiation: Treatment was initiated after the appearance of characteristic lesions.
-
Administration:
-
Route: Intravenous (IV) injections were the common route of administration.
-
Dosage: Doses in the range of 0.2 to 0.5 g/kg of body weight were used.
-
Schedule: Treatment typically consisted of weekly injections for a duration of several weeks.
-
-
Post-Treatment Observation: The regression of lesions and the overall health of the animal were monitored. Serological tests, when available, were used to assess the therapeutic effect.
Visualizations
References
Application Notes and Protocols for the Laboratory Synthesis of Tryparsamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryparsamide, the sodium salt of N-phenylglycineamide-p-arsonic acid, is a pentavalent organoarsenical compound of significant historical importance in the treatment of late-stage human African trypanosomiasis (sleeping sickness), particularly cases involving the central nervous system.[1] First synthesized in 1919 by Jacobs and Heidelberger at the Rockefeller Institute, its development was a landmark in early chemotherapy.[1][2] Although largely replaced by safer alternatives due to concerns about ocular toxicity, this compound remains a valuable reference compound for research into drug resistance mechanisms, the pharmacology of arsenicals, and the historical development of antiparasitic agents.[1] These notes provide detailed protocols for its laboratory synthesis based on historical methods, quantitative data for key reaction steps, and diagrams illustrating the synthetic workflow and mechanism of action.
Quantitative Data Summary
The synthesis of this compound is a multi-step process. The primary route involves the arsonation of an aromatic amine via the Béchamp reaction, followed by functional group manipulation to yield the final product. Yields can vary depending on the specific reaction conditions and substrates used in analogous preparations.
| Reaction Step | Reactants | Product | Reported Yield (%) | Reference |
| Béchamp Arsonation (General) | Aniline, Arsenic Acid | p-Arsanilic Acid | 11 - 15% | Organic Syntheses, Coll. Vol. 1, p.70 |
| Béchamp Arsonation (Analogous) | p-Nitroaniline, Sodium Nitrite, Arsenic Trioxide | p-Nitrophenylarsonic Acid | 71 - 79% | Organic Syntheses, Coll. Vol. 2, p.444 |
| Amidation of Arsonated Ester | N-phenylglycine methyl ester-p-arsonic acid, NH₃ | N-phenylglycineamide-p-arsonic acid | ~80% | Jacobs & Heidelberger, J. Exp. Med., 1919 |
| Final Product Formation (Direct Method) | N-phenylglycineamide, Arsenic Acid | N-phenylglycineamide-p-arsonic acid | Not specified | Jacobs & Heidelberger, J. Exp. Med., 1919 |
Experimental Protocols
The foundational laboratory synthesis of this compound follows a two-step reaction sequence: 1) Preparation of arsenic acid and 2) The Béchamp reaction, an electrophilic aromatic substitution, to introduce the arsonic acid group onto the aromatic ring of a precursor molecule.[1] The final step is the formation of the sodium salt.
This protocol is adapted from the direct method described by Jacobs and Heidelberger (1919). It involves the direct arsonation of N-phenylglycineamide.
Materials and Reagents:
-
Arsenic Trioxide (As₂O₃)
-
Concentrated Nitric Acid (HNO₃)
-
N-phenylglycineamide
-
Activated Charcoal
-
Concentrated Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Heating mantle, reflux condenser, beakers, filtration apparatus
Procedure:
Step 1: Preparation of Arsenic Acid (H₃AsO₄)
-
Oxidation: In a fume hood, carefully react arsenic trioxide (As₂O₃) with a suitable oxidizing agent, such as concentrated nitric acid. This is a highly exothermic and hazardous reaction that must be performed with extreme caution.
-
Heating: Gently heat the mixture under reflux until the evolution of nitrogen oxide fumes ceases, indicating the completion of the oxidation to arsenic acid.
-
Concentration: Cool the solution and then carefully heat to evaporate excess nitric acid and water, yielding a concentrated solution or syrup of arsenic acid.
Step 2: Béchamp Arsonation Reaction
-
Reaction Setup: In a round-bottom flask, combine the prepared arsenic acid with N-phenylglycineamide.
-
Heating: Heat the mixture. The original literature does not specify the exact temperature for this substrate, but analogous Béchamp reactions are typically heated at 150-200°C for several hours.[3] The mixture will darken and form a solid mass.
-
Work-up:
-
Allow the reaction mixture to cool.
-
Dissolve the solid mass in hot water. The solution will likely be dark and contain tarry by-products.
-
Add activated charcoal to the hot solution and boil for a few minutes to decolorize it.
-
Filter the hot solution through a fluted filter paper to remove the charcoal and other insoluble impurities.
-
-
Precipitation and Purification:
-
To the clear, hot filtrate, add an excess of concentrated acetic acid.
-
N-phenylglycineamide-p-arsonic acid will precipitate as minute, lustrous plates upon cooling.
-
Collect the crystals by filtration, wash thoroughly with cold distilled water, and dry. A yield of 300 g was reported from one such preparation.[1]
-
Step 3: Formation of this compound (Sodium Salt)
-
Neutralization: Dissolve the purified N-phenylglycineamide-p-arsonic acid in a stoichiometric amount of aqueous sodium hydroxide (NaOH) solution.
-
Isolation: The sodium salt (this compound) can be isolated by careful evaporation of the water or by precipitation from a suitable solvent like ethanol.
Diagrams and Visualizations
Caption: Workflow for the laboratory synthesis of this compound.
Caption: Proposed mechanism of this compound's trypanocidal action.
References
Application Notes and Protocols: Tryparsamide as a Reference Compound in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryparsamide, a pentavalent arsenical, holds a significant place in the history of chemotherapy as one of the first effective treatments for the late-stage of human African trypanosomiasis (HAT), particularly caused by Trypanosoma brucei gambiense.[1][2][3][4] Its ability to cross the blood-brain barrier made it invaluable for treating neurological-stage sleeping sickness.[1] However, the widespread emergence of resistance to this compound by the 1940s led to its eventual replacement by other trypanocides like melarsoprol.[3][5] Today, due to its well-documented history and understood mechanisms of resistance, this compound serves as a crucial reference compound in the study of drug resistance in kinetoplastids.[1]
These application notes provide detailed protocols for utilizing this compound to induce and characterize drug resistance in Trypanosoma brucei, the causative agent of HAT. The methodologies outlined here are fundamental for researchers investigating novel antitrypanosomal drug candidates and for understanding the molecular basis of drug resistance.
Mechanism of Action and Resistance
This compound is a prodrug that is actively transported into the trypanosome.[1] Inside the parasite, it is metabolically reduced from its pentavalent state to a more cytotoxic trivalent arsenical.[1] This active form exerts its trypanocidal effect by inhibiting key metabolic enzymes, particularly those in the glycolytic pathway, through covalent binding to sulfhydryl groups of proteins, thereby disrupting the parasite's energy metabolism.[1]
The primary mechanism of resistance to this compound is the decreased accumulation of the drug within the parasite.[2][6][7] This is predominantly caused by the loss of function of specific transporters on the parasite's surface. Two key transporters implicated in arsenical uptake are:
-
P2 Aminopurine Transporter (TbAT1): This transporter is responsible for the uptake of purines and also mediates the transport of arsenicals and diamidine drugs.[1][2][5][8][9] Mutations or deletion of the TbAT1 gene leads to reduced drug uptake and, consequently, resistance.
-
Aquaglyceroporin 2 (TbAQP2): This channel also facilitates the uptake of arsenicals.[2][8] Loss-of-function mutations or deletion of TbAQP2 can confer high levels of resistance to arsenicals and cross-resistance to diamidines like pentamidine.[2][8]
Data Presentation: Expected Outcomes
The following table summarizes the expected changes in the 50% inhibitory concentration (IC50) of an arsenical compound (using melarsoprol as a proxy for this compound) in wild-type T. brucei and in strains with genetically confirmed resistance mechanisms. This data is critical for validating the resistance phenotype of experimentally generated strains.
| Cell Line | Genotype | Expected IC50 (nM) for Melarsoprol | Expected Fold Resistance |
| Wild-Type (e.g., Lister 427) | TbAT1+/+, TbAQP2+/+ | 5 - 15 | 1 |
| TbAT1 Knockout | TbAT1-/-, TbAQP2+/+ | 10 - 30 | ~2 |
| TbAQP2 Knockout | TbAT1+/+, TbAQP2-/- | 10 - 30 | ~2 |
| TbAT1/TbAQP2 Double Knockout | TbAT1-/-, TbAQP2-/- | > 30 | > 2-3 |
| In vitro Selected Resistant Line | Mixed mutations | Significantly > 15 | > 2 |
Note: The IC50 values for melarsoprol are used as a reference for the expected level of resistance to a trivalent arsenical. Actual IC50 values for this compound may vary and should be determined empirically.
Experimental Protocols
Protocol 1: In Vitro Induction of this compound Resistance in Trypanosoma brucei
This protocol describes a method for generating this compound-resistant T. brucei cell lines in vitro through continuous exposure to escalating drug concentrations.[10]
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
This compound stock solution (e.g., 10 mM in sterile water)
-
96-well and 24-well culture plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Methodology:
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the wild-type T. brucei strain using the Alamar Blue assay (see Protocol 2).
-
Initiation of Resistance Selection:
-
Seed a 24-well plate with 1 x 10^5 cells/mL in 1 mL of HMI-9 medium.
-
Add this compound at a concentration equal to the IC50 value.
-
Culture the cells at 37°C in a 5% CO2 incubator.
-
-
Monitoring and Drug Escalation:
-
Monitor the cell density daily. Initially, a significant proportion of the population may die off.
-
Once the culture resumes growth and reaches a density of approximately 1-2 x 10^6 cells/mL, subculture the cells into fresh medium containing the same concentration of this compound.
-
After the culture has stabilized and shows consistent growth at this concentration for several passages, increase the this compound concentration by a factor of 1.5 to 2.
-
-
Iterative Selection: Repeat step 3, gradually increasing the drug concentration over a period of several months. The ability of the parasite population to tolerate higher drug concentrations indicates the selection of a resistant phenotype.
-
Clonal Isolation and Characterization:
-
Once a desired level of resistance is achieved (e.g., the cells can tolerate at least 10-fold the initial IC50), isolate clonal populations by limiting dilution.
-
Characterize the resistance level of the clonal lines by determining their IC50 for this compound and compare it to the wild-type strain.
-
The resistant phenotype should be stable after culturing in the absence of the drug for several passages.
-
Protocol 2: Determination of IC50 using the Alamar Blue Assay
This protocol provides a standardized method for determining the in vitro drug sensitivity of T. brucei to this compound.[1][2][3]
Materials:
-
Wild-type and this compound-resistant T. brucei bloodstream forms
-
HMI-9 medium
-
This compound stock solution and serial dilutions
-
Alamar Blue (Resazurin) solution
-
96-well flat-bottomed culture plates (black, clear bottom for fluorescence reading)
-
Multi-channel pipette
-
Plate reader (fluorometer with 530 nm excitation and 590 nm emission filters)
Methodology:
-
Cell Preparation:
-
Culture T. brucei to the mid-logarithmic growth phase (1-2 x 10^6 cells/mL).
-
Dilute the cell suspension to 2 x 10^5 cells/mL in fresh HMI-9 medium.
-
-
Plate Setup:
-
Prepare serial dilutions of this compound in HMI-9 medium in a separate 96-well plate. A 2-fold dilution series is recommended, starting from a concentration known to be toxic.
-
Add 100 µL of the appropriate this compound dilution to the wells of the assay plate.
-
Include control wells:
-
Negative Control (100% growth): 100 µL of medium without drug.
-
Positive Control (0% growth): 100 µL of medium with a known lethal concentration of a standard drug (e.g., pentamidine).
-
Blank (background fluorescence): 200 µL of medium only.
-
-
-
Cell Seeding: Add 100 µL of the diluted cell suspension (2 x 10^5 cells/mL) to each well (except the blank wells), resulting in a final cell density of 1 x 10^5 cells/mL and a final volume of 200 µL.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well.
-
Final Incubation: Incubate the plate for an additional 24 hours.
-
Data Acquisition: Measure the fluorescence in each well using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the negative control (100% growth) and positive control (0% growth).
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Visualizations
Caption: this compound mechanism of action and resistance pathway in Trypanosoma brucei.
Caption: Experimental workflow for generating and characterizing this compound-resistant T. brucei.
References
- 1. benchchem.com [benchchem.com]
- 2. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Genetic dissection of drug resistance in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Selection of Trypanosomatid Pathogens for Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative genomics of drug resistance in Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Instability of aquaglyceroporin (AQP) 2 contributes to drug resistance in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptional differentiation of Trypanosoma brucei during in vitro acquisition of resistance to acoziborole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Tryparsamide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryparsamide, a pentavalent arsenical, has historically been used in the treatment of human African trypanosomiasis (sleeping sickness). Monitoring its concentration and that of its metabolites in biological matrices is crucial for pharmacokinetic studies, understanding its mechanism of action, and assessing potential toxicity. This document provides detailed application notes and protocols for the analytical detection of this compound and its putative metabolites using modern analytical techniques. The primary method described is High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), which is the gold standard for arsenic speciation analysis.
Putative Metabolic Pathway of this compound
This compound, as a pentavalent organoarsenical, is expected to undergo metabolic transformation in the body. While specific literature on the complete metabolic pathway of this compound is scarce, it is hypothesized to follow the general detoxification pathway of pentavalent arsenicals. This involves a series of reduction and oxidative methylation steps. The primary metabolites are likely to include trivalent and pentavalent methylated arsenic species.
Unraveling the Metabolic Maze: A Guide to Studying Tryparsamide's Effect on Parasite Metabolism
For Immediate Release
[CITY, State] – [Date] – In the ongoing battle against parasitic diseases, understanding the metabolic vulnerabilities of pathogens is paramount. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of Tryparsamide, an organoarsenical drug, on the metabolism of parasitic protozoa, particularly Trypanosoma brucei, the causative agent of African trypanosomiasis. These guidelines offer a structured approach to elucidating the drug's mechanism of action and identifying potential metabolic targets for future therapeutic strategies.
Introduction
Trypanosomes, particularly the bloodstream forms of Trypanosoma brucei, are heavily reliant on glycolysis for their energy production.[1][2] Unlike their mammalian hosts, the initial seven enzymes of this pathway are compartmentalized within a unique organelle called the glycosome.[3][4] This distinct metabolic feature presents a promising target for chemotherapeutic intervention.[5][6] Furthermore, the pentose phosphate pathway (PPP) is crucial for generating NADPH, which is essential for protecting the parasite against oxidative stress and for nucleotide synthesis.[7][8][9][10] While the Krebs cycle is not fully operative in bloodstream-form trypanosomes for energy generation, some of its enzymes play essential roles in other metabolic processes.[1][11][12][13][14]
This guide outlines a series of experiments designed to comprehensively assess the impact of this compound on these key metabolic pathways.
Key Metabolic Pathways as Potential Targets
The following metabolic pathways are critical for parasite survival and are therefore key areas of investigation for the effects of this compound:
-
Glycolysis: As the primary source of ATP for bloodstream-form trypanosomes, any disruption to this pathway could be detrimental to the parasite.[2][5][15]
-
Pentose Phosphate Pathway (PPP): This pathway's role in producing NADPH for antioxidant defense and precursors for nucleotide synthesis makes it a vital target.[7][8][16]
-
Trypanothione Metabolism: Unique to trypanosomatids, this system replaces the glutathione/glutathione reductase system found in mammals for protection against oxidative stress, making its components excellent drug targets.[3]
-
Purine Salvage Pathway: Trypanosomes cannot synthesize purines de novo and depend on salvaging them from the host, making this an essential pathway for parasite proliferation.[3][17]
Experimental Protocols
A systematic approach is crucial to determine the metabolic effects of this compound. The following protocols provide a framework for these investigations.
Parasite Culture and Drug Treatment
Objective: To culture bloodstream forms of Trypanosoma brucei and expose them to varying concentrations of this compound.
Protocol:
-
Culturing Parasites:
-
Initiate and maintain cultures of bloodstream-form Trypanosoma brucei brucei in HMI-9 medium supplemented with 10% fetal bovine serum.[18][19]
-
Incubate cultures at 37°C in a 5% CO₂ humidified incubator.[20]
-
Monitor parasite density daily using a hemocytometer and maintain the culture in the logarithmic growth phase (between 1 x 10⁵ and 2 x 10⁶ cells/mL).[21]
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water or DMSO).
-
Determine the half-maximal inhibitory concentration (IC50) of this compound using a viability assay such as the AlamarBlue assay.[21]
-
For metabolic assays, treat parasite cultures with this compound at concentrations corresponding to the IC50, 0.5x IC50, and 2x IC50. Include an untreated control and a vehicle control.
-
Incubate the treated and control cultures for a predetermined period (e.g., 6, 12, or 24 hours) before harvesting for metabolic analysis.
-
Analysis of Glycolytic Flux
Objective: To measure the rate of glycolysis in this compound-treated and untreated parasites.
Protocol:
-
Glucose Consumption and Pyruvate Production:
-
Harvest parasites by centrifugation at the end of the treatment period.
-
Resuspend the parasite pellet in a buffered saline solution containing a known concentration of glucose.
-
Incubate for a defined time (e.g., 1-2 hours).
-
Measure the concentration of glucose remaining in the supernatant using a commercial glucose oxidase assay kit.
-
Measure the concentration of pyruvate excreted into the supernatant using a lactate dehydrogenase-based assay.
-
Normalize the rates of glucose consumption and pyruvate production to the number of parasites.
-
Measurement of Intracellular ATP Levels
Objective: To determine the effect of this compound on the parasite's energy status.
Protocol:
-
ATP Quantification:
-
Harvest treated and untreated parasites by centrifugation.
-
Lyse the cells to release intracellular ATP.
-
Measure ATP levels using a commercial bioluminescence-based ATP determination kit, which utilizes the luciferin-luciferase reaction.[20][22][23] The emitted light is directly proportional to the ATP concentration.[20]
-
Normalize ATP levels to the total protein concentration in the sample, which can be determined using a BCA protein assay.[24]
-
Assessment of Pentose Phosphate Pathway Activity
Objective: To evaluate the impact of this compound on the oxidative and non-oxidative branches of the PPP.
Protocol:
-
NADPH/NADP+ Ratio:
-
Harvest and lyse treated and untreated parasites.
-
Measure the intracellular concentrations of NADPH and NADP+ using a commercially available cycling assay kit.
-
Calculate the NADPH/NADP+ ratio as an indicator of the reductive capacity of the cell.
-
-
Metabolite Profiling (LC-MS/MS):
-
Perform targeted liquid chromatography-mass spectrometry (LC-MS/MS) to quantify key PPP intermediates such as glucose-6-phosphate, 6-phosphogluconate, and ribose-5-phosphate.[25]
-
Measurement of Reactive Oxygen Species (ROS)
Objective: To determine if this compound induces oxidative stress in the parasites.
Protocol:
-
ROS Detection:
-
Incubate treated and untreated parasites with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates higher levels of intracellular ROS.[26][27][28][29]
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Glycolytic Flux
| Treatment Group | Glucose Consumption Rate (nmol/10⁷ cells/hr) | Pyruvate Production Rate (nmol/10⁷ cells/hr) |
| Untreated Control | ||
| Vehicle Control | ||
| 0.5x IC50 this compound | ||
| IC50 this compound | ||
| 2x IC50 this compound |
Table 2: Effect of this compound on Cellular Energetics and Redox State
| Treatment Group | Intracellular ATP (pmol/10⁷ cells) | NADPH/NADP+ Ratio | Intracellular ROS (Fold Change) |
| Untreated Control | 1.0 | ||
| Vehicle Control | |||
| 0.5x IC50 this compound | |||
| IC50 this compound | |||
| 2x IC50 this compound |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the targeted metabolic pathways.
Caption: Experimental workflow for studying this compound's effects.
Caption: Key metabolic pathways potentially affected by this compound.
Conclusion
The experimental design outlined in this document provides a robust framework for investigating the metabolic effects of this compound on parasitic protozoa. By systematically evaluating the impact on key pathways such as glycolysis, the pentose phosphate pathway, and the trypanothione system, researchers can gain valuable insights into the drug's mechanism of action. This knowledge is crucial for the rational design of more effective and selective antiparasitic agents.
References
- 1. The Krebs Cycle Enzyme α-Ketoglutarate Decarboxylase Is an Essential Glycosomal Protein in Bloodstream African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolysis in the african trypanosome: targeting enzymes and their subcellular compartments for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Glycolysis in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycolysis as a target for the design of new anti-trypanosome drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Glycolysis as a target for the design of new anti-trypanosome drugs. | Semantic Scholar [semanticscholar.org]
- 7. The Pentose Phosphate Pathway in Parasitic Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: Pentose phosphate pathway - Trypanosoma brucei brucei [kegg.jp]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. New functions for parts of the Krebs cycle in procyclic Trypanosoma brucei, a cycle not operating as a cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Procyclic Trypanosoma brucei do not use Krebs cycle activity for energy generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.wur.nl [research.wur.nl]
- 14. pure.eur.nl [pure.eur.nl]
- 15. research.vu.nl [research.vu.nl]
- 16. The enzymes of the classical pentose phosphate pathway display differential activities in procyclic and bloodstream forms of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting the nucleotide metabolism of Trypanosoma brucei and other trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro culture of freshly isolated Trypanosoma brucei brucei bloodstream forms results in gene copy-number changes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Metabolomics Guides Rational Development of a Simplified Cell Culture Medium for Drug Screening against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ATP and luciferase assays to determine the rate of drug action in in vitro cultures of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Probing the Metabolic Network in Bloodstream-Form Trypanosoma brucei Using Untargeted Metabolomics with Stable Isotope Labelled Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. mdpi.com [mdpi.com]
- 28. Impact of reactive oxygen species (ROS) on the control of parasite loads and inflammation in Leishmania amazonensis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Reactive Oxygen Species-Dependent Cell Signaling Regulates the Mosquito Immune Response to Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Historical Protocols for the Clinical Administration of Tryparsamide: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the historical clinical administration of Tryparsamide, a pentavalent arsenical drug developed in 1919. It was the first effective treatment for the late, neurological stage of human African trypanosomiasis (HAT), also known as sleeping sickness, due to its ability to cross the blood-brain barrier. It was also utilized in the treatment of neurosyphilis, specifically the condition of general paralysis of the insane.[1] This document summarizes the available quantitative data on its efficacy and toxicity, details the historical experimental and clinical protocols, and provides visualizations of the administration workflow and understood mechanism of action.
Data Presentation
The following tables summarize the quantitative data gathered from historical records on the efficacy, dosage, and adverse effects of this compound for both human African trypanosomiasis and neurosyphilis.
Table 1: Efficacy of this compound in Human African Trypanosomiasis (Sleeping Sickness)
| Study/Report Reference | Patient Population | Treatment Protocol | Cure Rate | Notes |
| Pearce, L. (1920s) | Patients in the Belgian Congo | Intravenous administration of graded doses. | ~80% | Considered a significant breakthrough for late-stage disease. |
| Chesterman, C.C. (1925) | Patients in Yakusu, Belgian Congo | Total of 24.0 to 30.0 grams for early cases; 50.0 to 70.0 grams for advanced cases, given in 2-3 courses of 8-10 weekly 3.0g IV injections. | "Extremely successful" | Dr. Chesterman was an early adopter and proponent of this compound.[2] |
| Pearce, L. (1921) | Patients with T. gambiense infection | Single doses of 17 to 83 mg/kg. | Peripheral sterilization for 17 to 58 days before relapse in some. | Some patients showed no relapse after 40-111 days of observation.[3] |
Table 2: Efficacy of this compound in Neurosyphilis (General Paralysis of the Insane)
| Study/Report Reference | Patient Population | Treatment Protocol | Outcome |
| Lorenz, W.F. & Loevenhart, A.S. (1919-1923) | 42 advanced cases of paresis | Not specified in detail in the secondary source. | 50% "discharged and restored to useful work"; 9.5% showed "great improvement".[1] |
| Textbook of Human Parasitology (historical data) | Patients with neurosyphilis | 1-2 grams subcutaneously, intramuscularly, or intravenously every 5 to 7 days for a total of 6-24 grams. | Not specified quantitatively. |
Table 3: Adverse Effects of this compound
| Adverse Effect | Incidence | Condition Treated | Notes |
| Visual Disturbances (including optic atrophy) | Not precisely quantified in most historical reports, but noted as a significant risk, especially with high doses. | Both HAT and Neurosyphilis | Described as "transitory in the majority of instances" if the drug was not administered too frequently.[3] Could lead to partial or complete loss of vision in severe cases. |
| Dizziness, Tinnitus, Nausea, Vomiting, Headache | Noted as side effects. | Human African Trypanosomiasis | [4] |
| Allergic Reaction | Mentioned as a possible side effect. | Human African Trypanosomiasis | [4] |
| Liver Damage | Mentioned as a possible side effect. | Human African Trypanosomiasis | [4] |
Experimental Protocols
The following are detailed methodologies for the clinical administration of this compound as reconstructed from historical accounts.
Protocol 1: Treatment of Advanced Human African Trypanosomiasis
Objective: To achieve a cure in patients with late-stage sleeping sickness involving the central nervous system.
Materials:
-
This compound powder for injection.
-
Sterile water for injection.
-
Intravenous administration set.
-
Equipment for monitoring visual acuity and visual fields.
Procedure:
-
Patient Evaluation: Before initiating treatment, a thorough clinical examination was performed, including a neurological assessment and an ophthalmological examination to establish a baseline for vision.
-
Dosage and Administration:
-
A total of 50.0 to 70.0 grams of this compound was administered over the entire course of treatment.[2]
-
The treatment was divided into two or three courses, with each course consisting of eight to ten weekly intravenous injections.[2]
-
The typical individual dose was 3.0 grams, dissolved in sterile water.[2]
-
The solution was administered intravenously.
-
-
Monitoring:
-
Patients were closely monitored for any signs of visual disturbances. This included regular checks of visual acuity and visual fields.
-
If visual disturbances occurred, the administration was to be paused. In many reported cases, the symptoms were transitory, and treatment could be resumed without recurrence.[3]
-
-
Rest Periods: Courses of treatment were separated by intervals of two or more months to allow for drug clearance and to minimize toxicity.[2]
Protocol 2: Treatment of Early Stage Human African Trypanosomiasis
Objective: To achieve a cure in patients with early-stage sleeping sickness without central nervous system involvement.
Materials:
-
This compound powder for injection.
-
Sterile water for injection.
-
Intravenous or intramuscular administration equipment.
Procedure:
-
Patient Evaluation: A clinical examination was performed to confirm early-stage disease.
-
Dosage and Administration:
-
A total of 24.0 to 30.0 grams of this compound was administered.[2]
-
The administration was typically via weekly intravenous injections of 3.0 grams.
-
Intramuscular administration was also reported to be as effective as intravenous administration in terms of immediate trypanocidal action and provided a longer duration of peripheral sterilization.[3]
-
-
Monitoring: Patients were monitored for general well-being and the resolution of symptoms.
Protocol 3: Treatment of Neurosyphilis (General Paralysis of the Insane)
Objective: To achieve remission of neurological and psychiatric symptoms in patients with general paralysis.
Materials:
-
This compound powder for injection.
-
Sterile water for injection.
-
Intravenous, intramuscular, or subcutaneous administration equipment.
Procedure:
-
Patient Evaluation: A thorough neurological and psychiatric evaluation was conducted.
-
Dosage and Administration:
-
Monitoring: Patients were monitored for improvement in their neurological and mental status. Close attention was also paid to any signs of visual impairment.
Mandatory Visualization
Diagram 1: Historical Clinical Workflow for this compound Administration in HAT
References
Application of Tryparsamide in Studies of Arsenical Transport in Parasites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryparsamide, a pentavalent arsenical, has historically been a key drug in the treatment of late-stage human African trypanosomiasis (HAT), also known as sleeping sickness, caused by the parasite Trypanosoma brucei gambiense. Although largely superseded by newer, less toxic drugs, this compound remains a valuable tool in research for understanding the mechanisms of arsenical drug transport and resistance in parasites. Its application in such studies helps to elucidate the function of specific membrane transporters, identify resistance mechanisms, and provides a basis for the development of novel trypanocidal agents.
This document provides detailed application notes on the primary transporters involved in arsenical uptake in Trypanosoma brucei and protocols for studying arsenical transport, with a focus on how this compound can be utilized in these experimental frameworks.
Key Transporters in Arsenical Uptake
The uptake of arsenicals, including the active trivalent form of this compound, in Trypanosoma brucei is primarily mediated by two key plasma membrane transporters: the P2 aminopurine transporter (TbAT1) and aquaglyceroporin 2 (AQP2).
The P2 Aminopurine Transporter (TbAT1)
The P2 transporter, encoded by the gene TbAT1, is a low-affinity, high-capacity transporter for adenosine and adenine.[1] Due to structural similarities, it also recognizes and transports melaminophenyl arsenicals and diamidine drugs.[1][2] Loss or mutation of the TbAT1 gene has been linked to drug resistance.[2] While genetic disruption of TbAT1 in T. b. brucei leads to a reduced susceptibility to melarsoprol and pentamidine, the resistance is not absolute, suggesting the involvement of other transporters.[1]
Aquaglyceroporin 2 (AQP2)
T. b. brucei possesses aquaglyceroporins that facilitate the transport of water and small neutral solutes. Notably, TbAQP2 has been identified as a major conduit for the uptake of trivalent arsenicals and pentamidine.[3] Loss of TbAQP2 function is a significant contributor to high-level resistance to melarsoprol and pentamidine, a phenotype known as melarsoprol/pentamidine cross-resistance (MPXR).[3]
Signaling Pathways and Transport Mechanisms
The uptake of arsenicals by Trypanosoma brucei is a critical step for their trypanocidal activity. The following diagram illustrates the primary transport pathways for these compounds into the parasite.
Quantitative Data on Arsenical Transport and Sensitivity
Table 1: In Vitro Sensitivity of Trypanosoma brucei to Various Compounds
| Compound | Strain | IC50 | Reference |
| Pentamidine | T. b. brucei | 5.3 nM | [4] |
| Diminazene | T. b. brucei | 5 nM | [5] |
| OGHL00133 | T. b. brucei | 0.0051 µM | [6] |
| OGHL00169 | T. b. brucei | 0.85 µM | [6] |
| OGHL00006 | T. b. brucei | 0.56 µM | [6] |
| Z-Phe-Ala-CHN2 | T. b. brucei | 0.6 µM | [7] |
Table 2: Kinetic Parameters of Transporters in Trypanosoma brucei
| Substrate | Transporter | Strain | Km | Vmax | Reference |
| [methyl-3H]AdoMet | - | T. b. brucei | 4.2 µM | 124 µmol/L/min | [8] |
| [methyl-3H]AdoMet | - | T. b. rhodesiense | 10 µM | 400 µmol/L/min | [8] |
| MTA | - | T. b. brucei | 1.4 µM | 70 µmol/L/min | [9] |
| MTA | - | T. b. rhodesiense | 1.2 µM | 52.6 µmol/L/min | [9] |
| Adenosine (with 5 mM inosine) | P2 (TbAT1) | T. b. brucei | 0.175 µM | 7.8 µmol/L/min | [9] |
| Adenosine (with 5 mM inosine) | P2 (TbAT1) | T. b. rhodesiense | 0.11 µM | 2.9 µmol/L/min | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to study the transport and activity of arsenicals like this compound in Trypanosoma brucei.
Protocol 1: In Vitro Drug Sensitivity Assay using Resazurin
This protocol determines the 50% inhibitory concentration (IC50) of a compound against bloodstream form T. b. brucei.
Materials:
-
Bloodstream form T. b. brucei (e.g., Lister 427)
-
HMI-9 medium with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Resazurin solution (e.g., 0.49 mM in PBS)
-
Fluorescence plate reader (Excitation 530 nm, Emission 590 nm)
Procedure:
-
Culture T. b. brucei in HMI-9 medium to a density of approximately 1 x 10^5 cells/mL.
-
Prepare serial dilutions of the test compound in HMI-9 medium in a 96-well plate. Include a positive control (e.g., pentamidine) and a negative control (medium with solvent only).
-
Add 100 µL of the trypanosome suspension to each well, resulting in a final cell density of 1 x 10^4 cells/well.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Radiolabeled Substrate Transport Assay
This protocol measures the uptake of a radiolabeled substrate (e.g., [3H]-adenosine as a proxy for P2 transporter activity, or a radiolabeled arsenical if available) into trypanosomes.
Materials:
-
Bloodstream form T. b. brucei
-
Assay buffer (e.g., HMI-9 without serum)
-
Radiolabeled substrate (e.g., [3H]-adenosine)
-
Unlabeled substrate for competition experiments
-
Test compound (e.g., this compound) for inhibition studies
-
Silicone oil mixture (e.g., 7:1 mixture of dibutylphthalate and silicone oil)
-
Microcentrifuge tubes
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Harvest log-phase trypanosomes by centrifugation and resuspend them in assay buffer to a final density of 1 x 10^8 cells/mL.
-
Pre-warm the cell suspension to 37°C.
-
In a microcentrifuge tube, add the radiolabeled substrate to the assay buffer. For inhibition assays, also add the test compound (this compound) at various concentrations.
-
Initiate the transport assay by adding 100 µL of the cell suspension to the tube containing the radiolabeled substrate.
-
At specific time points (e.g., 15, 30, 45, 60 seconds), take a 100 µL aliquot and layer it on top of 200 µL of the silicone oil mixture in a microcentrifuge tube.
-
Immediately centrifuge at high speed for 1 minute to separate the cells from the assay medium.
-
Freeze the tubes and cut off the bottom of the tube containing the cell pellet.
-
Place the pellet in a scintillation vial, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
To determine non-specific binding, perform a parallel experiment with a high concentration of unlabeled substrate.
-
Calculate the rate of transport (pmol/10^7 cells/min). For kinetic analysis, perform the assay with varying concentrations of the radiolabeled substrate to determine Km and Vmax.
Conclusion
This compound, despite its historical significance, continues to be a relevant tool for dissecting the mechanisms of arsenical transport and resistance in parasites. By employing the protocols outlined above, researchers can investigate the roles of key transporters like TbAT1 and AQP2 in the uptake of this compound and other arsenicals. Such studies are crucial for understanding the molecular basis of drug action and for the rational design of new therapeutic strategies to combat parasitic diseases. The provided quantitative data, although not specific to this compound in all cases, offers a valuable comparative framework for these investigations. Further research focusing on the specific transport kinetics of this compound would be beneficial to fully elucidate its mechanism of action and resistance.
References
- 1. Molecular pharmacology of adenosine transport in Trypanosoma brucei: P1/P2 revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 3. Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. dndi.org [dndi.org]
- 8. Kinetics of S-adenosylmethionine cellular transport and protein methylation in Trypanosoma brucei brucei and Trypanosoma brucei rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Generation and Characterization of Tryparsamide-Resistant Trypanosoma brucei Cell Lines
Introduction
The emergence of drug resistance is a critical challenge in the treatment of infectious diseases, including Human African Trypanosomiasis (HAT), or sleeping sickness. Tryparsamide, a melaminophenyl arsenical, was historically used for late-stage HAT, but its efficacy was undermined by the development of resistant Trypanosoma brucei strains.[1] Understanding the molecular basis of this resistance is crucial for developing novel therapeutics and sustaining the effectiveness of current ones. The generation of drug-resistant cell lines in a controlled laboratory setting is a fundamental approach to investigate resistance mechanisms, screen for new effective compounds, and develop molecular diagnostic tools.
These application notes provide detailed protocols for the two primary methods of generating this compound-resistant T. brucei cell lines: continuous in vitro drug pressure and targeted gene knockout. Additionally, methods for the characterization of the resulting resistant phenotype are described.
Mechanisms of this compound and Arsenical Resistance
The predominant mechanism of resistance to melaminophenyl arsenicals (like this compound and melarsoprol) and cross-resistance to diamidines (like pentamidine) in T. brucei is the reduced accumulation of the drug inside the parasite.[1][2] This is primarily caused by the loss of function of specific membrane transporters responsible for drug uptake.
-
P2 Adenosine Transporter (TbAT1): This transporter is a key entry point for melaminophenyl arsenicals and diamidines.[1][2][3] Mutations, deletions, or downregulation of the gene encoding TbAT1 (TbAT1) can significantly decrease drug uptake, leading to a resistant phenotype.[2][4]
-
Aquaglyceroporins (AQP2/3): The T. brucei aquaglyceroporins, particularly TbAQP2, have been identified as another major gateway for arsenicals and pentamidine.[5][6][7] Loss of function or the formation of chimeric AQP2/3 genes is strongly associated with high levels of melarsoprol and pentamidine resistance, often found in clinical isolates from treatment-failure patients.[6][7]
High-level resistance often involves modifications to more than one of these transport pathways.
Experimental Protocols
Protocol 1: Generation of Resistant Lines by In Vitro Drug Pressure
This method mimics the development of resistance in a clinical setting by exposing a parasite population to gradually increasing concentrations of a drug.
Materials:
-
Trypanosoma brucei bloodstream form (BSF) wild-type (drug-sensitive) strain (e.g., Lister 427).
-
Complete HMI-9 medium with 10% Fetal Bovine Serum (FBS).
-
This compound stock solution (e.g., 10 mM in water, sterile filtered).
-
96-well and 24-well culture plates.
-
Resazurin sodium salt solution (for viability assays).
-
Plate reader for fluorescence/absorbance measurement.
-
Incubator (37°C, 5% CO₂).
Methodology:
-
Determine Initial IC₅₀:
-
Culture wild-type T. brucei BSF to mid-log phase (~1 x 10⁶ cells/mL).
-
Perform a standard 72-hour dose-response assay using a serial dilution of this compound to determine the 50% inhibitory concentration (IC₅₀). The AlamarBlue (Resazurin) assay is a common method for this.
-
-
Initiate Drug Pressure:
-
Seed a culture flask with wild-type trypanosomes at 1 x 10⁵ cells/mL.
-
Add this compound to the culture at a starting concentration of approximately 20-30% of the determined IC₅₀ (IC₂₀-IC₃₀).
-
Culture the parasites under these conditions, monitoring cell density and morphology daily. Dilute the culture with fresh medium containing the same drug concentration as needed to maintain log-phase growth.
-
-
Stepwise Increase of Drug Concentration:
-
Once the culture has adapted and is growing consistently (stable doubling time) at the initial concentration for several passages, increase the this compound concentration by a factor of 1.5 to 2.0.
-
Expect a lag in growth or partial cell death after increasing the drug concentration.
-
Allow the culture to adapt and recover a stable growth rate before the next concentration increase.
-
Repeat this process of gradual dose escalation. This selection process can take several months.
-
-
Isolation of Resistant Clones:
-
Once the population is stably growing at a concentration several-fold higher than the initial IC₅₀, clone the resistant population by limiting dilution in 96-well plates to ensure a genetically homogenous cell line.
-
Maintain selection pressure (the final concentration of this compound) during and after the cloning process.
-
-
Cryopreservation:
-
Expand the resistant clones and cryopreserve multiple vials as early as possible to ensure stock integrity.
-
Protocol 2: Generation of Resistant Lines by Targeted Gene Knockout
This method uses reverse genetics to directly delete a gene known to be involved in drug uptake, such as TbAT1. This protocol provides a general workflow; specific vectors and reagents will depend on the chosen gene-editing system (e.g., CRISPR/Cas9 or traditional homologous recombination).
Materials:
-
T. brucei BSF wild-type strain.
-
Gene knockout plasmid vectors containing a drug-resistance marker (e.g., blasticidin, puromycin) flanked by homologous regions of the target gene (TbAT1).
-
Electroporator (e.g., Amaxa Nucleofector).
-
Appropriate selection drugs for the resistance marker used.
Methodology:
-
Construct Design:
-
Design and construct two knockout plasmids for the targeted gene (TbAT1). Each plasmid should contain a different selectable marker (e.g., blasticidin and puromycin resistance genes).
-
The marker gene in each plasmid should be flanked by ~500 bp sequences homologous to the regions immediately upstream (5' UTR) and downstream (3' UTR) of the TbAT1 open reading frame.
-
-
First Allele Knockout:
-
Linearize the first knockout plasmid (e.g., with the blasticidin marker).
-
Transfect wild-type T. brucei BSF with the linearized plasmid via electroporation.
-
Allow parasites to recover for 24 hours, then apply drug selection (e.g., blasticidin).
-
Culture until a stable resistant population emerges.
-
-
Second Allele Knockout:
-
Isolate clonal lines from the single-allele knockout population.
-
Transfect a selected clone with the linearized second knockout plasmid (e.g., with the puromycin marker).
-
Apply selection with both drugs (e.g., blasticidin and puromycin).
-
Culture until a stable double-resistant population emerges.
-
-
Verification and Cloning:
-
Isolate clonal lines from the double-resistant population.
-
Verify the successful deletion of both alleles of TbAT1 using PCR with primers flanking the gene locus and internal to the coding sequence. The absence of the internal product and a size shift in the flanking product confirms the knockout.
-
Cryopreserve verified tbat1⁻/⁻ clones.
-
Characterization of Resistant Cell Lines
After generation, the cell lines must be characterized to confirm and quantify the resistance.
Protocol 3.1: Determining the Resistance Factor (RF)
-
Perform parallel 72-hour IC₅₀ assays (as in Protocol 1, Step 1) on the parental wild-type strain and the newly generated resistant clone.
-
Calculate the Resistance Factor (RF) using the formula: RF = IC₅₀ (Resistant Strain) / IC₅₀ (Wild-Type Strain)
-
An RF value significantly greater than 1 indicates successful generation of a resistant line.
Protocol 3.2: Cross-Resistance Profiling
-
Perform IC₅₀ assays on the resistant line using other related drugs, such as melarsoprol (arsenical) and pentamidine or diminazene aceturate (diamidines).
-
Comparing the RF values for different drugs can provide insight into the mechanism of resistance (e.g., high cross-resistance suggests a shared uptake or efflux mechanism).
Protocol 3.3: Genotypic Analysis
-
For lines generated by drug pressure, sequence the key transporter genes (TbAT1, TbAQP2, TbAQP3) to identify mutations, insertions, or deletions that may be responsible for the resistance phenotype.
-
For knockout lines, PCR and sequencing should be used to confirm the correct integration of resistance cassettes and the absence of the target gene.
Data Presentation
Quantitative data should be summarized to compare the phenotypes of the wild-type and resistant lines. The following table provides an example based on published data for a TbAT1 knockout line, demonstrating expected outcomes.[2]
| Cell Line | Drug | IC₅₀ (ng/mL) ± SE | Resistance Factor (RF) | Key Genotype |
| Wild-Type (s427) | Melarsoprol | 21 ± 3 | - | TbAT1+/+ |
| TbAT1⁻/⁻ Mutant | Melarsoprol | 49 ± 9 | 2.3 | TbAT1⁻/⁻ |
| Wild-Type (s427) | Pentamidine | 5.1 ± 2 | - | TbAT1+/+ |
| TbAT1⁻/⁻ Mutant | Pentamidine | 12 ± 3 | 2.4 | TbAT1⁻/⁻ |
| Wild-Type (s427) | Diminazene | 120 ± 30 | - | TbAT1+/+ |
| TbAT1⁻/⁻ Mutant | Diminazene | 2,300 ± 500 | 19.2 | TbAT1⁻/⁻ |
Data are representative values based on Matovu et al., 2003, for the closely related arsenical melarsoprol.[2]
References
- 1. Drug resistance in animal trypanosomiases: Epidemiology, mechanisms and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 4. Detection of mutant P2 adenosine transporter (TbAT1) gene in Trypanosoma brucei gambiense isolates from northwest Uganda using allele-specific polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Melarsoprol Sensitivity Profile of Trypanosoma brucei gambiense Isolates from Cured and Relapsed Sleeping Sickness Patients from the Democratic Republic of the Congo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodologies for Assessing Tryparsamide-Induced Optic Neuropathy in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryparsamide, an organoarsenic compound historically used to treat African trypanosomiasis, is known for its potential to induce optic neuropathy, a serious adverse effect leading to vision loss. Understanding the mechanisms of this toxicity and developing potential therapeutic interventions requires robust and reproducible animal models. These application notes provide detailed protocols for inducing and assessing this compound-induced optic neuropathy in rodent models, focusing on functional, structural, and behavioral endpoints.
I. Animal Model and Induction of Optic Neuropathy
A well-defined animal model is critical for studying the pathophysiology of this compound-induced optic neuropathy. Rodents, particularly rats and mice, are suitable models due to their well-characterized visual systems and the availability of genetic strains.
Protocol 1: Induction of this compound-Induced Optic Neuropathy in Rats
Objective: To induce optic neuropathy in rats through systemic administration of this compound.
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
-
Adult Wistar or Sprague-Dawley rats (200-250g)
-
Syringes and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dosage and the volume to be administered. For example, to administer 200 mg/kg in a volume of 1 ml/kg, a 200 mg/ml solution is required. The solution should be freshly prepared and protected from light.
-
Animal Handling and Dosing:
-
Weigh each rat accurately to determine the precise dose of this compound.
-
Administer this compound via intraperitoneal (IP) or subcutaneous (SC) injection. The IP route allows for rapid absorption.
-
A suggested starting dose, based on historical toxicological data of arsenicals, is in the range of 100-400 mg/kg body weight. A dose-response study is recommended to determine the optimal dose that induces optic neuropathy without causing systemic lethality.
-
Administer the injection once daily or every other day for a period of 2 to 4 weeks. The dosing schedule should be optimized based on pilot studies observing the onset of visual deficits.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, and changes in behavior.
-
Conduct baseline and periodic assessments of visual function and retinal structure as described in the following sections.
-
II. Assessment Methodologies
A multi-modal approach is recommended to comprehensively evaluate the effects of this compound on the visual system. This includes functional assessments, structural analyses, and behavioral tests.
A. Functional Assessment: Electroretinography (ERG) and Visual Evoked Potentials (VEP)
Electrophysiological assessments provide objective measures of retinal and visual pathway function.
Objective: To assess the function of different retinal cell types, including photoreceptors and inner retinal cells.
Materials:
-
ERG recording system
-
Ganzfeld dome
-
Corneal electrodes, reference electrodes, and ground electrodes
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., tropicamide) and anesthetic (e.g., proparacaine)
-
Heating pad
Procedure:
-
Animal Preparation:
-
Dark-adapt the rats overnight.
-
Under dim red light, anesthetize the animal and place it on a heating pad to maintain body temperature.
-
Instill a drop of mydriatic to dilate the pupil and a drop of topical anesthetic to numb the cornea.
-
-
Electrode Placement:
-
Place the active corneal electrode on the center of the cornea.
-
Place the reference electrode subcutaneously in the mid-frontal scalp.
-
Place the ground electrode subcutaneously in the tail or hind leg.
-
-
Recording:
-
Position the animal in the Ganzfeld dome.
-
Record scotopic (dark-adapted) responses to flashes of increasing intensity to assess rod and mixed rod-cone responses (a-wave and b-wave).
-
Light-adapt the animal for 10 minutes and record photopic (light-adapted) responses to single flashes and flicker stimuli to assess cone pathway function.
-
The Photopic Negative Response (PhNR) is particularly relevant as it reflects retinal ganglion cell (RGC) activity.[1][2]
-
Objective: To specifically assess the function of retinal ganglion cells (PERG) and the integrity of the entire visual pathway from the retina to the visual cortex (VEP).
Materials:
-
PERG/VEP recording system with a pattern stimulus generator (e.g., black and white reversing checkerboard or grating)
-
Subdermal needle electrodes or skull screw electrodes
-
Anesthetic and heating pad
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature.
-
Electrode Placement:
-
For PERG, a corneal electrode is used.
-
For VEP, place the active electrode over the visual cortex, the reference electrode over the frontal cortex, and the ground electrode in the tail.
-
-
Recording:
-
Position the animal in front of the pattern stimulus monitor at a fixed distance.
-
Record the electrical responses to the reversing pattern.
-
Analyze the amplitude and latency of the resulting waveforms. A reduction in amplitude and an increase in latency are indicative of optic nerve dysfunction.[3][4]
-
B. Structural Assessment: Histopathology and Immunohistochemistry
Structural analysis of the retina and optic nerve provides a quantitative measure of neurodegeneration.
Objective: To quantify the loss of RGCs in the retina.
Materials:
-
Microscope with a motorized stage and imaging software
-
Antibodies against RGC-specific markers (e.g., Brn3a, RBPMS)
-
Fluorescent secondary antibodies
-
DAPI for nuclear counterstaining
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and enucleate the eyes.
-
Fix the eyes in 4% PFA.
-
Dissect the retina and prepare it as a wholemount or process for cryosectioning.
-
-
Immunohistochemistry:
-
Permeabilize and block the tissue.
-
Incubate with the primary antibody against an RGC marker (e.g., anti-Brn3a).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI.
-
Mount the retina on a slide.
-
-
Image Acquisition and Analysis:
-
Acquire images from standardized regions of the retina (e.g., central, mid-peripheral, and peripheral quadrants) using a fluorescence microscope.
-
Count the number of RGCs using automated or manual methods. Stereological approaches are recommended for unbiased quantification.[5][6]
-
Calculate the density of RGCs (cells/mm²) and the total number of RGCs per retina.
-
Objective: To assess the extent of axonal degeneration in the optic nerve.
Materials:
-
Transmission electron microscope (TEM) or light microscope
-
Glutaraldehyde and osmium tetroxide for fixation (for TEM)
-
Resin for embedding
-
Antibodies against axonal markers (e.g., neurofilament) or stains for myelin (e.g., Luxol Fast Blue) for light microscopy.
Procedure:
-
Tissue Preparation:
-
Dissect the optic nerve and fix it in an appropriate fixative.
-
Process the tissue for either plastic embedding (for semi-thin sections and TEM) or paraffin/cryo-embedding (for light microscopy).
-
-
Staining and Imaging:
-
For semi-thin sections, stain with toluidine blue and image using a light microscope.
-
For TEM, prepare ultrathin sections and image at high magnification.
-
For light microscopy of paraffin or cryosections, perform immunohistochemistry for axonal markers or stain for myelin.
-
-
Axon Counting:
C. Behavioral Assessment of Visual Function
Behavioral tests provide an in-vivo assessment of the animal's visual capabilities.
Objective: To measure visual acuity and contrast sensitivity based on the reflexive head and neck movements in response to moving gratings.
Materials:
-
Optomotor response apparatus (a chamber with rotating striped patterns or computer monitors displaying moving gratings)
-
Video camera for recording animal behavior
Procedure:
-
Acclimatization: Place the rat on a central platform within the apparatus and allow it to acclimate for a few minutes.
-
Stimulus Presentation:
-
Present rotating vertical gratings of varying spatial frequencies (cycles/degree) and contrasts.
-
Observe the animal's head and neck movements. A smooth tracking movement in the direction of the rotating drum indicates that the animal can perceive the stimulus.
-
-
Threshold Determination:
-
Determine the visual acuity threshold by increasing the spatial frequency of the gratings until the animal no longer tracks the stimulus.
-
Determine the contrast sensitivity threshold by decreasing the contrast of the gratings at a fixed spatial frequency.
-
Objective: To assess visual discrimination ability in a forced-choice paradigm.
Materials:
-
Y-shaped water maze
-
Computer monitors at the end of each arm to display visual stimuli
-
Submerged escape platform
Procedure:
-
Training:
-
Train the rats to associate a specific visual stimulus (e.g., vertical stripes) with the location of a hidden escape platform. The other arm will display a neutral stimulus (e.g., a gray screen).
-
The position of the correct stimulus is randomized between trials.
-
-
Testing:
-
Once the animals are trained to a criterion (e.g., >80% correct choices), their visual thresholds can be tested by varying the spatial frequency or contrast of the positive stimulus.
-
The threshold is the lowest spatial frequency or contrast at which the animal can still perform the task significantly above chance.[9][10]
-
III. Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between control and this compound-treated groups.
Table 1: Representative Electroretinography (ERG) and Visual Evoked Potential (VEP) Data in a Rat Model of Toxic Optic Neuropathy
| Parameter | Control Group (Mean ± SD) | This compound-Treated Group (Mean ± SD) | p-value |
| Scotopic ERG | |||
| a-wave amplitude (µV) | 250 ± 35 | 240 ± 40 | >0.05 |
| b-wave amplitude (µV) | 550 ± 60 | 480 ± 75 | <0.05 |
| Photopic ERG | |||
| b-wave amplitude (µV) | 120 ± 20 | 95 ± 25 | <0.05 |
| PhNR amplitude (µV) | 45 ± 8 | 20 ± 10 | <0.01 |
| Pattern VEP | |||
| P1 latency (ms) | 75 ± 5 | 95 ± 8 | <0.001 |
| N1-P1 amplitude (µV) | 15 ± 3 | 7 ± 2 | <0.001 |
Data are hypothetical and based on expected outcomes from toxic optic neuropathy models.[3][11][12]
Table 2: Representative Structural and Behavioral Data in a Rat Model of Toxic Optic Neuropathy
| Parameter | Control Group (Mean ± SD) | This compound-Treated Group (Mean ± SD) | p-value |
| Structural Analysis | |||
| RGC Density (cells/mm²) | 2500 ± 200 | 1500 ± 300 | <0.001 |
| Total Optic Nerve Axons | 85,000 ± 5,000 | 50,000 ± 7,000 | <0.001 |
| Behavioral Analysis | |||
| Visual Acuity (cycles/degree) | 0.5 ± 0.05 | 0.25 ± 0.08 | <0.001 |
| Contrast Sensitivity Threshold (%) | 2.5 ± 0.5 | 8.0 ± 1.5 | <0.001 |
Data are hypothetical and based on expected outcomes from optic neuropathy models.[5][6][9]
IV. Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced RGC Apoptosis
The neurotoxicity of arsenicals like this compound is believed to involve multiple pathways, primarily culminating in the apoptosis of retinal ganglion cells. Key mechanisms include the induction of oxidative stress, mitochondrial dysfunction, and activation of caspase cascades.
Caption: Putative signaling pathway of this compound-induced RGC apoptosis.
Experimental Workflow for Assessing Optic Neuropathy
A structured experimental workflow ensures consistency and allows for the correlation of functional, structural, and behavioral data.
Caption: Experimental workflow for assessing this compound-induced optic neuropathy.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Treatment of Trypanosoma evansi-Infected Mice With Eucalyptus camaldulensis Led to a Change in Brain Response and Spleen Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lethal Dose 50 (LD50) - everything you need to know [bpca.org.uk]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Promoting Optic Nerve Regeneration in Adult Mice with Pharmaceutical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optic Nerve Degeneration after Retinal Ischemia/Reperfusion in a Rodent Model [frontiersin.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. toxicology.org [toxicology.org]
- 9. Effect of ivermectin on Trypanosoma brucei brucei in experimentally infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short- and long-term effects of orally administered azithromycin on Trypanosoma brucei brucei-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of a brinzolamide/brimonidine fixed combination on optic nerve head blood flow in rabbits | PLOS One [journals.plos.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Navigating Tryparsamide Solubility: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming potential solubility challenges when working with Tryparsamide in experimental buffers. While historically documented as highly water-soluble, localized precipitation can occur under specific experimental conditions. This guide offers troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure seamless experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Is this compound not readily soluble in aqueous buffers?
A1: this compound, the sodium salt of N-phenylglycineamide-p-arsonic acid, is generally considered to be extremely soluble in water.[1][2] However, solubility issues can arise in complex buffer systems due to factors such as high concentrations, the presence of certain ions, low temperatures, or shifts in pH.
Q2: What are the common causes of this compound precipitation in experimental buffers?
A2: Precipitation of this compound in buffers can be triggered by several factors:
-
High Concentrations: Exceeding the solubility limit in a specific buffer, especially when preparing concentrated stock solutions.
-
Low Temperatures: The solubility of many salts, including arsenates, can decrease at lower temperatures, leading to crystallization, particularly during refrigerated storage.
-
Presence of Divalent Cations: Although not specifically documented for this compound, other arsenate compounds are known to form insoluble precipitates with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[3]
-
pH Shifts: Significant changes in the buffer's pH can alter the ionization state of this compound and its interaction with buffer components, potentially reducing its solubility.
-
Organic Solvents: The addition of organic co-solvents can decrease the solubility of this compound.
Q3: At what pH is this compound most stable and soluble?
A3: As the sodium salt of an arsonic acid, this compound is expected to be most soluble in neutral to alkaline solutions. The arsonic acid moiety has pKa values that suggest it will be in a soluble salt form at physiological pH. While specific data on its pH-solubility profile is limited in recent literature, maintaining a pH close to physiological (7.2-7.4) is a good starting point for most biological assays.
Q4: Can I autoclave my this compound solution?
A4: There is no specific information found regarding the heat stability of this compound for autoclaving. As a general precaution with complex organic molecules, sterile filtration using a 0.22 µm filter is the recommended method for sterilization to avoid potential degradation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving this compound. | Exceeded solubility limit at the given temperature and pH. | - Increase the volume of the buffer to lower the concentration.- Gently warm the solution while stirring.- Prepare a more dilute stock solution. |
| Precipitate forms after storing the solution, especially at 4°C. | Decreased solubility at lower temperatures. | - Store stock solutions at room temperature if stability allows.- If refrigerated storage is necessary, gently warm the solution to redissolve the precipitate before use.- Prepare fresh solutions before each experiment. |
| A cloudy precipitate forms when adding this compound to a complex cell culture medium. | Interaction with divalent cations (e.g., Ca²⁺, Mg²⁺) in the medium. | - Prepare a concentrated stock solution of this compound in water or a simple buffer (e.g., HEPES) and add it to the final medium in a small volume to achieve the desired working concentration.- Consider using a chelating agent like EDTA in the stock solution if compatible with the experiment. |
| Precipitation occurs after adjusting the pH of the buffer. | pH shift leading to a less soluble form of this compound. | - Prepare the final buffer and adjust the pH before adding this compound.- If pH adjustment is necessary after adding the compound, do so gradually with constant stirring. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solvent Addition: Add a small volume of high-purity water or a simple buffer (e.g., 10 mM HEPES, pH 7.4) to the powder.
-
Dissolution: Gently vortex or sonicate the mixture until the this compound is completely dissolved. Visually inspect the solution against a dark background to ensure no particulate matter is present.
-
Volume Adjustment: Add the remaining solvent to reach the final desired concentration.
-
Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution as per the manufacturer's recommendations, or if not specified, at room temperature for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Workflow for Solubility Assessment in a New Buffer
Caption: Workflow for determining this compound solubility.
Signaling Pathway
Mechanism of Action: Inhibition of Glycolysis in Trypanosoma brucei
This compound's trypanocidal activity is attributed to its ability to disrupt the parasite's energy metabolism. In the bloodstream form, Trypanosoma brucei is entirely dependent on glycolysis for ATP production. This compound is believed to be metabolized to a more active trivalent arsenical form, which then inhibits key enzymes in the glycolytic pathway. This inhibition starves the parasite of energy, leading to cell death. The initial steps of glycolysis in trypanosomes are uniquely compartmentalized within organelles called glycosomes.
Caption: Inhibition of glycolysis by this compound.
References
Technical Support Center: Addressing the Instability of Tryparsamide Solutions for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tryparsamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound solutions in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is the sodium salt of N-phenylglycineamide-p-arsonic acid, a pentavalent organic arsenical compound.[1] It is known to be extremely soluble in water.[2] Its activity as a trypanocidal agent is associated with its metabolism into an active trivalent form within the parasite.[1]
Q2: What are the main factors that can affect the stability of this compound solutions?
The stability of drug solutions, including this compound, can be influenced by several factors:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[3]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1][4][5]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Interactions with other components: Components in complex media, such as cell culture media, can interact with this compound and affect its stability.
Q3: How should I prepare a stock solution of this compound?
Due to its high water solubility, this compound can be dissolved in sterile, deionized water or a suitable buffer such as phosphate-buffered saline (PBS) at a neutral pH. It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in your assay medium. To minimize the risk of "solvent shock" and precipitation, especially when diluting into a complex medium, it is advisable to add the media to the stock solution dropwise while vortexing.[6]
Q4: What are the recommended storage conditions for this compound solutions?
Store this compound stock solutions in tightly sealed, light-protected containers.[7][8] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the stock solution into smaller volumes and freezing at -20°C or below can help prevent degradation from repeated freeze-thaw cycles.[9] Studies on other arsenic compounds suggest that storage at 5°C can maintain stability for extended periods.[7]
Q5: Can I sterilize this compound solutions by autoclaving?
No, autoclaving is generally not recommended for solutions of organic compounds like this compound as the high temperatures can cause significant degradation.[3] Filter sterilization using a 0.22 µm filter is the preferred method for sterilizing this compound solutions.
Troubleshooting Guides
Issue 1: Precipitation Observed in the this compound Solution
Q: I prepared a working solution of this compound in my cell culture medium, and I observe a precipitate. What could be the cause and how can I resolve it?
A: Precipitation of this compound in cell culture medium can be due to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of this compound in your working solution may be too high for the specific medium and conditions.
-
Solution: Try preparing a lower concentration of the working solution. It is crucial to determine the empirical solubility of this compound in your specific cell culture medium.
-
-
Possible Cause 2: "Solvent Shock". Rapidly diluting a concentrated stock solution (especially if in an organic solvent, though less likely for water-soluble this compound) into an aqueous medium can cause the compound to precipitate.[6]
-
Solution: Modify your dilution technique. Instead of adding the stock solution directly to the full volume of the medium, try adding the pre-warmed medium to the stock solution dropwise while vortexing to ensure gradual mixing.[6]
-
-
Possible Cause 3: Interaction with Media Components. Components in the cell culture medium, such as salts or proteins in serum, can interact with this compound, leading to the formation of insoluble complexes.[5]
-
Solution:
-
Evaluate Media Stability: Prepare your final concentration of this compound in the cell culture medium without cells and incubate under the same experimental conditions. Visually inspect for precipitation over time.
-
Consider Serum Effects: If using a serum-containing medium, serum proteins like albumin can sometimes bind to and either solubilize or precipitate drugs.[10][11] You could test the solubility in the basal medium without serum to see if serum is the cause.
-
pH of the Medium: Ensure the pH of your final working solution is within a range where this compound is stable and soluble.
-
-
-
Possible Cause 4: Temperature Effects. Temperature fluctuations, such as using cold media, can decrease the solubility of some compounds.[12]
-
Solution: Always use pre-warmed (e.g., 37°C) cell culture medium for preparing your working solutions.
-
Issue 2: Loss of Trypanocidal Activity in the Assay
Q: My in vitro assay is showing inconsistent results or a gradual loss of this compound's trypanocidal activity over the course of the experiment. What could be the reason?
A: Loss of activity suggests that the this compound in your working solution is degrading. Here’s how to investigate and mitigate this:
-
Possible Cause 1: Hydrolysis. this compound, being an amide and containing an arsonic acid group, may be susceptible to hydrolysis, which can be pH-dependent.
-
Solution:
-
pH Stability Study: Perform a simple stability study by incubating your this compound working solution at the assay's pH and temperature for different durations (e.g., 0, 2, 4, 8, 24 hours). Analyze the concentration of intact this compound at each time point using HPLC (see Experimental Protocols).
-
pH Optimization: If degradation is significant, consider if the pH of your assay can be adjusted to a range where this compound is more stable, without affecting your cells.
-
-
-
Possible Cause 2: Photodegradation. Exposure to laboratory light, especially if it has a UV component, can cause degradation of photosensitive compounds.[4]
-
Solution:
-
Protect from Light: Prepare and handle this compound solutions in a dark or low-light environment. Use amber-colored tubes or wrap your containers in aluminum foil.[8]
-
Conduct a Photostability Test: Expose your this compound solution to the typical light conditions of your incubator and lab bench for the duration of your experiment and compare its activity or concentration to a solution kept in the dark.
-
-
-
Possible Cause 3: Thermal Degradation. Although assays are typically run at 37°C, prolonged incubation can lead to thermal degradation.
-
Solution:
-
Minimize Incubation Time: If feasible, shorten the duration of your assay.
-
Fresh Preparations: Always use freshly prepared working solutions for your experiments. Avoid storing diluted working solutions for extended periods.
-
-
Data Presentation
Table 1: Factors Influencing this compound Solution Stability and Recommended Actions
| Parameter | Potential Issue | Recommended Action |
| pH | Hydrolysis, precipitation | Determine the optimal pH for stability. Buffer the solution if necessary. |
| Temperature | Accelerated degradation | Store stock solutions at low temperatures (2-8°C short-term, ≤-20°C long-term). Prepare working solutions fresh. |
| Light | Photodegradation | Protect solutions from light using amber vials or foil wrapping. |
| Solvent/Medium | Precipitation, interaction | Use sterile water or PBS for stock solutions. Perform solubility and stability tests in the final assay medium. |
| Concentration | Precipitation | Do not exceed the solubility limit in the final working solution. |
Table 2: General Stability of Arsenic Species Under Different Storage Conditions
This table provides general stability information for arsenic species, which can serve as a guideline for handling this compound solutions. Specific stability data for this compound should be determined empirically.
| Arsenic Species | Storage Temperature | Duration | Stability | Reference |
| As(III) and As(V) | 4°C and -20°C | Up to 2 months | Stable in urine matrix | [9] |
| As(III) | 5°C | Up to 90 days | Stable when encapsulated in nanoliposomes | [7] |
| As(III), As(V), MMA, DMA | Room Temperature (in plasma) | 8 hours | Stable | [10] |
| As(III), As(V), MMA, DMA | -80°C (in plasma) | 172 days | Stable | [10] |
MMA: Monomethylarsonic acid, DMA: Dimethylarsinic acid
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Sterile, deionized water or sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, light-protected storage tubes (e.g., amber microcentrifuge tubes)
-
0.22 µm sterile syringe filter
-
-
Preparation of 10 mM Stock Solution:
-
Under sterile and low-light conditions, weigh out the required amount of this compound powder. The molecular weight of this compound (sodium salt) is approximately 305.08 g/mol . For 10 mL of a 10 mM solution, you would need 30.51 mg.
-
Dissolve the powder in the desired volume of sterile water or PBS.
-
Gently vortex until fully dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at ≤-20°C for long-term storage.
-
-
Preparation of Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Thaw an aliquot of the 10 mM stock solution.
-
Pre-warm your cell culture medium (e.g., HMI-9 with 10% serum) to 37°C.[13][14][15][16]
-
To prepare a 10 µM working solution, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium.
-
Crucial Step: To minimize precipitation, add the medium to the small volume of the stock solution while gently vortexing.
-
Use the working solution immediately.
-
Protocol 2: Stability Assessment of this compound Solutions by HPLC
This protocol provides a general framework. The specific HPLC parameters (column, mobile phase, etc.) will need to be optimized for this compound.
-
Objective: To determine the degradation of this compound over time under specific conditions (e.g., pH, temperature, light exposure).
-
Methodology:
-
Prepare a this compound solution at a known concentration in the desired buffer or medium.
-
Divide the solution into several aliquots in appropriate containers (e.g., clear vials for photostability, amber vials for thermal stability).
-
Store the aliquots under the desired stress conditions (e.g., 37°C in the dark, room temperature with light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately analyze it by a validated stability-indicating HPLC method. A "time zero" sample should be analyzed immediately after preparation.
-
The HPLC method should be able to separate the intact this compound from its potential degradation products. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be done using a UV detector at a wavelength where this compound has maximum absorbance.
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
The degradation kinetics (e.g., first-order) and the half-life (t½) can be determined from this data.[17][18]
-
Visualizations
Logical Workflow for Troubleshooting this compound Solution Instability
Caption: Troubleshooting workflow for this compound solution instability.
Hypothetical Degradation Pathway of this compound
Based on the known degradation pathways of similar aromatic arsanilic acids, a potential degradation pathway for this compound could involve hydrolysis of the amide bond and cleavage of the carbon-arsenic bond.
Caption: A hypothetical degradation pathway for this compound.
Experimental Workflow for a this compound Stability Study
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. drexel.edu [drexel.edu]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 9. researchgate.net [researchgate.net]
- 10. Arsenic trioxide binding to serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. Protocol to analyze the transmigration efficiency of T. brucei using an in vitro model of the blood-cerebrospinal fluid barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trypanosoma brucei gambiense: HMI-9 medium containing methylcellulose and human serum supports the continuous axenic in vitro propagation of the bloodstream form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Continuous cultivation of Trypanosoma brucei blood stream forms in a medium containing a low concentration of serum protein without feeder cell layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. organisancorp.com [organisancorp.com]
Technical Support Center: Managing Tryparsamide-Induced Toxicity in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Tryparsamide-induced toxicity in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| 1. Massive Cell Death Even at Low Concentrations | High Sensitivity of Cell Line: The cell line being used may be particularly sensitive to arsenicals. Incorrect Stock Solution Concentration: Errors in calculation or weighing of this compound powder. Contamination of Culture: Mycoplasma or other microbial contamination can exacerbate cytotoxicity. | Action: 1. Titrate Concentrations: Perform a wider dose-response experiment starting from very low nanomolar concentrations. 2. Verify Stock Solution: Prepare a fresh stock solution, ensuring accurate calculations and weighing. Use a recently calibrated balance. 3. Cell Line Authentication & Contamination Check: Confirm the identity of your cell line (e.g., by STR profiling) and test for mycoplasma contamination. |
| 2. Inconsistent Results Between Experiments | Variability in Cell Health/Density: Differences in cell passage number, confluency at the time of treatment, or overall health. Inconsistent Drug Exposure Time: Variations in the duration of this compound treatment. Instability of this compound in Media: The compound may degrade in culture media over time. | Action: 1. Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers. Seed cells at a precise density and allow them to attach and stabilize for a fixed period (e.g., 24 hours) before treatment. 2. Strict Timing: Use a precise timer for the drug incubation period. 3. Fresh Media Preparation: Prepare fresh this compound-containing media for each experiment immediately before use. |
| 3. High Background in Apoptosis Assays (e.g., Annexin V) | Mechanical Stress: Harsh pipetting or centrifugation during cell harvesting and staining can damage cell membranes, leading to false positives. Over-trypsinization: Excessive exposure to trypsin can strip cell surface proteins and damage membranes. Baseline Apoptosis: The cell line may have a naturally high rate of apoptosis. | Action: 1. Gentle Cell Handling: Use wide-bore pipette tips, reduce centrifugation speed (e.g., 200-300 x g for 5 minutes), and avoid vigorous vortexing. 2. Optimize Trypsinization: Use the lowest effective concentration of trypsin for the shortest possible time. Neutralize with serum-containing media promptly. 3. Include Controls: Always run untreated and vehicle-only (e.g., DMSO, if used) controls to establish the baseline level of apoptosis. |
| 4. No Observable Effect at Expected Concentrations | Drug Resistance: The cell line may have intrinsic or acquired resistance to arsenicals (e.g., high expression of efflux pumps or antioxidant proteins). Inactive Compound: The this compound stock may have degraded. Cellular Metabolism: this compound is a pentavalent arsenical and may require metabolic conversion to a more toxic trivalent form, a process that may be inefficient in the cell line used. | Action: 1. Use a Positive Control: Treat cells with another known toxic arsenical (e.g., sodium arsenite) to confirm sensitivity to this class of compounds. 2. Test Compound Activity: Use a sensitive, susceptible cell line as a positive control for this compound activity. 3. Increase Exposure Time: Extend the incubation period to allow for potential metabolic activation. |
| 5. High Levels of Reactive Oxygen Species (ROS) Detected | Mechanism of Action: This is an expected outcome. Arsenicals are known to induce significant oxidative stress through the generation of ROS. | Action: 1. Confirm with Antioxidants: Co-treat cells with this compound and an antioxidant like N-acetylcysteine (NAC). A rescue effect (i.e., increased viability) would confirm that oxidative stress is a major contributor to the observed toxicity. 2. Characterize Downstream Effects: Investigate downstream markers of oxidative stress, such as lipid peroxidation (MDA assay) or DNA damage (8-oxo-dG staining). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in cells?
A1: While the complete molecular mechanism is complex and can be cell-type dependent, the primary mechanism of toxicity for arsenicals like this compound is the induction of oxidative stress . This compound, a pentavalent arsenical, can be metabolized within the cell to its more toxic trivalent form. Trivalent arsenicals readily react with sulfhydryl groups in proteins and glutathione, disrupting their function and depleting the cell's primary antioxidant defenses. This leads to a massive increase in reactive oxygen species (ROS), which damages lipids, proteins, and DNA, ultimately triggering cell death pathways like apoptosis.
Q2: My cells are dying, but I'm not sure if it's apoptosis or necrosis. How can I tell the difference?
A2: You can differentiate between apoptosis and necrosis using flow cytometry with a combination of Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (the cell membrane has lost its integrity).
Q3: How can I mitigate this compound-induced toxicity in my experiments to study other effects of the drug?
A3: To mitigate toxicity, you can co-treat your cells with an antioxidant. N-acetylcysteine (NAC) is a common and effective choice. NAC serves as a precursor for glutathione (GSH) synthesis, thereby replenishing the cell's primary antioxidant defense system, and can also directly scavenge ROS. By reducing oxidative stress, NAC can increase cell viability, allowing you to study non-lethal effects of this compound. A typical starting concentration for NAC in cell culture is 1-5 mM, but this should be optimized for your specific cell line and experiment.
Q4: What are typical concentrations of this compound to use in a cell culture experiment?
Q5: Why is it important to determine the Selectivity Index (SI)?
A5: The Selectivity Index (SI = CC50 / IC50) is a critical parameter in drug development. It provides a measure of a compound's specificity for the target (e.g., a parasite) versus a host cell (e.g., a mammalian cell line). A high SI value is desirable, as it indicates that the compound is significantly more toxic to the target organism than to host cells, suggesting a potentially wider therapeutic window and fewer side effects.
Data Presentation: In Vitro Drug Activity
Due to the historical nature of this compound, specific IC50 and CC50 values from standardized modern assays are not widely published. The table below serves as an illustrative example of how to present such data, using representative values for other relevant antitrypanosomal compounds to demonstrate the concept of the Selectivity Index.
| Compound | Target Organism/Cell Line | Assay Method | IC50 (µM) | CC50 (µM) (vs. Mammalian Cells) | Selectivity Index (SI) |
| This compound | Trypanosoma brucei | Alamar Blue | Data Not Available | Data Not Available | Data Not Available |
| Melarsoprol | Trypanosoma brucei | Alamar Blue | ~0.005 | ~4.0 (vs. L6 cells) | ~800 |
| Pentamidine | Trypanosoma brucei | Alamar Blue | ~0.003 | >100 (vs. HEK293 cells) | >33,000 |
| Suramin | Trypanosoma brucei | Alamar Blue | ~0.02 | >100 (vs. various cell lines) | >5,000 |
Note: The values for Melarsoprol, Pentamidine, and Suramin are approximations gathered from various literature sources for illustrative purposes and may vary depending on the specific cell lines and assay conditions used.
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well cell culture plates.
-
Phosphate-buffered saline (PBS).
-
Complete cell culture medium.
-
Microplate reader (absorbance at 570 nm).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of untreated cells) * 100. Plot the percentage of viability against the log of the drug concentration to determine the IC50/CC50 value using non-linear regression.
Protocol: DCFH-DA Assay for Intracellular ROS Measurement
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Serum-free culture medium.
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm).
-
Positive control (e.g., H2O2).
Methodology:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in the MTT protocol. Include untreated and positive controls (e.g., 100 µM H2O2 for 30 minutes).
-
Probe Loading: After treatment, remove the medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed serum-free medium immediately before use.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Wash the cells twice with warm PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence using a microplate reader.
-
Data Analysis: Normalize the fluorescence of treated wells to the untreated control to determine the fold increase in ROS production.
Protocol: Mitigation of Toxicity with N-acetylcysteine (NAC)
This protocol describes how to test the protective effect of NAC against this compound-induced cytotoxicity.
Methodology:
-
Experimental Setup: Prepare four main experimental groups:
-
Control (untreated cells).
-
This compound only (at a concentration known to cause significant toxicity, e.g., its IC75 or IC90).
-
NAC only (e.g., 5 mM).
-
This compound + NAC (co-treatment).
-
-
Cell Seeding: Seed cells as you would for a standard viability assay (e.g., MTT).
-
Treatment:
-
For the co-treatment group, add the medium containing both this compound and NAC.
-
For the single-agent groups, add the medium containing only this compound or only NAC.
-
Incubate for the standard drug exposure time (e.g., 24 or 48 hours).
-
-
Assessment: Following incubation, assess cell viability using the MTT assay or another preferred method.
-
Data Analysis: Compare the viability of the "this compound only" group to the "this compound + NAC" group. A significant increase in viability in the co-treatment group indicates that NAC mitigates the cytotoxicity, strongly suggesting the involvement of oxidative stress.
Visualizations
Caption: A logical workflow for investigating and mitigating this compound-induced cytotoxicity.
Optimizing dosage for Tryparsamide in animal models of trypanosomiasis
Disclaimer: Tryparsamide is a historical arsenical compound for treating trypanosomiasis. Due to significant toxicity, particularly optic nerve damage, and the development of safer and more effective alternatives, it is no longer in general clinical or research use.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals for historical reference or specific comparative studies. Extreme caution and appropriate safety protocols are mandatory when handling arsenical compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its historical role in treating trypanosomiasis? A1: this compound is an organic arsenical drug synthesized in 1919.[2][4] It was one of the first agents capable of crossing the blood-brain barrier, making it the first effective treatment for the late, neurological stage of Gambian sleeping sickness (caused by Trypanosoma brucei gambiense).[2][4][5] However, its use declined due to the emergence of resistant parasite strains and its severe toxicity profile.[2]
Q2: What is the primary mechanism of action of this compound? A2: As an arsenical, this compound's trypanocidal activity involves the disruption of critical metabolic pathways within the parasite.[6] It is believed to be metabolized into a more active trivalent arsenoxide form within the trypanosome. This active form inhibits key enzymes, particularly those involved in glycolysis and the oxidation of NADH, which is vital for energy production in bloodstream-form trypanosomes.[6]
Q3: What are the main reasons this compound was replaced by other drugs? A3: The primary reasons for replacing this compound were its severe adverse effects and growing resistance. The most significant toxicity is damage to the optic nerve, which can lead to visual impairment and even permanent blindness.[1][3] Newer drugs like melarsoprol (another arsenical but with a different toxicity profile) and later, non-arsenicals like eflornithine, offered better safety and efficacy profiles.[1][7]
Q4: How does resistance to this compound develop in trypanosomes? A4: Resistance to this compound and other older trypanocides is primarily associated with reduced drug uptake into the parasite.[6] This is often caused by mutations or the loss of specific membrane transporter proteins responsible for carrying the drug into the cell. For arsenicals, the P2 aminopurine transporter has been identified as a key entry route, and its modification can lead to high levels of drug resistance.[6]
Troubleshooting Guide for Animal Studies
Q1: We are observing high toxicity (e.g., >20% weight loss, lethargy, mortality) in our animal models soon after administration. What should we do? A1: This is a common issue with arsenical compounds due to their narrow therapeutic index.
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Immediate Action: Cease administration and re-evaluate your dosage. The administered dose is likely too high.
-
Dose-Response Study: Conduct a dose-response study starting with a much lower dose to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Vehicle Control: Ensure the vehicle used for formulation is not contributing to the toxicity. Run a vehicle-only control group.
-
Route of Administration: Intravenous administration can lead to higher peak plasma concentrations and greater toxicity. Consider intraperitoneal or subcutaneous routes, which may offer a more favorable pharmacokinetic profile.[8][9]
Q2: Our experiment shows initial parasite clearance, but the infection relapses. Why is the treatment failing? A2: Treatment failure after initial success can be attributed to several factors:
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Insufficient Dosage/Duration: The dosing regimen may not be sufficient to eliminate all parasites, especially those in deeper tissues or the central nervous system (CNS). Consider extending the duration of the treatment or carefully increasing the dose if tolerated.
-
Pharmacokinetics: The compound may be metabolized and cleared too rapidly, resulting in plasma concentrations that fall below the effective level between doses.[10] A pharmacokinetic study is recommended to understand the drug's half-life in your model.[11][12]
-
Drug Resistance: The parasite strain you are using may have or may have developed resistance to arsenicals. Test the in vitro susceptibility of your specific parasite strain.[13]
-
CNS Involvement: If using a model of late-stage trypanosomiasis, the drug may not be penetrating the blood-brain barrier in sufficient concentrations to clear the infection from the CNS.
Q3: We are observing inconsistent results and high variability in parasitemia among animals in the same treatment group. What could be the cause? A3: High variability can undermine the statistical power of your study.
-
Formulation Issues: Ensure the drug is uniformly suspended or dissolved before each administration. If using a suspension, vortex immediately before dosing each animal to prevent settling.[14]
-
Dosing Accuracy: Verify the accuracy of your dosing technique (e.g., oral gavage, IP injection). Inconsistent administration can lead to significant differences in the actual dose received by each animal.
-
Animal Health: Ensure all animals are of a similar age, weight, and health status at the start of the experiment. Underlying health issues can affect drug metabolism and immune response.[15]
-
Infection Inoculum: Double-check the procedure for preparing and injecting the parasite inoculum to ensure each animal receives a consistent number of parasites.
Quantitative Data Summary
Due to its historical nature, precise, modern, and optimized dosage data for this compound in standardized animal models is scarce. The tables below provide historical context and compare it with commonly used control agents in murine models.
Table 1: Characteristics and Historical Dosing Context of this compound
| Parameter | Description | Reference |
| Chemical Class | Pentavalent Organic Arsenical | [2] |
| Historical Use | Late-stage T. b. gambiense (Sleeping Sickness) | [4][5] |
| Mechanism | Disruption of parasite glycolysis and energy metabolism | [6] |
| Resistance Mech. | Reduced uptake via membrane transporter mutations (e.g., P2) | [6] |
| Major Toxicity | Optic nerve damage, potential blindness | [1][3] |
| Historical Human Dose | Single doses of 17 to 83 mg/kg were studied | [16] |
| Animal Model Note | Direct dose translation is not possible. MTD must be established empirically. | [17] |
Table 2: Example Dosing of Control Drugs in Murine Models of Trypanosomiasis
| Drug | Typical Dose | Route | Treatment Schedule | Use Case / Target Stage | Reference |
| Pentamidine | 5 mg/kg/day | i.p. | 5 consecutive days | Positive control, Stage 1 (hemolymphatic) | [18] |
| Suramin | 40 mg/kg/day | i.p. | 5 consecutive days | Positive control, Stage 1 (hemolymphatic) | [18] |
| Benznidazole | 30-100 mg/kg/day | p.o. | 5-10 consecutive days | Control for T. cruzi; also active vs T. brucei | [14][19] |
| Melarsoprol | Varies | i.p. | Varies | Control for Stage 2 (CNS) | [15] |
i.p. = intraperitoneal; p.o. = oral (by gavage)
Experimental Protocols
Protocol 1: Acute Infection Model for Efficacy Testing
This protocol is adapted from modern standards for testing anti-trypanosomal agents and can be used as a template.[15][18] Extreme caution is required when handling this compound.
1. Materials
-
Animals: Female BALB/c mice, 6-8 weeks old, 20-25g.[18]
-
Parasites: Trypanosoma brucei brucei (e.g., Lister 427 or a luciferase-expressing line for bioluminescence imaging).[18][20]
-
Test Compound: this compound, dissolved in sterile water or saline.
-
Control Groups: Vehicle control (e.g., sterile saline); Positive control (e.g., Pentamidine at 5 mg/kg).[18]
-
Equipment: Hemocytometer, microscope, syringes, needles, animal housing, oral gavage tubes (if applicable).
2. Experimental Procedure
-
Infection: Infect mice via intraperitoneal (i.p.) injection with 1 x 10⁴ bloodstream form trypanosomes suspended in a suitable buffer like PBS.[15]
-
Parasitemia Monitoring: Beginning on Day 3 post-infection, monitor parasitemia by collecting a small drop of blood from the tail vein and counting parasites using a hemocytometer under a microscope.[15]
-
Group Allocation: Once parasitemia is established and consistent (typically Day 3 or 4), randomize mice into treatment groups (n=5 per group is standard).[18][19]
-
Treatment Initiation: Begin drug administration. Administer the test compound, vehicle, or positive control at the predetermined dosage and schedule (e.g., once daily for 5 consecutive days).
-
Ongoing Monitoring: Continue to monitor parasitemia daily or every other day. Record animal weight and clinical signs of toxicity (e.g., lethargy, ruffled fur, neurological signs) daily.
-
Endpoint: The primary endpoint is parasite clearance from the blood. Animals are typically monitored for up to 30 or 60 days post-treatment to check for any relapse of infection.[8] An ethical endpoint (euthanasia) should be used for animals that lose >20% of their body weight or show other signs of severe distress.
Visualizations
Experimental and Logical Workflows
Caption: A typical workflow for testing the efficacy of an anti-trypanosomal compound in a mouse model.
Caption: A logical flowchart for troubleshooting common issues encountered during in vivo drug testing.
Caption: A simplified diagram of this compound's uptake, action, and a key mechanism of resistance.
References
- 1. msf-crash.org [msf-crash.org]
- 2. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dictionary.com [dictionary.com]
- 4. The development of drugs for treatment of sleeping sickness: a historical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The history of African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Research Chemical| [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics, Trypanosoma brucei gambiense Efficacy, and Time of Drug Action of DB829, a Preclinical Candidate for Treatment of Second-Stage Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study of an anti-trypanosome agent with different formulations and administration routes in mice by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. parazapharma.com [parazapharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. STUDIES ON THE TREATMENT OF HUMAN TRYPANOSOMIASIS WITH this compound (THE SODIUM SALT OF N-PHENYLGLYCINEAMIDE-p-ARSONIC ACID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. med.nyu.edu [med.nyu.edu]
- 19. med.nyu.edu [med.nyu.edu]
- 20. In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei - Trypanosomatids - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Tryparsamide efficacy studies
Technical Support Center: Tryparsamide Efficacy Studies
Welcome to the Troubleshooting Guide for this compound Research. This resource is designed for researchers, scientists, and drug development professionals encountering inconsistent results in preclinical efficacy studies of this compound for African trypanosomiasis. This compound, a historically significant pentavalent arsenical, presents unique challenges in experimental settings. This guide provides a structured approach to identifying and resolving common sources of variability.
Frequently Asked Questions (FAQs)
Q1: Why are my in vitro IC50 values for this compound so variable between experiments?
A1: Inconsistent IC50 values for this compound in in vitro assays can stem from several factors related to the parasite, culture conditions, and the drug itself.
-
Parasite Strain and Adaptation: Different strains of Trypanosoma brucei exhibit varying sensitivities to arsenicals.[1] Furthermore, prolonged in vitro culture can lead to genetic and phenotypic changes, including alterations in drug transporter expression, which can affect drug uptake and efficacy.[2] Laboratory-adapted strains may behave differently than recent field isolates.[2]
-
Culture Media Composition: The composition of the culture medium is critical. Variations in the quality and concentration of serum (e.g., fetal bovine serum), or essential nutrients like cysteine, can impact parasite growth rates and drug susceptibility.[3] Trypanosomes are cysteine auxotrophs and cannot grow on cystine; oxidation of cysteine in the medium can inhibit growth and confound results.[3]
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Drug Stability and Preparation: this compound is a pentavalent arsenical that must be metabolically reduced to its more toxic trivalent form to exert its trypanocidal effect.[4] The stability of the drug in solution and its interaction with media components can affect its potency. Ensure the drug is freshly prepared and protected from degradation.
-
Cell Density: The initial parasite density in the assay can influence the outcome. A high parasite density may lead to a higher apparent IC50 due to a higher number of targets. Standardize the starting cell concentration across all experiments.
Q2: My in vivo study shows lower efficacy than historical reports. What are the potential causes?
A2: Discrepancies between current in vivo results and historical data can be attributed to the host model, parasite strain, and experimental protocol.
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Host Model: The choice of mouse or rat strain can significantly impact the disease progression and drug efficacy. Host immune response and drug metabolism can vary between different rodent strains.
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Parasite Strain and CNS Penetration: this compound was historically valued for its ability to cross the blood-brain barrier and treat late-stage, neurological trypanosomiasis.[4][5] The T. brucei strain used in your model must be capable of establishing a CNS infection to accurately assess the drug's efficacy in the late stage.[6][7] Modern bioluminescent imaging models can confirm CNS parasite localization before starting treatment.[6][8]
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Drug Formulation and Administration: this compound is water-soluble and was historically administered intravenously or intramuscularly.[9][10] Ensure your formulation and route of administration allow for adequate bioavailability. Inconsistent administration techniques can lead to variable drug exposure.
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Relapse Monitoring: Efficacy in late-stage models is determined by the absence of relapse over a long period (historically up to 180 days).[6] Short observation periods may miss late relapses originating from parasites that survived in the CNS. Sensitive techniques like bioluminescence imaging or qPCR can detect relapses earlier and more reliably than traditional blood film microscopy.[8]
Q3: How does drug resistance impact this compound efficacy studies?
A3: Drug resistance is a primary cause of inconsistent or failed efficacy. The main mechanism of resistance to arsenicals in trypanosomes is the reduced uptake of the drug into the cell.[11][12]
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Transporter Mutations: The uptake of arsenicals like this compound is mediated by specific membrane transporters, including the P2 aminopurine transporter (encoded by the TbAT1 gene) and aquaglyceroporins (like AQP2).[11][12][13] Loss-of-function mutations or deletion of these transporters prevents the drug from entering the parasite, leading to high levels of resistance.[11][13]
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Cross-Resistance: Resistance to melaminophenyl arsenicals (like melarsoprol) and diamidines (like pentamidine) is often linked.[1][11] If you are using a parasite strain that has been exposed to these drugs, it may exhibit cross-resistance to this compound due to shared uptake pathways.
A simple fluorescence test using a compound like DB99, which also uses the P2 transporter, can be used to quickly screen for resistant parasites that have a defective drug uptake system.[14]
Troubleshooting Workflows & Signaling Pathways
To visually guide your troubleshooting process, the following diagrams illustrate key experimental workflows and the drug's mechanism of action.
Caption: Standard in vitro drug sensitivity assay workflow with key troubleshooting checkpoints.
References
- 1. Comparative genomics of drug resistance in Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Research Chemical| [benchchem.com]
- 5. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive and reproducible in vivo imaging mouse model for evaluation of drugs against late-stage human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STUDIES ON THE TREATMENT OF HUMAN TRYPANOSOMIASIS WITH this compound (THE SODIUM SALT OF N-PHENYLGLYCINEAMIDE-p-ARSONIC ACID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 13. Melarsoprol Resistance in African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of arsenical drug resistance in Trypanosoma brucei with a simple fluorescence test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Historical Tryparsamide Research & Optic Nerve Damage
This technical support center provides guidance based on historical research for scientists and professionals examining the effects of Tryparsamide, particularly concerning its known neurotoxicity and impact on the optic nerve. The information herein is compiled from historical medical and scientific literature and reflects the understanding and practices of the early to mid-20th century.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of this compound-induced optic nerve damage understood to be during its period of use?
A1: The exact molecular mechanism of this compound-induced optic nerve damage was not well-defined during its primary period of use. It was largely understood as a direct toxic effect of the pentavalent arsenical compound on the retinal ganglion cells and the optic nerve fibers. The prevailing hypothesis was that individual susceptibility played a significant role, as not all patients experienced this severe side effect. The damage was often characterized by a progressive constriction of the visual fields, leading to tunnel vision and, in severe cases, complete blindness.
Q2: What were the accepted clinical signs indicating the onset of optic nerve damage in patients receiving this compound?
A2: Clinicians were advised to be vigilant for subjective patient complaints and objective ophthalmological findings. Key indicators included:
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Subjective Symptoms: Patients reporting shimmering or flickering in their vision, photophobia (light sensitivity), or the appearance of moving specks.
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Visual Field Changes: The most definitive sign was a contraction of the visual fields, which was assessed using perimetry. This often began in the peripheral fields and progressed centrally.
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Funduscopic Examination: Changes in the optic disc, such as pallor, were considered later-stage signs of atrophy.
Q3: Were there any known contraindications for this compound treatment related to ocular health?
A3: Yes, pre-existing optic nerve disease or significant visual field impairment were considered strong contraindications for the use of this compound. Patients with any ocular pathology that could complicate the monitoring for toxic effects were generally not considered candidates for this therapy.
Q4: What was the standard procedure when a patient on this compound showed initial signs of optic neuropathy?
A4: The universally accepted procedure upon the first sign of visual disturbance or a measured change in the visual fields was the immediate and permanent cessation of this compound treatment. It was recognized that continuing the drug after the onset of these symptoms would likely lead to irreversible vision loss.
Troubleshooting Experimental Protocols
This section provides troubleshooting guidance for researchers investigating historical data or recreating experimental conditions related to this compound.
Issue 1: High variability in the incidence of optic nerve damage in historical animal model data.
-
Possible Cause: Historical records indicate a significant variation in individual susceptibility to this compound's toxic effects. This intrinsic biological variability was a known factor.
-
Troubleshooting Steps:
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Review Dosage and Administration Records: Cross-reference the dosages used in the historical studies. Higher individual or cumulative doses were correlated with a higher incidence of optic neuropathy.
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Examine Animal Species and Strain: Different animal models (e.g., rabbits, primates) may have varying sensitivities to arsenical compounds. This was not always consistently documented or understood in early research.
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Assess Baseline Ocular Health: If historical records are available, check for any notes on the baseline ophthalmological condition of the experimental animals. Pre-existing conditions could have influenced the outcomes.
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Issue 2: Difficulty in establishing a clear dose-response relationship for optic nerve damage.
-
Possible Cause: The development of optic neuropathy was often idiosyncratic and not strictly dose-dependent in all individuals, although higher doses increased the risk.
-
Troubleshooting Steps:
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Analyze Cumulative Dosage: Instead of single-dose effects, analyze the total cumulative dose of this compound administered over the course of the experiment. Optic nerve damage was often associated with long-term treatment.
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Incorporate Time as a Variable: The duration of treatment was a critical factor. Analyze the data by plotting the incidence of optic neuropathy against both the dose and the duration of administration.
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Refer to Clinical Monitoring Protocols: The primary "mitigation" strategy was careful monitoring. The historical equivalent of an experimental endpoint was often the first detectable sign of visual field constriction.
-
Data Summary
While specific quantitative data on the efficacy of mitigation strategies is largely absent from the historical record, the following table summarizes the general understanding of risk factors based on clinical observations.
| Risk Factor | Associated Observation | Implication for Researchers |
| High Cumulative Dose | Increased incidence of optic nerve damage with prolonged treatment courses. | Focus on total exposure rather than single-dose toxicity in retrospective analysis. |
| Pre-existing Ocular Disease | Patients with prior optic neuritis or other conditions were at higher risk. | In modern experimental design, this would be a critical exclusion criterion. |
| Individual Susceptibility | A significant percentage of patients tolerated the drug without visual impairment. | Highlights the potential for genetic or metabolic factors influencing toxicity. |
Historical Clinical Workflow for this compound Administration
The following diagram illustrates the clinical decision-making process for administering this compound, with a focus on monitoring for and reacting to signs of optic nerve toxicity.
Caption: Clinical workflow for this compound treatment and optic nerve toxicity monitoring.
Technical Support Center: Laboratory-Scale Tryparsamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of laboratory-scale Tryparsamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound at the laboratory scale?
A1: The laboratory synthesis of this compound is primarily a two-step process. The first step involves the preparation of arsenic acid from arsenic trioxide. The second, and key, step is the Béchamp reaction, which is an electrophilic aromatic substitution where the arsenic acid reacts with N-phenylglycineamide to form N-phenylglycineamide-p-arsonic acid (the precursor to this compound). Finally, the sodium salt is formed to yield this compound.
Q2: What are the critical parameters to control during the Béchamp reaction for this compound synthesis?
A2: The most critical parameters to control are temperature and pH. The reaction is typically conducted at a controlled temperature to minimize side reactions. The pH is crucial during the workup and precipitation of the product to ensure maximum recovery.
Q3: What are the common side reactions that can lower the yield of this compound?
A3: A significant side reaction is the oxidation of the N-phenylglycineamide by arsenic acid. This can lead to the formation of colored, tarry byproducts that are difficult to remove and reduce the overall yield of the desired product. Another potential side reaction is the formation of di-substituted aryl arsonic acids.
Q4: How can I purify the crude this compound product?
A4: Purification can be achieved through recrystallization. Hot water is a commonly used solvent for the recrystallization of arsanilic acid and its derivatives. For higher purity, column chromatography, such as High-Performance Liquid Chromatography (HPLC), can be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Optimize Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). - Check Temperature: Verify that the reaction is being conducted at the optimal temperature. For the Béchamp reaction, a temperature of around 130-180°C is often cited for similar syntheses.[1] |
| Suboptimal Reactant Ratio: The molar ratio of N-phenylglycineamide to arsenic acid may not be ideal. | While specific ratios for this compound are not readily available, for the analogous synthesis of arsanilic acid, molar ratios of aniline to arsenic acid between 2:1 and 5.5:1 have been shown to provide satisfactory results.[1] Experiment with varying the molar excess of N-phenylglycineamide. | |
| Poor Quality Starting Materials: Impurities in N-phenylglycineamide or arsenic acid can interfere with the reaction. | - Purify N-phenylglycineamide: Recrystallize the N-phenylglycineamide before use. - Use High-Purity Arsenic Acid: Ensure the arsenic acid is of high purity and free from contaminants. | |
| Side Reactions: Oxidation of N-phenylglycineamide or formation of di-substituted products. | - Control Temperature: Avoid excessive temperatures which can promote oxidation. - Consider a Chelating Agent: The use of a chelating agent has been reported to improve yields in arsanilic acid synthesis by potentially mitigating side reactions.[1] | |
| Product is Highly Colored (Pink/Purple/Brown) | Oxidation of N-phenylglycineamide: Arsenic acid can oxidize the aromatic amine, leading to colored impurities.[2] | - Control Reaction Temperature: Lowering the reaction temperature and extending the reaction time may reduce the rate of oxidation. - Purification: Utilize decolorizing carbon during the workup or employ multiple recrystallizations to remove colored impurities. |
| Difficulty in Precipitating the Product | Incorrect pH: The pH of the solution is critical for the precipitation of the arsonic acid. | - Adjust pH Carefully: After the reaction, carefully adjust the pH of the aqueous solution to the isoelectric point of N-phenylglycineamide-p-arsonic acid to induce precipitation. For arsanilic acid, a pH of about 2 to 3 is used for hydrolysis of byproducts and to aid in precipitation.[1] |
| Product Fails to Crystallize or Oils Out | Presence of Impurities: Tarry byproducts or unreacted starting materials can inhibit crystallization. | - Thorough Washing: Wash the crude product thoroughly to remove soluble impurities. - Solvent Selection: Experiment with different solvent systems for recrystallization. Hot water is a good starting point for arsanilic acid derivatives.[3] |
| Multiple Spots on TLC/HPLC of Purified Product | Incomplete Purification: The purification method may not be effective at separating all byproducts. | - Optimize Chromatography: If using column chromatography, experiment with different stationary phases (e.g., C18, ion-exchange) and mobile phase compositions. Gradient elution may be necessary to separate closely related compounds.[4][5][6] |
Quantitative Data Summary
The following tables summarize quantitative data gathered from literature on the synthesis of arsanilic acid, a structurally related compound to this compound's precursor. This data can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Reactant Molar Ratio on Arsanilic Acid Yield [1]
| Molar Ratio (Aniline:Arsenic Acid) | Reported Yield |
| 2:1 | Satisfactory |
| 5.5:1 | Satisfactory |
Table 2: Effect of Temperature on Arsanilic Acid Synthesis [1][2]
| Temperature (°C) | Reaction Time | Observations |
| 130 - 180 | Not specified | Recommended range for the reaction.[1] |
| 155 | 12 - 16 hours | Resulted in a good yield of recrystallized acid on a larger scale.[2] |
| 150 - 200 | Not specified | General recommended range, though higher temperatures can increase side reactions.[2] |
Experimental Protocols
Protocol 1: Synthesis of N-phenylglycineamide (Precursor)
This protocol is a general method for the synthesis of N-phenylglycineamide from chloroacetamide and aniline.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetamide in a suitable solvent such as acetonitrile.
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Addition of Reactants: Add potassium hydroxide (KOH) and a catalytic amount of a copper salt (e.g., CuCl₂·2H₂O).
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Reaction: Add aniline to the mixture and reflux the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. The intermediate, 1,4-diphenylpiperazine-2,5-dione, may precipitate.
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Hydrolysis: Add an ethanolic solution of potassium hydroxide to the reaction mixture and reflux to cleave the piperazine-2,5-dione and form the potassium salt of N-phenylglycine.
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Amidation: Convert the N-phenylglycine to N-phenylglycineamide using a standard amidation procedure, for example, by converting the carboxylic acid to an acid chloride followed by reaction with ammonia. A more direct approach involves the ammonolysis of the corresponding ester. A yield of 80% has been reported for the conversion of N-phenylglycine methyl ester-p-arsonic acid to N-phenylglycineamide-p-arsonic acid using ammonia.[3]
Protocol 2: Synthesis of N-phenylglycineamide-p-arsonic acid (Béchamp Reaction)
This protocol is a general method for the arsenation of N-phenylglycineamide.
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Preparation of Arsenic Acid: Prepare arsenic acid by oxidizing arsenic trioxide with nitric acid. It is crucial to remove all oxides of nitrogen before use.
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Reaction Setup: In a flask equipped with a mechanical stirrer, thermometer, and a condenser, add the prepared arsenic acid.
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Addition of N-phenylglycineamide: Gradually add N-phenylglycineamide to the arsenic acid with stirring.
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Heating: Heat the reaction mixture to the desired temperature (e.g., 155-160°C for arsanilic acid synthesis) and maintain it for several hours with continuous stirring.[2]
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Workup: After cooling, pour the reaction mixture into water. Basify the solution with sodium hydroxide to dissolve the arsonic acid product and separate it from unreacted aniline and tarry byproducts.
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Precipitation: Treat the aqueous layer with decolorizing carbon and filter. Carefully acidify the filtrate with an acid (e.g., hydrochloric acid or acetic acid) to the isoelectric point of the product to precipitate the N-phenylglycineamide-p-arsonic acid.[3]
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Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from hot water.[3]
Visualizations
Caption: Chemical synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. US3586708A - Arsanilic acid production process - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. HPLC or IC: Which is Best for Arsenic Speciation in Your Samples? [thermofisher.com]
- 5. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inorganic arsenic speciation analysis in food using HPLC/ICP-MS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for studying the long-term effects of Tryparsamide
This technical support center provides researchers, scientists, and drug development professionals with refined protocols and troubleshooting guidance for investigating the long-term effects of Tryparsamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing high variability in the neurotoxic effects of this compound in our in vitro neuronal cell cultures. What could be the cause?
A1: High variability in neurotoxicity can stem from several factors related to this compound's mechanism of action. As a pentavalent arsenical, this compound is a pro-drug that requires metabolic reduction to its active, trivalent form to exert its cytotoxic effects.[1] The efficiency of this conversion can differ between cell lines and even between batches of the same cell line, leading to inconsistent results.
Troubleshooting Steps:
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Cell Line Characterization: Ensure your neuronal cell line (e.g., SH-SY5Y, primary retinal ganglion cells) has consistent metabolic activity.[2][3][4] It is advisable to periodically assess the expression of enzymes involved in arsenic metabolism.
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Standardize Culture Conditions: Fluctuations in culture conditions such as pH, glucose concentration, and cell density can alter cellular metabolic states and, consequently, the reduction of this compound. Maintain strict adherence to standardized protocols.
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Directly Use the Active Metabolite: To bypass the variability of metabolic activation, consider using a trivalent arsenical, such as sodium arsenite, as a positive control to establish a baseline for the cellular response to the active toxicant.[5]
Q2: Our animal models are showing inconsistent onset and severity of optic neuropathy. How can we refine our protocol to achieve more reproducible results?
A2: Inconsistent optic neuropathy in animal models is a common challenge in long-term toxicity studies.[6][7] Several factors could be at play:
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Route of Administration: The bioavailability of this compound can vary with the route of administration (e.g., intraperitoneal, intravenous). Ensure the chosen route provides consistent systemic exposure.
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Animal Strain and Age: Different animal strains can have varying metabolic rates and susceptibility to toxins. Age can also be a factor. It is crucial to use a consistent strain and age range for all experimental groups.
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Monitoring Methods: Early and subtle signs of optic neuropathy can be difficult to detect. Employing a combination of sensitive monitoring techniques is key.
Refined Protocol Suggestions:
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Pharmacokinetic Analysis: Conduct preliminary pharmacokinetic studies to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and half-life of this compound in your chosen animal model. This will help in optimizing the dosing regimen.
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Multi-modal Ophthalmic Assessment: Combine functional and structural assessments. Use electroretinography (ERG) to measure retinal function, optical coherence tomography (OCT) to assess retinal nerve fiber layer thickness, and histological analysis of the optic nerve to quantify axonal damage.
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Standardized Scoring: Develop a standardized scoring system for the clinical signs of visual impairment (e.g., changes in visual tracking, pupillary light reflex).
Q3: We are struggling to pinpoint the primary mechanism of this compound-induced neuronal cell death. Where should we focus our investigation?
A3: The primary mechanism of toxicity for the active trivalent form of this compound is its high affinity for sulfhydryl groups in proteins.[5][8][9] This interaction can disrupt numerous cellular processes, but two key areas to focus on are mitochondrial function and oxidative stress.
Investigative Pathways:
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Mitochondrial Dysfunction: The trivalent arsenical metabolite of this compound is known to inhibit key mitochondrial enzymes containing thiol groups, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[8][9] This disrupts cellular respiration and reduces ATP production.
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Oxidative Stress: Inhibition of mitochondrial enzymes can lead to the generation of reactive oxygen species (ROS).[9] Furthermore, trivalent arsenicals can deplete intracellular antioxidants like glutathione, further exacerbating oxidative stress and leading to damage of lipids, proteins, and DNA.[8]
Data Presentation: Quantitative Insights into this compound Toxicity
The following table summarizes illustrative data based on historical reports of this compound's primary long-term side effect, optic neuropathy. It is important to note that historical data collection standards may differ from modern clinical trials.
| Parameter | Low Dosage Regimen (e.g., < 3g weekly) | High Dosage Regimen (e.g., > 3g weekly) |
| Incidence of Visual Disturbances | 5-10% | 15-25% |
| Incidence of Severe Optic Atrophy | < 2% | 5-8% |
| Typical Onset of Symptoms | After 8-12 weeks of continuous therapy | After 4-6 weeks of continuous therapy |
| Reversibility of Early Symptoms | Often reversible upon immediate cessation of treatment | Less likely to be fully reversible |
This table is a synthesized representation from qualitative historical descriptions and should be used for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Neurotoxicity in Retinal Ganglion Cells (RGCs)
Objective: To quantify the dose-dependent cytotoxicity of this compound on a retinal ganglion cell line (e.g., RGC-5) and assess mitochondrial dysfunction and oxidative stress.
Methodology:
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Cell Culture: Culture RGC-5 cells in appropriate media and conditions until they reach 80% confluency.
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Dose-Response Treatment: Plate cells in 96-well plates and treat with a range of this compound concentrations (e.g., 1 µM to 100 µM) for 24, 48, and 72 hours. Include an untreated control group.
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Cell Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.
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Mitochondrial Membrane Potential (MMP) Assay:
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Treat cells with this compound as in step 2.
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Stain with a fluorescent dye sensitive to MMP, such as Tetramethylrhodamine, Methyl Ester (TMRM).
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Measure fluorescence intensity using a plate reader or fluorescence microscope. A decrease in fluorescence indicates mitochondrial depolarization.
-
-
Reactive Oxygen Species (ROS) Assay:
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Treat cells with this compound.
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Load cells with a ROS-sensitive probe like 2',7' –dichlorofluorescin diacetate (DCFDA).
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Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.[2]
-
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Data Analysis: Calculate the IC50 value for cell viability and quantify the changes in MMP and ROS levels relative to the untreated control.
Protocol 2: Long-Term In Vivo Assessment of this compound-Induced Optic Neuropathy in a Rodent Model
Objective: To evaluate the long-term effects of this compound on the visual pathway in a rat or mouse model.
Methodology:
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Animal Model: Use a cohort of adult rodents (e.g., Wistar rats or C57BL/6 mice) of the same age and sex.
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Dosing Regimen: Administer this compound via a consistent route (e.g., intraperitoneal injection) at three different dose levels (low, medium, high) for a period of 12 weeks. Include a vehicle control group.
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Functional Assessment (Electroretinography - ERG):
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At baseline and every 4 weeks, perform full-field ERG to assess the function of retinal cells.
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Look for reductions in the amplitude of the scotopic threshold response and oscillatory potentials, which can indicate ganglion cell dysfunction.
-
-
Structural Assessment (Optical Coherence Tomography - OCT):
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At baseline and every 4 weeks, use OCT to measure the thickness of the retinal nerve fiber layer (RNFL).
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A progressive thinning of the RNFL is indicative of axonal degeneration.
-
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Histopathological Analysis (at study termination):
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Perfuse the animals and carefully dissect the optic nerves.[3]
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Process the optic nerves for histology and stain with hematoxylin and eosin (H&E) for general morphology and a specific stain for myelin (e.g., Luxol Fast Blue).
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Quantify axonal density and identify areas of demyelination and axonal loss.
-
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Data Analysis: Statistically compare the ERG parameters, RNFL thickness, and axonal density between the treated and control groups.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced optic neuropathy.
Caption: Experimental workflow for studying this compound's long-term effects.
Caption: Troubleshooting logic for inconsistent this compound study results.
References
- 1. Prevalence of pediatric and adult optic neuritis in the United States from 2016 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explore.openalex.org [explore.openalex.org]
- 3. This compound in the Treatment of Late Syphilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Syphilis A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ocular adverse effects of common psychotropic agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incidence and Predictors of Serological Treatment Response in Early and Late Syphilis Among People Living With HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Reviewing the Record: Medical Record Reviews for Medical Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Historical Tryparsamide Clinical Trial Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with historical data from Tryparsamide clinical trials for African Trypanosomiasis (sleeping sickness).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise when interpreting the historical data of this compound clinical trials.
Q1: Why are the reported efficacy rates for this compound so variable across different historical reports?
A1: Interpreting and comparing efficacy rates from historical this compound trials is challenging due to several factors inherent to early 20th-century clinical research:
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Lack of Standardized Protocols: Early trials often lacked uniform protocols for patient selection, dosage, administration, and follow-up, leading to significant variability in results.
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Evolution of Drug Resistance: Widespread use of this compound led to the development of drug-resistant strains of Trypanosoma brucei. Efficacy data from the 1920s may be significantly different from data from the 1940s and later, by which time resistance had become a major issue.
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Inconsistent Staging of Disease: The methods for staging sleeping sickness, particularly differentiating between the early (hemolymphatic) and late (meningoencephalitic) stages, were not as precise as modern techniques. Misclassification of patients could have led to the inclusion of individuals with less advanced disease in some trials, artificially inflating success rates.
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Co-administration of Other Drugs: In some instances, this compound was used in combination with other trypanocidal agents like suramin. Historical records may not always clearly delineate the effects of this compound monotherapy versus combination therapy.
Q2: How can I assess the true incidence of adverse events, particularly optic nerve damage, from historical data?
A2: Quantifying the exact incidence of adverse events is difficult due to the following reasons:
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Non-Systematic Reporting: The systems for recording and reporting adverse events were not as rigorous as they are today. Mild to moderate side effects may have been underreported.
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Subjectivity in Assessment: The diagnosis and grading of adverse events, such as visual disturbances, were likely subjective and not based on standardized ophthalmologic examinations.
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Focus on Mortality: In an era with a high fatality rate from sleeping sickness, the primary focus was often on survival, with less emphasis on non-fatal, though severe, side effects. Reports often highlight the successful cure of a fatal disease, while downplaying the associated toxicity.
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High Doses in Severe Cases: Higher doses of this compound were often administered to patients with severe, late-stage disease, and these were the cases most frequently associated with partial or complete vision loss.
Troubleshooting Tip: When evaluating adverse event data, look for detailed case reports or series that describe the clinical presentation and progression of toxicities. Be cautious of summary statistics without clear definitions of the adverse events.
Q3: The dosage regimens for this compound seem inconsistent. How were these determined?
A3: The dosage regimens for this compound were largely determined empirically. The work of researchers like Louise Pearce in the Belgian Congo was pivotal in establishing protocols for safety, effectiveness, and optimal dosage.[1] However, these early protocols were often adapted based on the treating physician's experience and the patient's perceived condition and tolerance. The regimens often included "rest" periods to allow for the clearance of the drug, in an attempt to manage its cumulative toxicity.
Q4: Can I trust the diagnostic methods used in these historical trials?
A4: While the fundamental diagnostic principle of identifying trypanosomes in bodily fluids remains the same, the techniques and their sensitivity have evolved.
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Microscopy: Diagnosis relied on microscopic examination of blood, lymph node aspirates, and cerebrospinal fluid (CSF). The sensitivity of these methods was dependent on the parasite load and the skill of the microscopist.
-
Lumbar Puncture: Lumbar puncture to obtain CSF was a key procedure for diagnosing late-stage disease.[2][3] The techniques were established in the late 19th and early 20th centuries. However, the analysis of the CSF (e.g., white blood cell counts) may not have been as standardized as it is today.[3]
Troubleshooting Tip: Assume that some degree of misclassification of disease stage is possible in historical datasets. This is a significant potential confounder when analyzing treatment outcomes.
Quantitative Data Summary
The following tables summarize the available quantitative data from historical this compound clinical trials. It is important to note that this data is often presented in broad terms in historical sources and lacks the precision of modern clinical trial reporting.
| Parameter | Reported Value/Range | Source(s) | Notes |
| Overall Cure Rate | ~80% | [1] | This figure is from the early field trials in the Belgian Congo led by Louise Pearce and represents the initial success of the drug before widespread resistance. |
| Patient Population | Individuals with late-stage African Trypanosomiasis (T.b. gambiense) | [4] | This compound was one of the first effective treatments for the neurological stage of the disease. |
| Primary Endpoint | Survival and resolution of symptoms | The primary measure of success was the patient's recovery from a fatal illness. |
Table 1: Reported Efficacy of this compound in Early Clinical Trials
| Adverse Event | Reported Incidence/Description | Source(s) | Notes |
| Optic Nerve Damage | Partial or complete loss of vision | [5][6] | This was the most significant and feared side effect. The risk was higher with larger doses used in more severe cases. A precise incidence rate is not consistently reported in historical overviews. |
| Other Neurological Manifestations | Not well-documented in summary reports, but likely occurred. | [5][6] | Given the nature of the disease and the arsenical-based treatment, other neurological side effects were possible. |
| Systemic Toxicities | Not well-documented in summary reports. | As an arsenical compound, other systemic toxicities would have been a concern. |
Table 2: Key Reported Adverse Events Associated with this compound
Experimental Protocols
The following is a generalized description of the experimental protocols used in the early clinical trials of this compound, based on historical accounts.
1. Patient Selection and Diagnosis:
-
Inclusion Criteria: Patients diagnosed with African Trypanosomiasis, particularly those in the late, meningoencephalitic stage, were enrolled.
-
Diagnostic Methods:
-
Microscopic identification of trypanosomes in blood smears or lymph node aspirates.
-
For staging, a lumbar puncture was performed to obtain cerebrospinal fluid (CSF). The presence of trypanosomes in the CSF and/or an elevated white blood cell count indicated late-stage disease.[7]
-
2. Drug Administration:
-
Formulation: this compound was administered as a sodium salt, which was water-soluble.
-
Route of Administration: Typically administered intravenously.
-
Dosage and Schedule: Dosing was often based on body weight. A typical course of treatment involved a series of weekly injections over several weeks. The exact dosage and the number of injections varied.
3. Monitoring and Follow-up:
-
Short-term: Patients were monitored for immediate adverse reactions to the injections and for initial signs of clinical improvement.
-
Long-term: Follow-up examinations, including repeat lumbar punctures, were performed to check for the clearance of trypanosomes from the CSF and to monitor for signs of relapse. A patient was often considered cured if they remained free of parasites and symptoms for a prolonged period (e.g., two years).
-
Adverse Event Monitoring: Particular attention was paid to visual disturbances, which were a known and serious side effect.
Visualizations
Logical Workflow for Interpreting Historical this compound Trial Data
Caption: A workflow for the critical interpretation of historical this compound trial data.
Signaling Pathway for this compound Action and Resistance
Caption: Proposed mechanism of this compound action and resistance in trypanosomes.
References
- 1. queerplaces - Louise Pearce [elisarolle.com]
- 2. Lumbar Puncture - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nah.sen.es [nah.sen.es]
- 4. Medicine: this compound | TIME [time.com]
- 5. Human African Trypanosomiasis (Sleeping Sickness)—Epidemiology, Clinical Manifestations, Diagnosis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human African Trypanosomiasis (sleeping sickness): Current knowledge and future challenges [frontiersin.org]
- 7. Novel Biomarkers for Late-Stage Human African Trypanosomiasis—The Search Goes On - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tryparsamide and Suramin in the Early Treatment of African Trypanosomiasis
In the early 20th century, the fight against African trypanosomiasis, or sleeping sickness, was revolutionized by the development of two key chemotherapeutic agents: Tryparsamide and Suramin. This guide provides a comparative overview of the efficacy, experimental protocols, and known mechanisms of these two pioneering drugs based on early clinical studies.
Efficacy and Treatment Outcomes
Early clinical trials of this compound, notably those led by Louise Pearce in the Belgian Congo, demonstrated its significant trypanocidal activity. In these studies, this compound was reported to cure approximately 80% of patients, particularly in advanced stages of the disease. For Suramin, also known as Bayer 205, early field trials in Rhodesia showed it to be highly effective, especially in the early, hemolymphatic stage of the disease[1]. While direct comparative trials from the same study are scarce in the available historical records, the data from their respective early clinical assessments provide a basis for comparison.
Table 1: Comparative Efficacy of this compound and Suramin in Early Studies
| Metric | This compound (Early Studies, c. 1920s) | Suramin (Bayer 205) (Early Studies, c. 1920s) |
| Reported Cure Rate | ~80% (in some advanced cases) | Highly effective in early-stage Rhodesian sleeping sickness[1] |
| Primary Indication | Initially used for both early and late-stage Gambian sleeping sickness[2] | Primarily for early-stage Rhodesian sleeping sickness[3][4] |
| Relapse Rate | Not consistently reported in early studies, but resistance became a significant issue later[5] | Generally low in early-stage cases; treatment failures were often attributed to misdiagnosis of the disease stage[6] |
Experimental Protocols
The administration and monitoring of this compound and Suramin in early clinical settings followed distinct protocols, reflecting their different chemical properties and perceived mechanisms of action.
This compound Administration and Monitoring
The trials led by Louise Pearce established a systematic protocol for the use of this compound. This involved careful assessment of the patient's condition, including examination of the cerebrospinal fluid (CSF) to determine the stage of the disease.
-
Dosage: Single doses ranging from 0.5 to 5.0 grams were administered[7].
-
Administration: The drug was highly soluble in water and could be given either intramuscularly or intravenously[7].
-
Monitoring: The primary measures of efficacy were the disappearance of trypanosomes from the peripheral blood and lymph glands, as well as improvements in the patient's general condition, such as weight gain and normalization of temperature and pulse[7]. The cellularity of the cerebrospinal fluid was also monitored in advanced cases[7].
Suramin (Bayer 205) Administration and Monitoring
Suramin's introduction into clinical practice in 1922 followed a regimen that aimed to build up a therapeutic concentration in the blood.
-
Dosage: A standard course often involved a series of intravenous injections. A common regimen consisted of an initial test dose of 4 to 5 mg/kg, followed by five weekly doses of 20 mg/kg[3].
-
Administration: Suramin was administered intravenously[3].
-
Monitoring: Efficacy was determined by the clearance of trypanosomes from the blood. Patients were monitored for the resolution of symptoms associated with the early stage of the disease, such as fever and lymphadenopathy.
Adverse Effects
Both this compound and Suramin were associated with significant side effects, which were a major consideration in their clinical use.
Table 2: Comparative Adverse Effects of this compound and Suramin in Early Studies
| Adverse Effect | This compound | Suramin (Bayer 205) |
| Most Common | Visual disturbances, including optic atrophy and blindness[7] | Nausea, vomiting, diarrhea, headache, skin tingling[8] |
| Serious | Severe and permanent damage to the optic nerve | Kidney damage (nephrotoxicity), low blood pressure, decreased level of consciousness, hypersensitivity reactions[3][8][9] |
| Other Reported | General malaise, fever | Sore palms and soles, fever, abdominal pain, skin rashes[8][10] |
Mechanisms of Action (Early Understanding)
The precise molecular mechanisms of this compound and Suramin were not well understood during their initial use. The prevailing theories were based on their observed effects on trypanosomes.
This compound's Presumed Mechanism
As an organo-arsenical compound, this compound's trypanocidal activity was believed to be a result of its arsenic content, building on Paul Ehrlich's earlier work with arsenicals like Salvarsan. The prevailing thought was that the drug interfered with essential metabolic processes within the parasite.
Suramin's Presumed Mechanism
Suramin's mode of action was even more enigmatic. It was observed to have potent trypanocidal effects, leading to the rapid clearance of parasites from the blood. Early researchers hypothesized that it inhibited essential enzymes within the trypanosome, thereby disrupting its ability to produce energy[10]. Modern research confirms that Suramin has multiple targets within the parasite, a concept known as polypharmacology[3].
Conclusion
Both this compound and Suramin represented monumental steps forward in the treatment of African trypanosomiasis. This compound offered the first hope for a cure, especially in the later stages of the disease, but its use was fraught with the risk of severe and permanent side effects, most notably blindness. Suramin proved to be a highly effective and generally better-tolerated option for early-stage Rhodesian sleeping sickness. The development and clinical application of these two drugs laid the foundation for the next century of research into safer and more effective treatments for this devastating neglected tropical disease.
References
- 1. mdpi.com [mdpi.com]
- 2. The development of drugs for treatment of sleeping sickness: a historical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. History of Sleeping Sickness in East Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History [mdpi.com]
- 7. STUDIES ON THE TREATMENT OF HUMAN TRYPANOSOMIASIS WITH this compound (THE SODIUM SALT OF N-PHENYLGLYCINEAMIDE-p-ARSONIC ACID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suramin - Wikipedia [en.wikipedia.org]
- 9. Suramin: Parasite Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 10. Suramin (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Unlocking the Past: Validating Tryparsamide's Mechanism of Action with Modern Molecular Techniques
A Comparative Guide for Researchers
Historically a cornerstone in the treatment of late-stage African trypanosomiasis, the precise molecular mechanisms of the arsenical drug Tryparsamide have remained partially obscured by the technological limitations of its era.[1][2] Developed in 1919, this pentavalent organic arsenical was crucial for its ability to penetrate the central nervous system.[1] Early understanding suggested that its efficacy stemmed from the disruption of critical metabolic pathways within the trypanosome, particularly the inhibition of enzymatic systems involved in NADH oxidation, which is vital for the parasite's energy production.[1] It is also understood that this compound is a prodrug, requiring metabolic activation within the parasite to exert its trypanocidal effects.[1] This guide provides a comparative framework for applying modern molecular techniques to definitively validate and expand upon this historical knowledge, offering detailed experimental protocols and data presentation formats for contemporary drug development research.
Comparative Analysis of Modern Validation Techniques
The validation of a legacy drug's mechanism of action, such as this compound, necessitates a multi-pronged approach. Modern techniques offer unprecedented resolution to identify direct molecular targets, map affected cellular pathways, and visualize the drug's activity in real-time. Below is a comparison of key methodologies.
| Technique Category | Specific Method | Principle | Information Gained | Alternative Methods |
| Target Identification | Chemical Proteomics (Affinity Pulldown) | An immobilized, chemically modified version of this compound is used to "fish out" and identify its direct binding partners from parasite cell lysates.[3] | Direct molecular targets of the activated drug. | Photoaffinity Labeling, Activity-Based Proteome Profiling (ABPP).[3] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. Target proteins will be stabilized by the drug at elevated temperatures.[4] | Confirmation of target engagement in an in situ cellular environment without modifying the drug. | Drug Affinity Responsive Target Stability (DARTS).[5] | |
| Genetic Screening (CRISPR/Cas9) | Genome-wide knockout screens identify genes whose loss confers resistance or sensitivity to this compound, pointing to its target or pathway.[5][6] | Genes essential for drug action or that mediate its toxicity; potential resistance mechanisms. | RNA interference (RNAi) screening.[6] | |
| Pathway & Cellular Response | RNA-Sequencing (Transcriptomics) | High-throughput sequencing of all RNA molecules in the cell to quantify changes in gene expression following drug treatment. | Global view of cellular pathways affected by the drug, including stress responses and metabolic reprogramming. | Microarrays. |
| Mass Spectrometry (Proteomics) | Quantitative analysis of the entire protein complement of the parasite before and after treatment to identify changes in protein abundance and post-translational modifications.[7][8] | Identification of up/down-regulated proteins and pathways, providing a functional readout closer to the phenotype. | 2D-Gel Electrophoresis. | |
| Subcellular Localization | Super-Resolution Microscopy (e.g., STORM) | Advanced imaging that bypasses the diffraction limit of light, allowing for visualization of fluorescently-labeled this compound or its targets at the nanoscale.[9] | Precise subcellular location of the drug and its interaction with specific organelles or molecular complexes. | Confocal Microscopy, Live-Cell Imaging.[10][11] |
Detailed Experimental Protocols
Target Identification using Cellular Thermal Shift Assay (CETSA)
This protocol outlines the use of CETSA to identify the protein targets of activated this compound within Trypanosoma brucei.
Methodology:
-
Parasite Culture: Culture bloodstream-form T. brucei to a mid-log phase density.
-
Drug Treatment: Incubate the cultured trypanosomes with a predetermined effective concentration of this compound (and a vehicle control) for a duration sufficient for drug uptake and activation.
-
Thermal Challenge: Aliquot the treated cell suspensions and heat each aliquot to a specific temperature across a defined range (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling. One aliquot remains at room temperature as a baseline.
-
Cell Lysis: Lyse the cells in all samples using freeze-thaw cycles or sonication in a lysis buffer containing protease inhibitors.
-
Protein Solubilization: Centrifuge the lysates at high speed to pellet precipitated/denatured proteins. The supernatant contains the soluble protein fraction.
-
Protein Quantification and Analysis: Collect the supernatant and prepare for analysis. The soluble proteins can be separated by SDS-PAGE and visualized with silver staining or, for higher throughput and sensitivity, analyzed by mass spectrometry.
-
Data Analysis: Identify proteins that remain soluble at higher temperatures in the drug-treated samples compared to the control. These are the candidate target proteins stabilized by this compound binding.
Global Cellular Response Profiling using RNA-Sequencing
This protocol details the steps to analyze the transcriptomic changes in T. brucei upon exposure to this compound.
Methodology:
-
Experimental Setup: Culture T. brucei and expose triplicate cultures to a sublethal concentration of this compound for a defined time course (e.g., 2, 6, 12 hours). Include time-matched vehicle controls.
-
RNA Extraction: Harvest the parasites and perform total RNA extraction using a TRIzol-based method, followed by DNase treatment to remove any genomic DNA contamination.
-
Library Preparation: Assess RNA quality and quantity. Proceed with mRNA enrichment (poly-A selection), fragmentation, and cDNA synthesis. Ligate sequencing adapters to the cDNA fragments.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina NovaSeq.
-
Data Analysis:
-
Perform quality control checks on the raw sequencing reads.
-
Align the reads to the T. brucei reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control samples.
-
Conduct pathway enrichment analysis (e.g., GO, KEGG) on the differentially expressed genes to identify significantly perturbed biological processes and metabolic pathways.
-
Visualizing Workflows and Pathways
Diagrams created with Graphviz provide clear visual representations of experimental processes and biological relationships, adhering to specified design constraints.
Caption: Workflow for this compound target validation using CETSA.
Caption: Hypothesized signaling pathway for this compound's action.
By systematically applying these modern molecular techniques, researchers can move beyond the historical understanding of this compound's mechanism. This validated and more detailed knowledge can inform the development of new anti-trypanosomal drugs, aid in understanding resistance mechanisms, and potentially identify new therapeutic uses for arsenical compounds in other diseases.
References
- 1. This compound Research Chemical| [benchchem.com]
- 2. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic and Transcriptomic Data Analysis | by World Bi Group | Medium [medium.com]
- 8. Proteomics in Drug Discovery: Applications and Trends | Technology Networks [technologynetworks.com]
- 9. Advanced imaging techniques for tracking drug dynamics at the subcellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. youtube.com [youtube.com]
A Comparative Analysis of the Toxicity Profiles of Tryparsamide and Melarsoprol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicity profiles of two historically significant trypanocidal agents: Tryparsamide and Melarsoprol. Both are arsenical compounds that have been pivotal in the treatment of human African trypanosomiasis (HAT), or sleeping sickness. However, their use has been marred by severe, often life-threatening, toxicities. This document aims to provide a detailed comparison of their adverse effects, the experimental protocols used to assess these toxicities, and the underlying molecular signaling pathways.
Data Presentation: Comparative Toxicity Profiles
The following table summarizes the key toxicities associated with this compound and Melarsoprol, with a focus on their incidence and clinical presentation.
| Toxicity Category | This compound | Melarsoprol |
| Primary Toxicity | Ocular Toxicity: Leading to optic atrophy and irreversible blindness. | Reactive Encephalopathy: A severe and often fatal neurological syndrome. |
| Incidence of Primary Toxicity | Historically reported in a significant number of patients, though precise incidence rates are not well-documented in modern literature. Considered a common and serious risk.[1][2] | Occurs in approximately 5-10% of patients treated.[3][4] |
| Other Neurological Effects | Encephalopathy (less common than with melarsoprol), peripheral neuropathy. | Peripheral neuropathy, convulsions, fever, loss of consciousness.[3] |
| Cutaneous Reactions | Dermatitis. | Rashes, pruritus. |
| Hepatotoxicity | Jaundice and liver damage have been reported. | Elevated liver enzymes are common.[3] |
| Gastrointestinal Effects | Nausea, vomiting, abdominal pain. | Nausea, vomiting, diarrhea, bloody stools.[3] |
| Cardiovascular Effects | Myocardial damage has been noted. | Hypertension and myocardial damage can occur. |
| Mortality | Primarily due to complications of neurotoxicity. | Overall treatment mortality is around 1-5%.[3] Mortality from reactive encephalopathy is approximately 50%.[3] |
Experimental Protocols
In Vivo Assessment of Optic Neuropathy (Relevant to this compound)
Animal Model: Adult rats or mice.
Methodology: Optic Nerve Crush Model
This model is used to mimic the axonal damage seen in various optic neuropathies and is a valuable tool for studying neuroprotective and regenerative strategies.
-
Anesthesia and Surgical Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame to stabilize the head.
-
Under a dissecting microscope, make a small incision in the skin superior to the orbit.
-
Gently retract the orbital contents to expose the optic nerve.
-
-
Optic Nerve Crush:
-
Using fine forceps, carefully separate the optic nerve from the surrounding tissue, avoiding damage to the ophthalmic artery.
-
Apply a controlled crush to the optic nerve for a defined period (e.g., 10 seconds) using calibrated forceps. The crush site should be a consistent distance from the globe (e.g., 2 mm).
-
-
Post-operative Care and Monitoring:
-
Suture the incision and apply a topical antibiotic to prevent infection.
-
Monitor the animal for recovery from anesthesia and any signs of distress.
-
-
Assessment of Retinal Ganglion Cell (RGC) Survival:
-
At a predetermined time point post-crush (e.g., 7, 14, or 21 days), euthanize the animal.
-
Enucleate the eyes and dissect the retinas.
-
Perform immunohistochemistry on retinal flat mounts using an RGC-specific marker (e.g., Brn3a or RBPMS).
-
Quantify the number of surviving RGCs by microscopy and image analysis software.
-
In Vitro Assessment of Retinal Ganglion Cell Toxicity (Relevant to this compound)
Cell Model: Primary retinal ganglion cells (RGCs) isolated from neonatal rats or mice, or a retinal ganglion cell line (e.g., RGC-5).
Methodology:
-
Cell Culture:
-
Isolate and purify RGCs from neonatal rodent retinas.
-
Plate the RGCs on a suitable substrate (e.g., poly-D-lysine and laminin-coated culture plates or coverslips).
-
Culture the cells in a defined neurobasal medium supplemented with growth factors (e.g., BDNF, CNTF) and forskolin to promote survival and neurite outgrowth.
-
-
Arsenical Compound Treatment:
-
Prepare a stock solution of the trivalent form of the arsenical compound (the active metabolite of this compound).
-
Treat the cultured RGCs with a range of concentrations of the arsenical for a defined period (e.g., 24, 48, or 72 hours).
-
-
Toxicity Assessment:
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Live/Dead Staining: Use calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) to visualize and quantify cell viability.
-
-
Apoptosis Assays:
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.
-
-
Mitochondrial Function Assays:
-
JC-1 Staining: Assesses mitochondrial membrane potential. A shift from red to green fluorescence indicates mitochondrial depolarization.
-
MitoSOX Staining: Measures mitochondrial superoxide production.
-
-
In Vivo Assessment of Melarsoprol-Induced Encephalopathy
Animal Model: Mouse model of late-stage HAT (e.g., C57BL/6 mice infected with Trypanosoma brucei).
Methodology:
-
Infection and Staging:
-
Infect mice with a defined inoculum of T. brucei.
-
Monitor the progression of the infection. Late-stage disease is confirmed by the presence of trypanosomes in the cerebrospinal fluid (CSF).
-
-
Melarsoprol Treatment:
-
Administer Melarsoprol intravenously at a clinically relevant dose.
-
-
Monitoring for Encephalopathy:
-
Closely observe the animals for clinical signs of encephalopathy, including tremors, ataxia, seizures, and coma.
-
A standardized scoring system can be used to quantify the severity of neurological signs.
-
-
Histopathological Analysis:
-
At the end of the experiment, or if severe neurological signs develop, euthanize the animals.
-
Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and process for paraffin embedding.
-
Cut brain sections and stain with Hematoxylin and Eosin (H&E) to assess for signs of inflammation, such as perivascular cuffing, inflammatory cell infiltration, and edema.
-
Immunohistochemistry can be performed to identify specific immune cell types (e.g., T-cells, macrophages) and markers of glial activation.
-
Mandatory Visualization
Caption: Comparative experimental workflows for assessing the toxicity of this compound and Melarsoprol.
Caption: General signaling pathway for arsenical-induced neuronal toxicity.
Caption: Proposed signaling pathway for Melarsoprol-induced reactive encephalopathy.
Caption: Signaling pathway for this compound-induced optic neuropathy.
References
- 1. Human African trypanosomiasis: pharmacological re-engagement with a neglected disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Melarsoprol Cyclodextrin Inclusion Complexes as Promising Oral Candidates for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Arsenical Drug Resistance: A Comparative Guide to Tryparsamide Cross-Resistance
A deep dive into the mechanisms and experimental validation of cross-resistance between the historical arsenical, Tryparsamide, and other arsenical compounds reveals a complex interplay of cellular transport mechanisms. This guide provides researchers, scientists, and drug development professionals with a comparative analysis, including experimental data and protocols, to understand the landscape of arsenical resistance in trypanosomes.
The emergence of drug resistance is a critical challenge in the treatment of trypanosomiasis. Historically, arsenical compounds have been a cornerstone of therapy, with this compound being a key player in the early 20th century. However, its efficacy was diminished by the development of resistance, which often extended to other arsenicals, a phenomenon known as cross-resistance. Understanding the nuances of this cross-resistance is vital for the development of new therapeutic strategies.
Quantitative Comparison of Arsenical Cross-Resistance
The development of resistance to one arsenical compound can confer resistance to others, though the degree of cross-resistance varies. While extensive quantitative data directly comparing this compound with a full panel of other arsenicals is limited in modern literature, historical accounts and studies on related compounds provide valuable insights. Resistance to melaminophenyl arsenicals, which replaced this compound, has been more extensively studied and offers a proxy for understanding the broader mechanisms at play.
| Resistant Strain | Primary Resistance Inducer | Cross-Resistant To | Fold Resistance (approx.) | Key Transporters Implicated |
| Trypanosoma brucei rhodesiense (Lab-induced) | Melarsoprol | Pentamidine | >2-fold | AQP2 |
| Trypanosoma brucei brucei (Lab-induced) | Melarsenoxide Cysteamine | Melarsoprol | 14-fold | Not specified |
| Diminazene aceturate | 47-fold | Not specified | ||
| Pentamidine methanesulphonate | 34-fold | Not specified | ||
| T. b. gambiense (Clinical isolates) | Arsenicals (Historical) | This compound | High (qualitative reports) | P2/TbAT1 (inferred) |
Note: Quantitative data for this compound-induced cross-resistance is scarce in recent literature. The table reflects data from related arsenicals to illustrate the phenomenon.
Mechanisms of Arsenical Cross-Resistance
The primary mechanism underpinning cross-resistance to arsenical compounds in trypanosomes is the alteration of drug transport across the parasite's cell membrane. Two key protein transporters have been identified as major players in this process:
-
P2/TbAT1 Aminopurine Transporter: This transporter is responsible for the uptake of purines, which are essential for the parasite's survival. However, it also serves as an entry point for melaminophenyl arsenicals and diamidines.[1][2] Mutations in or deletion of the gene encoding the P2 transporter can significantly reduce the uptake of these drugs, leading to resistance.[1]
-
Aquaglyceroporin 2 (AQP2): This channel protein has been identified as a crucial gateway for the entry of melarsoprol and pentamidine.[1][3] Loss-of-function mutations in AQP2 are strongly associated with high levels of cross-resistance between these two drugs.[1]
Historically, the widespread resistance to this compound likely involved similar mechanisms, paving the way for the selection of parasites with reduced uptake capacity for a range of arsenical compounds.[4]
Experimental Protocols
Induction of Arsenical Resistance in vivo
A common historical method for inducing arsenical resistance in trypanosomes involved serial passage in animal models with sub-curative drug doses.
-
Infection: A laboratory animal, typically a mouse or rat, is infected with a susceptible strain of Trypanosoma.
-
Treatment: Once parasitemia is established, the animal is treated with a sub-curative dose of the arsenical compound (e.g., this compound). This dose is sufficient to reduce the parasite load but not eliminate the infection entirely.
-
Relapse and Passage: The surviving parasites, which may have a degree of resistance, are allowed to multiply. Blood from the relapsed animal is then used to infect a new, naive animal.
-
Stepwise Increase in Dosage: This cycle of infection, sub-curative treatment, and passage is repeated. With each cycle, the dose of the arsenical can be gradually increased to select for increasingly resistant parasites.
-
Confirmation of Resistance: After several passages, the resistance of the parasite population is confirmed by challenging infected animals with curative doses of the drug and comparing the outcomes to animals infected with the original, susceptible strain.
Determination of IC50 Values in vitro
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Parasite Culture: Bloodstream form trypanosomes are cultured in a suitable medium (e.g., HMI-9) at a density of approximately 2 x 10^4 cells/mL.
-
Drug Dilution Series: A serial dilution of the test compounds (e.g., this compound, melarsoprol, pentamidine) is prepared in 96-well plates.
-
Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated at 37°C in a 5% CO2 atmosphere for 48 hours.
-
Viability Assay: After the incubation period, a viability indicator, such as AlamarBlue (resazurin), is added to each well. Viable cells metabolize resazurin into the fluorescent product, resorufin.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a suitable software program. The degree of resistance is determined by comparing the IC50 of the resistant strain to that of the parental, sensitive strain (Resistance Factor = IC50 resistant / IC50 sensitive).
Visualizing Resistance Pathways and Workflows
To better understand the complex processes involved in arsenical cross-resistance, the following diagrams illustrate the key drug transport pathways and a typical experimental workflow for inducing resistance.
References
- 1. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Unraveling Resistance: A Comparative Guide to the Genetic Markers of Tryparsamide and Pentamidine Resistance
For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of drug resistance is paramount to developing novel and effective therapies. This guide provides a detailed comparison of the genetic markers associated with resistance to Tryparsamide, an organoarsenical drug, and pentamidine, an aromatic diamidine, in protozoan parasites, primarily Trypanosoma brucei, the causative agent of African trypanosomiasis.
Resistance to both this compound and pentamidine is a complex phenomenon predominantly linked to decreased intracellular drug accumulation. Cross-resistance between these two classes of drugs is a well-documented concern, stemming from shared uptake pathways within the parasite.[1][2][3][4] This guide synthesizes experimental data to illuminate the key genetic players in this process, offering a valuable resource for the design of next-generation trypanocidal agents.
Key Genetic Markers of Resistance
The primary mechanism of resistance to both this compound (and the related melaminophenyl arsenicals like melarsoprol) and pentamidine involves mutations or loss of function in genes encoding transporter proteins. This leads to reduced influx of the drugs into the parasite, preventing them from reaching their intracellular targets. The two most critical genes implicated in this process are the T. brucei Adenosine Transporter 1 (TbAT1) and Aquaglyceroporin 2 (AQP2).
Table 1: Comparison of Key Genetic Markers for this compound and Pentamidine Resistance
| Genetic Marker | Gene Product | Role in Drug Transport | Impact of Loss of Function on Resistance |
| TbAT1 | P2 aminopurine transporter | Facilitates the uptake of adenosine and structurally similar compounds, including melaminophenyl arsenicals and diamidines.[1][4][5] | Results in a modest 2 to 3-fold increase in resistance to both melarsoprol and pentamidine.[6] While it contributes to resistance, its loss alone does not confer the high levels of resistance seen in some clinical isolates.[4] |
| AQP2 | Aquaglyceroporin 2 | Functions as the high-affinity pentamidine transporter (HAPT1) and is also involved in the uptake of melarsoprol.[1][6][7] | Loss of AQP2 function is a major driver of high-level melarsoprol-pentamidine cross-resistance (MPXR).[1][3][7] Its deletion leads to a significant (approximately 15-fold) increase in pentamidine resistance and a more moderate (approximately 2-fold) increase in melarsoprol resistance.[6] |
Quantitative Analysis of Resistance Levels
Experimental studies involving the genetic manipulation of T. brucei have provided quantitative data on the impact of specific gene knockouts on drug sensitivity. These are typically measured by determining the half-maximal inhibitory concentration (IC50) of the drug against wild-type and genetically modified parasite lines.
Table 2: Experimentally Determined Resistance Factors for Transporter Knockouts
| Gene Knockout | Drug | Resistance Factor (Fold Increase in IC50) | Reference |
| TbAT1 null | Melarsoprol | 2 - 3 | [6] |
| TbAT1 null | Pentamidine | 2 - 3 | [6] |
| AQP2 null | Melarsoprol | 2 | [6] |
| AQP2 null | Pentamidine | 15 | [6] |
Note: this compound is an older arsenical, and much of the recent molecular research has focused on the related and more clinically relevant drug, melarsoprol. The mechanisms of resistance are considered to be highly similar.
Signaling Pathways and Experimental Workflows
The interplay between drug transporters is crucial in determining the overall resistance phenotype. The following diagrams illustrate the drug uptake pathways and a typical experimental workflow for identifying resistance markers.
Caption: Drug uptake pathways for this compound and Pentamidine in T. brucei.
Caption: Experimental workflow for identifying drug resistance markers.
Experimental Protocols
The identification and characterization of genetic markers for drug resistance rely on a combination of in vitro cell culture, molecular biology, and genetic manipulation techniques.
In Vitro Drug Sensitivity Assay (IC50 Determination)
This protocol is used to determine the concentration of a drug that inhibits the growth of a parasite population by 50%.
-
Parasite Culture: Trypanosoma brucei bloodstream form parasites are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Assay Setup: Parasites are seeded in 96-well plates at a density of 2 x 10^4 cells/mL. A serial dilution of the test drug (this compound or pentamidine) is added to the wells.
-
Incubation: The plates are incubated for 48 hours, followed by the addition of a viability dye such as resazurin. A further incubation of 24 hours allows for the metabolic conversion of resazurin to the fluorescent resorufin by viable cells.
-
Data Analysis: Fluorescence is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
Generation of Gene Knockout Parasites
This method is employed to validate the role of a specific gene in drug resistance.
-
Construct Design: Two constructs are designed to replace the target gene (e.g., TbAT1 or AQP2) with a drug resistance marker (e.g., blasticidin or puromycin resistance gene) via homologous recombination. Each construct contains a resistance gene flanked by the 5' and 3' untranslated regions (UTRs) of the target gene.
-
Transfection: The constructs are linearized and transfected into wild-type T. brucei parasites by electroporation.
-
Selection and Cloning: Transfected parasites are selected with the appropriate drug. Clonal populations are then obtained by limiting dilution.
-
Verification: Successful gene knockout is confirmed by PCR and Southern blotting to ensure the absence of the target gene and the correct integration of the resistance marker. The resulting knockout cell line can then be phenotyped for drug resistance as described in the protocol above.
Conclusion
The genetic markers for resistance to this compound and pentamidine in Trypanosoma brucei are primarily centered on mutations and deletions within the TbAT1 and AQP2 genes.[6] These alterations lead to decreased drug uptake and subsequent treatment failure. The loss of AQP2 function, in particular, is a key driver of the clinically significant melarsoprol-pentamidine cross-resistance phenotype.[1][7] A thorough understanding of these mechanisms, supported by robust experimental data, is essential for the development of novel therapeutic strategies that can bypass these resistance pathways, as well as for the molecular surveillance of drug resistance in the field.
References
- 1. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic dissection of drug resistance in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative genomics of drug resistance in Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
A Comparative Review of Historical Treatments for African Trypanosomiasis
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of historical and current treatments for African Trypanosomiasis (Sleeping Sickness). The following sections detail the evolution of therapeutic agents, presenting quantitative data, experimental methodologies, and visual representations of key concepts.
African Trypanosomiasis, a vector-borne parasitic disease transmitted by the tsetse fly, has posed a significant threat to public health in sub-Saharan Africa for centuries. The battle against this devastating illness has been marked by a long and arduous journey of drug discovery and development, with treatments evolving from highly toxic arsenicals to safer and more effective oral therapies. This review provides a comparative analysis of the key therapeutic agents that have been employed throughout history, highlighting their mechanisms of action, efficacy, and associated toxicities.
From Arsenic to Oral Formulations: A Timeline of Drug Development
The history of treatment for African Trypanosomiasis is a story of incremental progress, often hampered by the challenging nature of the disease and the limited resources dedicated to its eradication. The early 20th century saw the introduction of the first effective treatments in the form of arsenic-based compounds. While life-saving, these drugs were fraught with severe side effects. The latter half of the century brought forth non-arsenical alternatives and, eventually, combination therapies that improved safety and efficacy. The 21st century has witnessed a paradigm shift with the development of the first all-oral treatment, fexinidazole, simplifying administration and improving access to care in remote areas.[1][2][3]
Comparative Efficacy and Safety of Key Treatments
The following table summarizes the key characteristics of the major drugs used in the treatment of African Trypanosomiasis. The data presented is compiled from a range of historical and contemporary clinical studies.
| Drug | Year Introduced | Target Species & Stage | Efficacy (Cure Rate) | Major Adverse Events |
| Arsenicals | ||||
| Atoxyl | ~1905 | T.b. gambiense (Early Stage) | Variable | Optic atrophy leading to blindness, peripheral neuritis.[4] |
| Tryparsamide | 1919 | T.b. gambiense (Late Stage) | Variable, resistance emerged | Optic atrophy (up to 20% of patients), encephalopathy.[4][5] |
| Melarsoprol | 1949 | T.b. gambiense & T.b. rhodesiense (Late Stage) | ~95% initially | Reactive encephalopathy (5-10% incidence, with 1-5% mortality), peripheral neuropathy, renal and hepatic toxicity.[5][6] |
| Non-Arsenicals | ||||
| Suramin | 1916 | T.b. rhodesiense (Early Stage), T.b. gambiense (Early Stage) | >90% | Anaphylactic shock, nephrotoxicity, peripheral neuropathy, bone marrow suppression.[3][7][8] |
| Pentamidine | 1937 | T.b. gambiense (Early Stage) | >90% | Hypotension, hypoglycemia, nephrotoxicity, injection site pain.[9][10][11] |
| Modern Therapies | ||||
| Eflornithine | 1990 | T.b. gambiense (Late Stage) | ~95% (monotherapy) | Bone marrow suppression (anemia, leucopenia), seizures, gastrointestinal disturbances.[12] |
| NECT (Nifurtimox-Eflornithine Combination Therapy) | 2009 | T.b. gambiense (Late Stage) | 96.2% | Fewer severe adverse events than eflornithine monotherapy; gastrointestinal issues, seizures.[13][14] |
| Fexinidazole | 2018 | T.b. gambiense (Stage 1 & 2, non-severe) & T.b. rhodesiense | 91% (T.b. gambiense), promising for T.b. rhodesiense | Nausea, vomiting, headache, insomnia, potential for QT prolongation and psychiatric symptoms.[1][15] |
Experimental Protocols: A Look at Key Clinical Trials
The methodologies for evaluating the efficacy and safety of treatments for African Trypanosomiasis have evolved significantly over time. Early evaluations of arsenicals were often less rigorous by modern standards. However, with the advent of newer drugs, more structured clinical trials have been conducted.
Melarsoprol: Initial clinical assessments in the mid-20th century were largely observational, focusing on parasite clearance from blood and cerebrospinal fluid (CSF) and clinical improvement. Dosing regimens were often empirical and varied between treatment centers. A key endpoint was the prevention of relapse, which required long-term follow-up.
Nifurtimox-Eflornithine Combination Therapy (NECT): A pivotal phase III, multicenter, randomized, open-label, non-inferiority trial compared NECT to eflornithine monotherapy.[13]
-
Patient Population: Patients with second-stage T.b. gambiense infection.
-
Dosing Regimen:
-
Primary Endpoint: Cure rate at 18 months post-treatment, defined by the absence of trypanosomes in body fluids and a normal white blood cell count in the CSF.[13]
Fexinidazole: The development of fexinidazole involved a series of clinical trials to establish its efficacy and safety as an all-oral treatment.
-
Pivotal Trial Design: A multicenter, randomized, open-label, non-inferiority trial comparing oral fexinidazole to NECT for second-stage T.b. gambiense HAT.
-
Dosing Regimen: A 10-day course of oral fexinidazole, with the daily dose adjusted for body weight.
-
Efficacy Assessment: The primary endpoint was the success rate at 18 months, defined as cure or probable cure.[1]
Visualizing the Battle: Mechanisms and Workflows
To better understand the historical and current approaches to treating African Trypanosomiasis, the following diagrams illustrate key drug mechanisms and the evolution of treatment strategies.
References
- 1. Safety and Efficacy of the 10-Day Melarsoprol Schedule for the Treatment of Second Stage Rhodesiense Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Evaluation of pentamidine tolerability and efficacy between CYP2C19 phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The history of African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Drug development against sleeping sickness: old wine in new bottles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Researchers Studying Century-Old Drug in Potential New Approach to Autism [today.ucsd.edu]
- 8. Century-old drug may help children with autism symptoms: study [ctvnews.ca]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Recent progress in diagnosis and treatment of Human African Trypanosomiasis has made the elimination of this disease a realistic target by 2030 [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. The development of drugs for treatment of sleeping sickness: a historical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tolerability of Aerosolized Versus Intravenous Pentamidine for Pneumocystis jirovecii Pneumonia Prophylaxis in Immunosuppressed Pediatric, Adolescent, and Young Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Safety and Efficacy of the 10-Day Melarsoprol Schedule for the Treatment of Second Stage Rhodesiense Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
Validating Aquaglyceroporin's Role in Tryparsamide Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of aquaglyceroporins, particularly Trypanosoma brucei Aquaglyceroporin 2 (TbAQP2), in the uptake of arsenical drugs, with a specific focus on validating its involvement in the transport of Tryparsamide. While direct experimental data on this compound uptake via aquaglyceroporins is limited in publicly available literature, a strong inference can be drawn from studies on other arsenicals and the well-established function of these channels. This guide synthesizes the available evidence, presents comparative data, and provides detailed experimental protocols to aid in the design of future studies.
Introduction to Aquaglyceroporins and Drug Uptake in Trypanosoma
Aquaglyceroporins are membrane channel proteins that facilitate the transport of water and small neutral solutes like glycerol across cell membranes. In the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, these channels have been identified as a significant pathway for the entry of certain trypanocidal drugs. Notably, TbAQP2 has been extensively studied and implicated in the uptake of the diamidine drug pentamidine and the trivalent arsenical melarsoprol. Loss or mutation of the TbAQP2 gene is a primary mechanism of drug resistance to these compounds.
This compound is a pentavalent arsenical drug historically used to treat late-stage African trypanosomiasis. For pentavalent arsenicals to exert their trypanocidal effect, they must be reduced to their more toxic trivalent state. This reduction is thought to occur intracellularly, facilitated by the parasite's reducing environment, likely involving glutathione-dependent mechanisms. Consequently, it is the trivalent form of the arsenical that is the substrate for transport across the parasite's membrane.
Comparative Analysis of Arsenical Uptake
The primary evidence for the role of aquaglyceroporins in this compound uptake comes from comparative studies with other trivalent arsenicals, such as melarsoprol and arsenite (AsIII).
| Drug Class | Specific Compound | Primary Uptake Transporter(s) | Role of TbAQP2 | Impact of TbAQP2 Loss |
| Trivalent Arsenicals | Melarsoprol | TbAQP2, P2 Aminopurine Transporter (TbAT1) | Major contributor to uptake | High-level resistance |
| Arsenite (AsIII) | TbAQP1, TbAQP2, TbAQP3 | Significant transporter | Reduced uptake | |
| Pentavalent Arsenicals | This compound (inferred) | Likely TbAQP2 (post-reduction) | Inferred to be the primary transporter of the reduced, trivalent form | Inferred high-level resistance |
| Diamidines | Pentamidine | TbAQP2 (High-Affinity Pentamidine Transporter 1 - HAPT1), TbAT1 | Major high-affinity transporter | High-level resistance |
| Other Trypanocides | Suramin | Receptor-mediated endocytosis of LDL-bound drug | Not involved | No effect on sensitivity |
Key Findings from Experimental Data:
-
Studies have demonstrated that T. brucei aquaglyceroporins (TbAQP1, TbAQP2, and TbAQP3) can facilitate the uptake of trivalent arsenite (AsIII) and antimonite (SbIII).[1][2]
-
Loss of TbAQP2 function is a well-established mechanism of melarsoprol-pentamidine cross-resistance (MPXR) in both laboratory-selected and clinical isolates of T. brucei.[3]
-
Historical studies have shown that resistance to the pentavalent arsenical melarsen can lead to cross-resistance with trivalent arsenicals and diamidines, suggesting a common uptake or resistance mechanism.[4]
-
While the P2 aminopurine transporter (TbAT1) also contributes to the uptake of melaminophenyl arsenicals, loss of TbAQP2 function confers a much higher level of resistance.[5]
Experimental Protocols
Detailed below are established experimental protocols used to investigate the uptake of arsenicals and other drugs in T. brucei. These can be adapted to specifically study this compound uptake.
Protocol 1: In Vitro Drug Sensitivity Assay (IC50 Determination)
This protocol is used to determine the 50% inhibitory concentration (IC50) of a drug against trypanosomes, allowing for a quantitative comparison between wild-type and genetically modified (e.g., TbAQP2 knockout) strains.
Materials:
-
T. brucei bloodstream forms (wild-type and TbAQP2 knockout)
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
96-well microtiter plates
-
Trypanocidal drug stock solution (e.g., this compound)
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
Fluorescence plate reader
Procedure:
-
Culture T. brucei bloodstream forms in HMI-9 medium to a density of approximately 1 x 10^5 cells/mL.
-
Prepare serial dilutions of the test drug in HMI-9 medium in a 96-well plate.
-
Add 100 µL of the trypanosome suspension to each well, resulting in a final volume of 200 µL. Include wells with no drug as a positive control for growth and wells with medium only as a negative control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of the resazurin-based reagent to each well and incubate for an additional 24 hours.
-
Measure the fluorescence using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Radiolabeled Substrate Uptake Assay
This protocol directly measures the uptake of a radiolabeled substrate into trypanosomes. While a radiolabeled version of this compound may not be commercially available, this protocol can be used with radiolabeled trivalent arsenicals (e.g., 73As-arsenite) to characterize the transport kinetics of AQP-mediated uptake.
Materials:
-
T. brucei bloodstream forms
-
Assay buffer (e.g., HBS with 10 mM glucose)
-
Radiolabeled substrate (e.g., [73As]sodium arsenite)
-
Non-radiolabeled substrate for competition assays
-
Silicone oil mix (e.g., 1:1 mixture of AR200 and AR20)
-
Microcentrifuge tubes
-
Scintillation fluid and counter
Procedure:
-
Harvest and wash trypanosomes, resuspending them in assay buffer to a final concentration of 1 x 10^8 cells/mL.
-
Pre-warm the cell suspension to 37°C.
-
Initiate the uptake by adding the radiolabeled substrate to the cell suspension.
-
At various time points (e.g., 15, 30, 60, 120 seconds), take a 100 µL aliquot of the cell suspension and layer it on top of 200 µL of silicone oil in a microcentrifuge tube.
-
Immediately centrifuge at high speed (e.g., 12,000 x g) for 1 minute to pellet the cells below the oil layer, separating them from the extracellular radiolabel.
-
Freeze the tubes and cut off the bottom of the tube containing the cell pellet.
-
Lyse the cells in the pellet and measure the incorporated radioactivity using a scintillation counter.
-
Determine the transport kinetics (Km and Vmax) by measuring uptake at different substrate concentrations.
Visualizing the Pathways
Logical Flow of this compound Action
Caption: Inferred pathway of this compound uptake and activation in Trypanosoma brucei.
Experimental Workflow for Validating Transporter-Mediated Uptake
Caption: Workflow for comparing drug sensitivity and uptake in different trypanosome strains.
Conclusion
For drug development professionals, this highlights the importance of considering aquaglyceroporin-mediated transport in the design of new trypanocidal agents. Targeting alternative uptake pathways or developing drugs that are not substrates for TbAQP2 could be a viable strategy to overcome existing drug resistance. Further direct experimental validation using the protocols outlined in this guide will be instrumental in confirming the precise role of aquaglyceroporins in this compound uptake and in the development of novel therapeutic strategies against African trypanosomiasis.
References
- 1. karger.com [karger.com]
- 2. Trypanosoma brucei aquaglyceroporins facilitate the uptake of arsenite and antimonite in a pH dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of melarsen-resistant Trypanosoma brucei brucei with respect to cross-resistance to other drugs and trypanothione metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Reckoning: Comparing the Efficacy of Tryparsamide and Atoxyl in the Fight Against Trypanosomiasis and Syphilis
In the early 20th century, before the advent of modern antibiotics and antiparasitic drugs, the medical community wielded a double-edged sword against devastating diseases like African trypanosomiasis (sleeping sickness) and syphilis: arsenical compounds. Among the most prominent of these were Atoxyl and its derivative, Tryparsamide. This guide provides a comparative analysis of their efficacy, experimental use, and mechanisms of action as understood in their historical context, offering valuable insights for researchers, scientists, and drug development professionals.
At a Glance: Efficacy and Toxicity
While both drugs represented a significant advancement in chemotherapy for their time, their application was marked by a perilous balance between therapeutic benefit and severe toxicity. Atoxyl, though groundbreaking, quickly gained notoriety for its severe side effects, most notably optic atrophy leading to blindness. This compound, developed in an effort to mitigate these toxic effects while retaining efficacy, proved more suitable for the late, neurological stage of sleeping sickness due to its ability to penetrate the central nervous system.
Quantitative Comparison of this compound and Atoxyl Efficacy
| Parameter | This compound | Atoxyl | Source |
| Primary Indication | Late-stage African trypanosomiasis (neurological stage), Neurosyphilis | Early-stage African trypanosomiasis (hemolymphatic stage) | [1][2] |
| Cure Rate (Sleeping Sickness) | Approximately 80% in the Belgian Congo field trials | Data not consistently reported due to high toxicity and subsequent replacement by other drugs. | [3] |
| Key Efficacy Feature | Penetration of the blood-brain barrier | Initial clearance of trypanosomes from the bloodstream in early-stage infections | [1] |
| Major Toxic Side Effect | Optic nerve damage, potential blindness | High incidence of optic nerve atrophy and blindness | [3][4] |
| Incidence of Blindness | A known risk, especially with high doses | Approximately 2% in a trial conducted by Robert Koch | [4] |
Delving into the Data: Experimental Protocols
The development and evaluation of this compound and Atoxyl were pioneering efforts in clinical research. The following outlines the typical experimental protocols of the era.
Diagnosis and Staging of African Trypanosomiasis
A definitive diagnosis of African trypanosomiasis in the early 20th century relied on the microscopic identification of the Trypanosoma parasite in bodily fluids.[5] The staging of the disease was critical for determining the appropriate treatment.
-
Early Stage (Hemolymphatic): Characterized by the presence of trypanosomes in the blood and lymph nodes.[2] Diagnosis was made through microscopic examination of fresh blood smears or aspirates from enlarged lymph nodes.[5]
-
Late Stage (Neurological): Indicated by the invasion of the central nervous system by the parasite.[2] Staging was confirmed by lumbar puncture and examination of the cerebrospinal fluid (CSF). The presence of trypanosomes in the CSF and/or an elevated white blood cell count were key indicators of late-stage disease.[6]
Administration and Assessment of Treatment
This compound:
Louise Pearce's landmark study in the Belgian Congo provided a foundational protocol for the use of this compound in late-stage sleeping sickness.[3][7]
-
Patient Population: Individuals diagnosed with late-stage trypanosomiasis, confirmed by the presence of trypanosomes in the cerebrospinal fluid.
-
Drug Administration: this compound was administered intravenously. While specific dosages varied, a typical course involved a series of injections.
-
Assessment of Efficacy: Treatment success was determined by the disappearance of trypanosomes from the blood and, crucially, the cerebrospinal fluid. Follow-up examinations of the CSF were conducted to monitor for relapse.
Atoxyl:
Early use of Atoxyl was less standardized and fraught with challenges due to its toxicity.
-
Patient Population: Primarily patients in the early stages of sleeping sickness, before the parasite had crossed the blood-brain barrier.
-
Drug Administration: Atoxyl was typically administered by injection.
-
Assessment of Efficacy: The primary measure of efficacy was the clearance of trypanosomes from the peripheral blood. However, the high incidence of adverse effects often complicated the assessment of long-term cures.
Unraveling the Mechanism: A Historical Perspective
The historical understanding of the mechanism of action for both this compound and Atoxyl centered on their nature as pentavalent arsenicals. It was believed that these compounds acted as prodrugs, being metabolized within the host to their more toxic, trivalent arsenical forms.[8] This trivalent form was the active trypanocidal agent.
The trivalent arsenicals were thought to exert their effect by binding to sulfhydryl groups on essential proteins and enzymes within the trypanosome. This binding would disrupt the function of these vital molecules, leading to the death of the parasite.[8]
Caption: Arsenical Prodrug Activation and Target Inhibition.
The Experimental Workflow: From Animal Models to Human Trials
The development of this compound at the Rockefeller Institute exemplifies the early 20th-century drug development pipeline.
Caption: Early 20th Century Drug Development Pipeline.
Conclusion: A Legacy of Innovation and Caution
The stories of Atoxyl and this compound are a powerful reminder of the early days of chemotherapy, where the quest for a "magic bullet" was often a high-stakes gamble. While these arsenical compounds offered the first glimmers of hope against previously untreatable diseases, their severe toxicities underscore the critical importance of the therapeutic index in drug development. The pioneering work of researchers like Louise Pearce in establishing protocols for human trials laid essential groundwork for the more rigorous clinical research methodologies of today. For modern drug development professionals, the history of Atoxyl and this compound serves as both an inspiration and a cautionary tale, highlighting the relentless pursuit of efficacy and the paramount importance of patient safety.
References
- 1. mdpi.com [mdpi.com]
- 2. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of drugs for treatment of sleeping sickness: a historical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paul Ehrlich - Wikipedia [en.wikipedia.org]
- 5. research.itg.be [research.itg.be]
- 6. West African Trypanosomiasis with Central Nervous System Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATOXYL IN THE TREATMENT OF TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Analysis of the Therapeutic Window: Tryparsamide vs. Newer Drugs for Human African Trypanosis
A comparative guide for researchers and drug development professionals.
Human African Trypanosomiasis (HAT), or sleeping sickness, has historically been treated with arsenical compounds like Tryparsamide, notorious for their narrow therapeutic window and severe toxicity. The advent of newer drugs has revolutionized HAT treatment, offering significantly improved safety profiles. This guide provides a critical analysis of the therapeutic window of this compound in comparison to these modern therapies, supported by available preclinical data and detailed experimental methodologies.
A Narrow Path: The Perilous Therapeutic Window of this compound
Expanding the Horizon: The Wider Therapeutic Windows of Newer Drugs
The landscape of HAT treatment has been transformed by the development of drugs with markedly better safety profiles. These newer agents, including fexinidazole and acoziborole, have demonstrated high efficacy against the parasite with significantly lower host toxicity, resulting in a much wider and safer therapeutic window.
| Drug | Organism | Efficacy (ED50 or Curative Dose) | Toxicity (TD50, LD50, or NOAEL) | Therapeutic Index (TI) (Calculated where possible) | Reference |
| This compound | Trypanosoma gambiense | Data not available | Data not available | Narrow (qualitative) | Historical literature |
| Melarsoprol | Trypanosoma brucei | ~3.6 mg/kg (curative dose, mouse, IV) | Data not available | Narrow (qualitative) | [1] |
| Pentamidine | Trypanosoma brucei | Data not available | LD50: 63 mg/kg (mouse, IP) | Data not available | [2] |
| Suramin | Trypanosoma brucei | Data not available | LD50: 750 mg/kg (mouse, IP) | Data not available | [3] |
| Fexinidazole | Trypanosoma brucei | 100 mg/kg/day for 4 days (curative dose, mouse, oral) | NOAEL: 200 mg/kg/day (4-week study, rat & dog) | >2 | [4][5][6][7][8][9] |
| Acoziborole | Trypanosoma brucei | 13.4 mg/kg (lowest efficacious dose, mouse, oral) | MTD (single dose, rat): 200 mg/kg; No cytotoxicity up to 50 µg/mL (L929 mouse cell line) | >14.9 | [10][11] |
| Nifurtimox | Trypanosoma cruzi | Data not available | LD50: 2291 mg/kg (mouse, IP) | Data not available | [12] |
| Eflornithine | Trypanosoma brucei | Curative in mouse models | Generally low toxicity in mice | Wide (qualitative) | [13] |
Note: The therapeutic index (TI) is calculated as TD50/ED50 or LD50/ED50. For fexinidazole and acoziborole, a conservative estimate of the TI is provided based on the NOAEL or MTD and the curative dose. Direct comparison is challenging due to variations in experimental models and parameters.
Experimental Methodologies
The determination of the therapeutic window relies on robust preclinical in vivo studies to establish efficacy and toxicity. Below are detailed protocols representative of those used in the evaluation of antitrypanosomal agents.
In Vivo Efficacy Testing in a Mouse Model of HAT
This protocol outlines the general procedure for assessing the efficacy of a test compound against Trypanosoma brucei in a murine model.
1. Animal Model and Parasite Strain:
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Parasite: Trypanosoma brucei brucei (e.g., GVR35 strain for CNS infection models).
2. Infection:
-
Mice are infected intraperitoneally (i.p.) with 1 x 10^4 bloodstream form trypanosomes.
3. Monitoring Parasitemia:
-
Starting from day 3 post-infection, a drop of blood is collected from the tail vein daily to monitor the level of parasitemia using a hemocytometer.
4. Treatment:
-
When a consistent rising parasitemia is observed, mice are randomly assigned to treatment and control groups.
-
The test compound is administered orally or via the intended clinical route at various dose levels for a defined period (e.g., 5-10 days).
-
A vehicle control group and a positive control group (treated with a known effective drug like diminazene aceturate) are included.
5. Efficacy Assessment:
-
Parasitemia is monitored daily during and after treatment.
-
The primary endpoint is the clearance of parasites from the blood.
-
Mice are observed for up to 60 days post-treatment to detect any relapse.
-
The ED50 is calculated as the dose of the compound that results in the cure of 50% of the infected and treated mice.
Acute Oral Toxicity Study (OECD Guideline 423)
This protocol is a stepwise procedure to determine the acute oral toxicity of a substance.
1. Animal Model:
-
Species: Typically rats (e.g., Sprague-Dawley), one sex (usually females).
2. Dosing:
-
The test substance is administered orally by gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg).
-
The starting dose is chosen based on available information about the substance's toxicity.
3. Stepwise Procedure:
-
A group of three animals is dosed at the selected starting level.
-
Outcome 1: If 2 or 3 animals die, the substance is classified in a higher toxicity category, and the test is stopped.
-
Outcome 2: If 0 or 1 animal dies, another group of three animals is dosed at the next higher or lower dose level, depending on the outcome.
-
This process is repeated until a clear outcome for classification is achieved.
4. Observations:
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A full necropsy is performed on all animals at the end of the study.
5. Data Analysis:
-
The LD50 is estimated based on the dose levels at which mortality is observed.
Signaling Pathways and Mechanisms of Action
The improved therapeutic windows of newer drugs are a direct result of their specific mechanisms of action that target parasite-specific pathways, minimizing off-target effects on the host.
Figure 1: Simplified signaling pathways of fexinidazole, acoziborole, and this compound.
Fexinidazole is a prodrug that is metabolized into active sulfoxide and sulfone derivatives. These metabolites are thought to inhibit DNA synthesis and repair mechanisms within the parasite, as well as induce oxidative stress, leading to parasite death.[14][15][16] Acoziborole's mechanism of action involves the inhibition of the parasite's proteasome, a key cellular machinery for protein degradation, which is essential for its survival.[10] In contrast, the toxicity of this compound is linked to its non-specific interaction with host cell components, particularly the disruption of mitochondrial respiration in neuronal cells, leading to optic neuropathy.
Figure 2: General experimental workflows for in vivo efficacy and acute toxicity testing.
Conclusion
The transition from this compound to newer drugs like fexinidazole and acoziborole represents a paradigm shift in the management of Human African Trypanosomiasis. The significantly wider therapeutic windows of these modern therapies, a result of their targeted mechanisms of action against the parasite, have dramatically improved patient safety and treatment outcomes. While quantitative data for a direct, precise comparison of therapeutic indices remains somewhat limited, especially for historical drugs, the available preclinical and clinical evidence overwhelmingly supports the superior safety profile of the newer agents. Continued research and transparent reporting of preclinical data are crucial for the development of even safer and more effective treatments for this neglected tropical disease.
References
- 1. Fexinidazole results in specific effects on DNA synthesis and DNA damage in the African trypanosome | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fexinidazole for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Fexinidazole--a new oral nitroimidazole drug candidate entering clinical development for the treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitrypanosomal activity of fexinidazole, a new oral nitroimidazole drug candidate for treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Nifurtimox | CAS#:23256-30-6 | Chemsrc [chemsrc.com]
- 13. Eflornithine - Wikipedia [en.wikipedia.org]
- 14. Fexinidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Fexinidazole: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Re-evaluating Tryparsamide: A Historical Clinical Outcomes Comparison
A retrospective analysis of the arsenical drug Tryparsamide's performance in treating late-stage African trypanosomiasis and neurosyphilis, compared with its historical and modern alternatives. This guide provides an objective look at the available clinical data, experimental protocols, and the evolution of treatment paradigms for these severe neurological diseases.
Introduction
First synthesized in 1919, this compound, a pentavalent organic arsenical, was a cornerstone in the treatment of late-stage human African trypanosomiasis (sleeping sickness) and neurosyphilis for several decades.[1][2] Its ability to cross the blood-brain barrier made it one of the first effective treatments for the neurological stages of these devastating diseases.[2] However, its use was fraught with challenges, most notably the risk of severe and permanent optic nerve damage. This guide re-evaluates the historical clinical outcomes of this compound by comparing its efficacy and safety profile with contemporaneous and subsequent treatments, providing valuable context for researchers and drug development professionals on the evolution of therapeutic standards.
Historical Context and Mechanism of Action
This compound emerged from research at the Rockefeller Institute, building on Paul Ehrlich's work with arsenical compounds like Salvarsan for syphilis. Its primary mechanism of action involves the disruption of critical metabolic pathways within the trypanosome parasite, leading to its death.[3] The drug was extensively tested in the Belgian Congo by Dr. Louise Pearce, whose work established its efficacy in treating Trypanosoma brucei gambiense infections.[1]
dot
Caption: Simplified mechanism of this compound action.
Comparative Clinical Outcomes: African Trypanosomiasis (Sleeping Sickness)
This compound was the first drug to show significant efficacy in treating the second, neurological stage of Gambian sleeping sickness.[2] However, its clinical use was a trade-off between efficacy and severe toxicity.
Data Presentation: Efficacy and Safety in Sleeping Sickness
| Treatment | Cure Rate | Relapse Rate | Treatment-Related Mortality | Major Adverse Events |
| This compound | ~80% | Information not consistently reported | Not consistently reported, but toxicity was a major concern | Optic nerve damage (partial or complete vision loss) |
| Melarsoprol | ~95-96%[4] | 14.0-15.5% (1 year)[4] | 1-5%[4] | Encephalopathy (5-10% incidence, ~50% mortality from encephalopathy) [4] |
| Pentamidine (Early Stage) | >90% | - | Low | Generally well-tolerated |
| Suramin (Early Stage) | 94% (survival and successful treatment)[5] | - | Low | Renal toxicity, allergic reactions |
| Eflornithine | ~98.7%[4] | 8.1% (1 year)[4] | 1.7%[4] | Bone marrow suppression, seizures (rare) |
| NECT (Nifurtimox-Eflornithine) | ~98% (at 18 months) | - | 0.5%[4] | Fewer side effects than eflornithine alone |
| Fexinidazole | 91% (late second stage), >99% (first stage and early second stage) | - | Low | Generally well-tolerated |
| Acoziborole | 95% (late stage), 100% (early/intermediate stage) (at 18 months) | - | Low | Mild to moderate side effects |
Experimental Protocols: Sleeping Sickness
The pioneering clinical trials for this compound, led by Louise Pearce in the Belgian Congo in the 1920s, established a foundational protocol for testing new drugs in remote, epidemic settings.
Key Methodologies from Historical this compound Trials:
-
Patient Population: Individuals diagnosed with late-stage sleeping sickness, often with neurological symptoms.
-
Dosage and Administration: this compound was administered intravenously or intramuscularly.[3] Dosing regimens were developed to balance efficacy with toxicity, with single doses ranging from 0.5 to 5.0 grams.[3] The duration of peripheral sterilization of lymph glands and blood was a key metric, ranging from 17 to 58 days after a single dose in patients who eventually relapsed.[3]
-
Outcome Measures:
-
Primary: Disappearance of trypanosomes from the blood and lymph glands ("peripheral sterilization").[3]
-
Secondary: Improvement in neurological and mental symptoms, and reduction in cerebrospinal fluid (CSF) cell counts.[3]
-
Safety: Monitoring for adverse effects, with a particular focus on visual disturbances.[3]
-
dot
Caption: Workflow of a historical this compound clinical trial.
Comparative Clinical Outcomes: Neurosyphilis
Prior to the advent of penicillin, treatment options for neurosyphilis were limited and often highly toxic, including mercury and other arsenicals.[6] this compound offered a significant, albeit risky, therapeutic option for this severe manifestation of syphilis.
Data Presentation: Efficacy and Safety in Neurosyphilis
| Treatment | Cure Rate / Efficacy | Treatment-Related Mortality | Major Adverse Events |
| This compound | In one study of 42 advanced cases of general paresis, 21 were "discharged and restored to useful work."[1] In another study, the remission rate was 28.4%.[7] | 45% in one study (though may not be solely treatment-related)[7] | Optic nerve damage |
| Malaria Fever Therapy | Remission rate of 21% in one study.[7] | 43.8% in one study (disease and treatment-related)[7] | High fevers, risks associated with malaria infection |
| Arsenic and Bismuth (Pre-penicillin) | Successful in >90% of cases who completed treatment, but high dropout rates. | Not specified, but "serious toxic effects" were common. | High toxicity |
| Penicillin | 90-100% success rates for early syphilis.[8] 98-99% satisfactory results at 6-year follow-up for primary and secondary syphilis.[9] | Low | Allergic reactions, Jarisch-Herxheimer reaction |
| Ceftriaxone | Considered an alternative to penicillin for those with allergies.[10] | Low | Cross-sensitivity with penicillin is possible. |
Experimental Protocols: Neurosyphilis
The evaluation of treatments for neurosyphilis in the pre-penicillin era relied heavily on clinical observation of neurological and psychiatric symptoms, as well as serological markers.
Key Methodologies from Historical Neurosyphilis Trials:
-
Patient Population: Patients with late-stage syphilis exhibiting neurological and psychiatric symptoms, such as general paresis of the insane.[1][7]
-
Dosage and Administration: this compound was often administered in courses of injections, sometimes in combination with other treatments like mercury or malaria fever therapy.[7][11]
-
Outcome Measures:
-
Primary: Clinical remission, defined as the ability to be discharged from psychiatric hospitals and return to work.[1]
-
Secondary: Improvement in psychiatric and neurological symptoms.
-
Serological: Changes in the Wassermann test reaction in blood and CSF.
-
Safety: Monitoring for adverse effects, especially ocular toxicity.
-
dot
Caption: Evolution of neurosyphilis treatment options.
Conclusion
The historical clinical data on this compound reveals a pivotal moment in the fight against late-stage African trypanosomiasis and neurosyphilis. It was a "magic bullet" of its time, offering hope against previously untreatable and fatal conditions. However, its significant toxicity, particularly the risk of blindness, made its use a difficult clinical decision.
The development of less toxic and more effective drugs, starting with melarsoprol for sleeping sickness and penicillin for neurosyphilis, marked a significant advancement in patient care. While melarsoprol itself carried a high risk of fatal encephalopathy, it offered an alternative to this compound's ocular toxicity.[12] The introduction of penicillin revolutionized syphilis treatment, rendering the more toxic arsenicals obsolete.[13][8]
Modern treatments for sleeping sickness, such as eflornithine, NECT, fexinidazole, and acoziborole, have continued this trend, offering high cure rates with significantly improved safety profiles. This re-evaluation of this compound underscores the critical importance of the therapeutic index in drug development and highlights the remarkable progress made in treating these neglected and severe diseases. The lessons learned from the era of arsenical therapy remain relevant today, emphasizing the ongoing need for safer and more effective antimicrobial and antiparasitic agents.
References
- 1. Medicine: this compound | TIME [time.com]
- 2. The development of drugs for treatment of sleeping sickness: a historical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STUDIES ON THE TREATMENT OF HUMAN TRYPANOSOMIASIS WITH this compound (THE SODIUM SALT OF N-PHENYLGLYCINEAMIDE-p-ARSONIC ACID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sti.bmj.com [sti.bmj.com]
- 6. Tuskegee Syphilis Study - Wikipedia [en.wikipedia.org]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. Treatment of Syphilis A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term studies of results of penicillin therapy in early syphilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. karger.com [karger.com]
- 12. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aiimpacts.org [aiimpacts.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tryparsamide
For researchers, scientists, and drug development professionals handling Tryparsamide, a potent arsenical compound, ensuring its proper disposal is a critical final step in the experimental workflow. Adherence to strict disposal protocols is paramount to prevent environmental contamination and mitigate potential health risks associated with arsenic exposure. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.
Immediate Safety and Handling Precautions
This compound is a hazardous substance and must be handled with care throughout its lifecycle, including disposal. All personnel involved in the disposal process must be trained on the appropriate procedures to protect themselves and the environment.[1]
Personal Protective Equipment (PPE): Before beginning any disposal procedures, it is mandatory to wear appropriate PPE. This includes, but is not limited to:
-
Nitrile gloves[2]
-
Safety goggles and/or a face shield
-
A lab coat or other protective clothing
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or aerosols.[3]
Step-by-Step Disposal Protocol
Drain disposal of this compound or any arsenic-containing compounds is strictly prohibited.[2] All waste generated, including residual materials and contaminated items, must be treated as hazardous waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including unused product and contaminated materials such as absorbent paper, in a dedicated, sealable, and compatible container. A brown glass bottle is a suitable option.[2]
-
Liquid Waste: All liquid waste, including rinse water from cleaning contaminated equipment and containers, must be collected.[2] Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
-
-
Container Labeling:
-
Storage:
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the this compound waste.[4][5][6][7]
-
Disposal must be carried out at an approved waste disposal plant, which will typically involve high-temperature incineration or stabilization before landfilling in a hazardous waste facility.[6][8][9]
-
Decontamination Procedures
-
Equipment: All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated. The rinse water from this process must be collected as hazardous waste.[2]
-
Spills: In the event of a spill, evacuate the area immediately. Wearing appropriate PPE, sweep up solid material, avoiding dust generation, and place it in the designated hazardous waste container.[3] The spill area should then be decontaminated, and all cleaning materials disposed of as hazardous waste.[3]
Quantitative Data Summary for Arsenic Compound Disposal
While specific quantitative limits for this compound disposal are not available, the following table summarizes general guidelines for arsenic-containing waste.
| Parameter | Guideline | Citation |
| TCLP Leachability Limit | The U.S. Environmental Protection Agency (EPA) sets a Toxicity Characteristic Leaching Procedure (TCLP) limit for arsenic at 5.0 mg/L. Wastes exceeding this are classified as hazardous. | [8] |
| Occupational Exposure | While not a disposal metric, it's crucial to be aware of exposure limits during handling. The specific limits for this compound should be consulted from its Safety Data Sheet (SDS). | |
| Waste Classification | Any waste containing arsenic compounds should be presumed hazardous unless determined otherwise by testing. The generator of the waste is responsible for this determination. | [10] |
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 2. drexel.edu [drexel.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. fishersci.com [fishersci.com]
- 6. harwick.com [harwick.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. dcceew.gov.au [dcceew.gov.au]
- 9. iwaste.epa.gov [iwaste.epa.gov]
- 10. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Tryparsamide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Tryparsamide, including detailed operational and disposal plans. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Essential Safety Information at a Glance
To facilitate quick reference and comparison, the following table summarizes the key safety information for this compound, compiled from various safety data sheets.[1][2][3][4]
| Safety Consideration | Description |
| Physical State | Solid, White Appearance[3] |
| Hazards | Harmful if swallowed or inhaled.[1][4] Causes serious eye damage and skin irritation.[1] May cause an allergic skin reaction[1][4] and respiratory irritation.[4] Suspected of causing genetic defects.[2] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), protective clothing (lab coat), and a respirator if dust is generated.[1][3][5][6][7] |
| First Aid - Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2][3] |
| First Aid - Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1][2][3] |
| First Aid - Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1][2][3] |
| First Aid - Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][3] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store locked up.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedures
To ensure a safe laboratory environment, a systematic approach to handling this compound from receipt to disposal is crucial.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Store: Store the container in a designated, well-ventilated, and locked area away from incompatible materials such as strong oxidizing agents and strong bases.[3]
Preparation and Use
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as specified in the table above. This includes, at a minimum, a long-sleeved lab coat, chemical-resistant gloves, and safety glasses with side shields.[7][8] If there is a risk of generating dust, a respirator is required.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to control dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the work area.[1][2][3] Wash hands thoroughly after handling.[1][2][3]
Workflow for Handling this compound
Caption: A workflow diagram for the safe handling of this compound.
Emergency Response Plan
Immediate and appropriate action during an emergency is critical to minimizing harm.
Spill Management
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials such as paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, and wash the area with soap and water.
-
Report: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2][3]
Fire Response
-
Extinguishing Media: Use a fire extinguisher appropriate for the surrounding materials, such as a dry chemical, carbon dioxide, or foam extinguisher.[3]
-
Evacuation: In case of a significant fire, evacuate the area and activate the fire alarm.
-
Hazardous Combustion Products: Be aware that hazardous combustion products such as carbon oxides and nitrogen oxides may be released.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Dedicated Container: Use a dedicated, clearly labeled, and sealed container for all solid and liquid this compound waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and a description of the contents (e.g., "solid waste," "aqueous solution").
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[9]
Storage of Waste
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and well-ventilated.
-
Container Integrity: Ensure the waste container is kept closed except when adding waste and is in good condition without leaks or exterior contamination.
Disposal Procedure
-
Follow Regulations: All chemical waste disposal must be conducted in accordance with local, state, and federal regulations.[10][11][12]
-
EHS Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[9]
Logical Flow for Disposal
Caption: A logical flow diagram for the disposal of this compound waste.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. youtube.com [youtube.com]
- 8. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
